Product packaging for Lupinine(Cat. No.:CAS No. 486-70-4)

Lupinine

Numéro de catalogue: B1675504
Numéro CAS: 486-70-4
Poids moléculaire: 169.26 g/mol
Clé InChI: HDVAWXXJVMJBAR-VHSXEESVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lupinine is a quinolizidine alkaloid prevalent in plants of the Lupinus genus (lupins) and other legumes within the Fabaceae family . This bicyclic alkaloid is biosynthesized from L-lysine, with the first enzymatic step being the decarboxylation to cadaverine . It is one of the key defensive secondary metabolites in these plants, functioning as an antifeedant and growth inhibitor against insects and herbivores . In pharmacological research, this compound is recognized as a reversible acetylcholinesterase (AChE) inhibitor . Its protonated amine structure at physiological pH allows it to interact with the anionic site of AChE, decreasing the catalytic hydrolysis of acetylcholine and leading to its accumulation . Furthermore, studies show this compound has a binding affinity for both muscarinic and nicotinic acetylcholine receptors, with an IC50 value of >500 μM for nicotinic receptors and 190 μM for muscarinic receptors, though its agonist or antagonist nature is yet to be fully determined . These properties make it a compound of interest for studying the cholinergic system. Research applications of this compound extend to neuroscience, insect physiology, and ecology. It is investigated for its potential as an insect antifeedant, with studies showing effectiveness against culicine mosquito larvae . The compound also exhibits a non-specific depressant effect on the central nervous system in animal models . Modern analytical techniques such as LC-MS/MS, GC-MS, and qNMR are employed for the precise quantitation of this compound in plant extracts and research samples . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. This compound can be toxic if swallowed, in contact with skin, or if inhaled . Researchers should consult the Safety Data Sheet and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B1675504 Lupinine CAS No. 486-70-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVAWXXJVMJBAR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197565
Record name Lupinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-70-4, 10248-30-3
Record name Lupinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lupinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupinine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lupinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lupinine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUPININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BAJ73U1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUPININE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F74RAC8A5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Lupinine: From L-Lysine to a Quinolizidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinolizidine alkaloids (QAs) represent a significant class of nitrogen-containing secondary metabolites, predominantly found in the Fabaceae family, particularly within the genus Lupinus. These compounds are central to the plant's chemical defense against herbivores and pathogens.[1][2] Lupinine, a bicyclic quinolizidine alkaloid, is a key member of this family, biosynthetically derived from the amino acid L-lysine.[3] Understanding its formation is critical for agricultural applications, such as breeding nutritionally valuable "sweet" lupin varieties with low toxicity, and for potential pharmacological development.[1][4] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and the experimental methodologies that have been instrumental in its elucidation. We will examine the causality behind experimental choices, present validated protocols for pathway investigation, and discuss the future of metabolic engineering in this field.

Introduction: The Architectural Basis of Quinolizidine Alkaloids

Quinolizidine alkaloids are characterized by their core quinolizidine ring structure, which is assembled from precursor units derived exclusively from L-lysine.[5][6] The structural diversity within the QA family, which includes over 170 known compounds, arises from variations in this foundational scaffold, leading to bicyclic alkaloids like this compound and more complex tetracyclic structures such as sparteine and lupanine.[4][5]

This compound [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol is notable for its biological activities, including inhibitory effects on acetylcholine receptors.[3] Its presence, along with other QAs, imparts a characteristic bitter taste to lupin seeds, rendering them unsuitable for direct consumption without processing.[3] The journey from a primary metabolite, L-lysine, to this specialized defensive compound is a testament to the elegance and efficiency of plant metabolic networks. This guide dissects that journey.

The Core Biosynthetic Pathway: A Stepwise Assembly

The biosynthesis of this compound is a multi-step process that begins in the chloroplasts of the plant's aerial tissues, where its precursor, L-lysine, is also synthesized.[7][8] The pathway can be logically divided into three major phases: the initial commitment of lysine, the formation of a key heterocyclic intermediate, and the final construction of the bicyclic quinolizidine core.

Part 1: The Committed Step – Decarboxylation of L-Lysine

The first irreversible step and the primary entry point into QA biosynthesis is the decarboxylation of L-lysine to yield the diamine cadaverine.[9][10]

  • Reaction: L-Lysine → Cadaverine + CO₂

  • Enzyme: Lysine Decarboxylase (LDC) (EC 4.1.1.18). This pyridoxal phosphate (PLP)-dependent enzyme is the gatekeeper of the pathway.[5][11] Its activity is a critical control point; studies on "sweet" and "bitter" lupin varieties show a correlation between LDC expression and overall alkaloid content.[1] The gene encoding LDC has been identified and cloned from several QA-producing species, including Lupinus angustifolius.[10][11]

  • Subcellular Localization: The localization of LDC within the chloroplast stroma is a key organizational feature.[7][11] This co-localization with the final steps of lysine biosynthesis ensures a ready supply of substrate, channeling it efficiently into the alkaloid pathway.[7][8]

Part 2: Oxidative Deamination and Cyclization

Cadaverine, the product of LDC activity, undergoes oxidative deamination and subsequent spontaneous cyclization to form the foundational heterocyclic ring.

  • Reaction: Cadaverine → 5-Aminopentanal → Δ¹-Piperideine

  • Enzymology: The conversion of cadaverine to 5-aminopentanal is catalyzed by a copper amine oxidase (CAO) .[7][12] The resulting aldehyde exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine, a reaction that occurs spontaneously without enzymatic catalysis.[5][12] This intermediate is a crucial branch point, serving as the precursor for both bicyclic (this compound) and tetracyclic QAs.[12]

Part 3: The Quinolizidine Core Formation

The final steps, leading from Δ¹-piperideine to the bicyclic this compound structure, are the most mechanistically complex and the least enzymatically defined part of the pathway. The core of our understanding here comes not from isolated enzymes, but from elegant isotopic labeling experiments.

  • Mechanism: this compound is formed from two C5 units derived from cadaverine.[13][14] However, the precise mechanism of their coupling is intricate. Crucially, feeding experiments using cadaverine doubly labeled with ¹³C and ¹⁵N have demonstrated that the pathway proceeds in a manner that avoids a C₂ᵥ symmetrical intermediate.[13][15][16] This finding ruled out simpler, head-to-head dimerization hypotheses and pointed towards a more sequential and stereochemically controlled assembly.[13] While the specific enzymes catalyzing these condensation and reduction steps remain to be discovered, the overall transformation involves the formation of a quinolizidine aldehyde intermediate which is subsequently reduced to form the primary alcohol of this compound.[3][5]

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the sequential conversion of L-lysine into this compound, highlighting the known intermediates and enzymes.

Lupinine_Biosynthesis Lysine L-Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Cadaverine Cadaverine CAO Copper Amine Oxidase (CAO) Cadaverine->CAO Aminopentanal 5-Aminopentanal Spontaneous Spontaneous Cyclization Aminopentanal->Spontaneous Piperideine Δ¹-Piperideine Dimer_Intermediate [Uncharacterized Intermediates] Piperideine->Dimer_Intermediate x2 units Unknown_Enzymes Multiple Uncharacterized Enzymes Dimer_Intermediate->Unknown_Enzymes Quino_Aldehyde Quinolizidine Aldehyde This compound This compound Quino_Aldehyde->this compound Reduction LDC->Cadaverine CAO->Aminopentanal Spontaneous->Piperideine Unknown_Enzymes->Quino_Aldehyde Experimental_Workflow Plant Lupinus Plant Material (e.g., L. luteus) Tracer Isotope Labeling (¹⁴C-Lysine Feeding) Plant->Tracer Enzyme Protein Extraction (Leaf Tissue) Plant->Enzyme Metabolite Metabolite Extraction (Acid/Base) Plant->Metabolite Tracer->Metabolite Metabolize LDC_Assay LDC Enzyme Assay (Spectrophotometry) Enzyme->LDC_Assay Separation Chromatographic Separation (TLC / GC / LC) Metabolite->Separation Analysis_Radio Scintillation Counting Separation->Analysis_Radio Labeled Fractions Analysis_MS Mass Spectrometry (MS) for Identification Separation->Analysis_MS Analysis_Quant Quantification (e.g., GC-FID) Separation->Analysis_Quant

References

An In-depth Technical Guide to the Mechanism of Action of Lupinine on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lupinine, a quinolizidine alkaloid found in the genus Lupinus, has been identified as a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This guide provides a comprehensive technical overview of the mechanism of action of this compound on acetylcholinesterase, synthesizing current understanding from available literature. While quantitative kinetic data for this compound remains to be fully elucidated, this document explores its proposed inhibitory mechanism, the structural basis for its interaction with the AChE active site, and the experimental methodologies used to characterize such interactions. This guide is intended to serve as a foundational resource for researchers in neuropharmacology and drug discovery exploring the therapeutic potential of this compound and its derivatives.

Introduction: The Significance of this compound and Acetylcholinesterase

This compound is a naturally occurring quinolizidine alkaloid found in various species of the Lupinus plant family.[1] These alkaloids are known for a range of biological activities, and this compound hydrochloride, in particular, has been recognized as a mildly toxic acetylcholinesterase inhibitor.[1][2] Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, where it terminates nerve impulses by catalyzing the breakdown of acetylcholine.[2] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of symptomatic treatments for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.

The Molecular Mechanism of this compound's Inhibition of Acetylcholinesterase

Reversible Inhibition
Interaction with the Acetylcholinesterase Active Site

The inhibitory action of this compound is attributed to its structural similarity to the endogenous AChE substrate, acetylcholine.[2] The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge and comprises several key regions, including a catalytic triad and an anionic site.[3]

At physiological pH, the amine group of the this compound molecule is protonated, conferring a positive charge.[2] This cationic head is analogous to the quaternary ammonium group of acetylcholine and is believed to engage in an ion-ion interaction with the anionic site of the acetylcholinesterase active site.[2] This interaction is crucial for the initial binding and orientation of the inhibitor within the active site gorge.

Previous investigations into similar reversible ammonium inhibitors suggest that the protonated amine of this compound likely penetrates the active site gorge and interacts with the Trp84 residue .[2] This interaction forms an enzyme-inhibitor complex that sterically hinders the access of acetylcholine to the catalytic center, thereby reducing the rate of its hydrolysis.[2]

Proposed Type of Inhibition: A Mixed-Type Mechanism

While the exact type of reversible inhibition for this compound has not been definitively established in the available literature, kinetic analyses of potent, structurally related this compound derivatives provide strong indications of a mixed-type inhibition mechanism.[4][5]

A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mode of inhibition affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the enzymatic reaction. The Lineweaver-Burk plot for a mixed-type inhibitor shows lines for different inhibitor concentrations intersecting in the second or third quadrant.

Given that a highly active triazole derivative of this compound has been demonstrated to be a mixed-type AChE inhibitor, it is plausible that this compound itself follows a similar mechanism.[4][5] This would imply that this compound not only competes with acetylcholine for binding to the active site but also binds to a secondary, allosteric site on the enzyme, which may be the peripheral anionic site (PAS).

Structural Insights and Molecular Interactions

To visualize the interaction between this compound and acetylcholinesterase, a conceptual model can be constructed based on the known structure of the AChE active site and the chemical properties of this compound.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Acetylcholinesterase Active Site and this compound Binding

The following diagram illustrates the key components of the AChE active site and the proposed binding of this compound.

AChE_Active_Site Conceptual Model of this compound Binding to AChE Active Site cluster_gorge Active Site Gorge PAS Peripheral Anionic Site (PAS) (e.g., Tyr124, Trp286) Anionic_Site Anionic Site (Trp84) Catalytic_Triad Catalytic Triad (Ser203, His447, Glu334) This compound This compound (protonated) This compound->PAS Potential Allosteric Interaction (Mixed-Type Inhibition) This compound->Anionic_Site Ionic Interaction This compound->Catalytic_Triad Steric Hindrance ACh Acetylcholine (Substrate) ACh->Anionic_Site ACh->Catalytic_Triad

Caption: Proposed interaction of this compound within the AChE active site gorge.

Quantitative Analysis of this compound's Inhibitory Activity

A critical aspect of characterizing an enzyme inhibitor is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: AChE Inhibitory Activity of Selected this compound Derivatives

Compound IC50 (µM) Reference
This compound Triazole Derivative 15 7.2 [6]
This compound-based Ester 25 24.4 [6]

| Galantamine (Reference Drug) | 8.2 ± 1.3 |[6] |

Note: The data presented is for this compound derivatives, not this compound itself, and is intended to provide context for the potential potency of this class of compounds.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound hydrochloride (or other test inhibitors)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a series of dilutions of this compound hydrochloride in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • This compound solution (or buffer for control)

      • DTNB solution

      • AChE solution

    • Mix the contents of the wells and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of this compound.

    • Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow Diagram

Ellman_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup in 96-Well Plate cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis Prep_Buffer Prepare Phosphate Buffer Prep_AChE Prepare AChE Stock Prep_Buffer->Prep_AChE Prep_DTNB Prepare DTNB Stock Prep_Buffer->Prep_DTNB Prep_this compound Prepare this compound Dilutions Prep_Buffer->Prep_this compound Add_Reagents Add Buffer, this compound, DTNB, and AChE Prep_AChE->Add_Reagents Prep_ATCI Prepare ATCI Stock Prep_DTNB->Add_Reagents Prep_this compound->Add_Reagents Pre_incubation Pre-incubate Add_Reagents->Pre_incubation Add_ATCI Initiate Reaction with ATCI Pre_incubation->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm Add_ATCI->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Data Plot Inhibition vs. Concentration Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for determining AChE inhibition using the Ellman's method.

Conclusion and Future Directions

This compound presents a compelling natural scaffold for the development of novel acetylcholinesterase inhibitors. Its mechanism as a reversible inhibitor, likely of a mixed-type, involves key interactions with the anionic site of the AChE active site gorge. While the precise quantitative potency (IC50, Ki) of this compound and its definitive mode of reversible inhibition require further experimental validation, the existing data on its derivatives highlight the therapeutic potential of this class of alkaloids.

Future research should focus on:

  • Definitive Kinetic Studies: Performing detailed enzyme kinetic experiments to unequivocally determine the type of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed) and to calculate the inhibition constant (Ki) for this compound.

  • IC50 Determination: Conducting standardized AChE inhibition assays to establish a reliable IC50 value for this compound.

  • Molecular Modeling: Performing molecular docking and dynamics simulations specifically with this compound to elucidate its precise binding orientation and interactions with the amino acid residues of the AChE active site.

  • Structure-Activity Relationship (SAR) Studies: Expanding on the existing research on this compound derivatives to optimize the molecular structure for enhanced potency and selectivity.

By addressing these research gaps, a more complete understanding of the mechanism of action of this compound on acetylcholinesterase can be achieved, paving the way for its potential application in the treatment of cholinergic-related disorders.

References

lupinine's role in Lupinus species chemical defense

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Lupinine in Lupinus Species' Chemical Defense

Abstract

Quinolizidine alkaloids (QAs) represent a diverse class of nitrogen-containing secondary metabolites that are hallmarks of the Lupinus genus. These compounds are central to the plant's survival, providing a robust chemical defense system against a wide array of biological threats. Among these, this compound, a bicyclic QA, plays a significant and multifaceted role. This technical guide provides a comprehensive analysis of this compound, from its biosynthesis and distribution to its specific functions in herbivore deterrence and antimicrobial defense. We will delve into the molecular mechanism of its action, primarily as an acetylcholinesterase inhibitor, and provide detailed, field-proven methodologies for its extraction, isolation, and quantification. This document is intended for researchers in chemical ecology, plant science, and drug development, offering insights into the causality behind experimental choices and the potential applications of this potent natural compound.

Introduction to Lupinus Chemical Defense

The genus Lupinus, commonly known as lupins, comprises over 170 species, many of which are valued as high-protein crops for human and animal consumption.[1][2] However, wild or "bitter" varieties are characterized by high concentrations of quinolizidine alkaloids (QAs), which can constitute up to 5% of the plant's dry weight.[3] These alkaloids are the plant's primary chemical arsenal, synthesized in the green tissues and translocated via the phloem to all organs, with the highest accumulation typically found in the seeds.[4][5][6] This strategic allocation protects the plant's most vital tissues from predation and pathogenic attack.[6][7]

The defensive role of QAs is evident in the increased susceptibility of "sweet" cultivars—those bred for low alkaloid content—to insect pests and diseases.[8][9] The alkaloid profile is species-specific, with characteristic compositions of bicyclic (e.g., this compound), tricyclic (e.g., angustifoline), and tetracyclic (e.g., lupanine, sparteine) structures.[2] this compound is a notable bicyclic QA, particularly prominent in species like Lupinus luteus.[1] Understanding its specific contribution to the overall defensive posture of the plant is crucial for both agricultural improvement and pharmacological exploration.

This compound: A Profile

This compound ([(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol) is a quinolizidine alkaloid with the chemical formula C₁₀H₁₉NO.[10] It is one of the structurally simpler QAs, which belies its significant biological activity.

Chemical Structure and Properties
  • Molar Mass: 169.268 g·mol⁻¹[10]

  • Melting Point: 68-69 °C[10]

  • Solubility: Soluble in water, alcohol, chloroform, and ether.[11]

  • Key Feature: The molecule contains a chiral carbon atom, with the (-)-lupinine enantiomer being the biologically active form.[10] Its nitrogen-containing heterocyclic structure is key to its primary mechanism of action.

Distribution in Lupinus Species

The QA profile varies significantly across different Lupinus species. While tetracyclic alkaloids like lupanine are often dominant in species such as L. angustifolius and L. albus, this compound is a characteristic and major alkaloid in L. luteus (yellow lupin).[1][12]

Lupinus SpeciesMajor Quinolizidine AlkaloidsReference
L. albus (White Lupin)Lupanine, 13α-hydroxylupanine, Albine[1]
L. angustifolius (Narrow-leafed Lupin)Lupanine, 13α-hydroxylupanine, Angustifoline[1][13]
L. luteus (Yellow Lupin)This compound , Sparteine[1][12]

This distinct distribution underscores the specialized evolutionary pathways within the genus and highlights L. luteus as a primary source for studying this compound's biological role and for its potential isolation.

Biosynthesis of this compound

The biosynthesis of all QAs, including this compound, originates from the amino acid L-lysine.[6][14] The pathway is a well-studied example of secondary metabolism, though some steps remain only partially elucidated.[8][14] The initial, committed steps are critical for the formation of the core quinolizidine structure.

Causality: The pathway begins with the decarboxylation of L-lysine, a fundamental step to produce the diamine cadaverine, which serves as the C₅N building block for the alkaloid skeleton. Subsequent oxidative deamination and cyclization generate the reactive intermediate Δ¹-piperideine, setting the stage for the condensation reactions that build the bicyclic quinolizidine core of this compound.[14][15]

lupinine_biosynthesis cluster_precursors Initial Precursors cluster_intermediates Core Intermediates cluster_final_product Final Product Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-piperideine (Schiff base) Aminopentanal->Piperideine Spontaneous Cyclization Quinolizidinealdehyde Quinolizidine Aldehyde Piperideine->Quinolizidinealdehyde Condensation & Intramolecular Reactions This compound (-)-Lupinine Quinolizidinealdehyde->this compound Reduction

Caption: The biosynthetic pathway of this compound from L-lysine.

This compound's Role in Chemical Defense

This compound functions as a broad-spectrum defense compound, exhibiting activity against both herbivores and microorganisms.[5][6]

Herbivore Deterrence

Insects: this compound is a potent insect antifeedant and growth inhibitor.[10] Its effectiveness has been demonstrated against various pests, including grasshoppers and culicine mosquito larvae, which are vectors for numerous diseases.[10][13] The bitter taste imparted by this compound and other QAs is the first line of defense, discouraging initial feeding attempts.[10] For insects that do ingest the compound, its neurotoxic effects disrupt normal physiological function, leading to reduced growth, paralysis, or death.[9][10]

Mammals: For grazing livestock and other mammals, this compound is both a feeding deterrent and a toxin.[10] Ingestion of lupin forage with high QA content can lead to a condition known as "lupinosis," characterized by acute liver damage (hepatotoxicity).[10] The neurotoxic effects are also pronounced, causing symptoms such as trembling, convulsions, and loss of motor control.[4][10] While this compound is toxic, it is considered to have a lower relative toxicity compared to some tetracyclic QAs like lupanine and sparteine.[10]

Antimicrobial and Allelopathic Activity

The defensive role of this compound extends to microbial pathogens. QA-rich extracts from Lupinus species have demonstrated significant antimicrobial activity against various bacteria and fungi.[1][5] For instance, extracts with high alkaloid content have shown inhibitory effects on pathogenic bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa.[1] This antimicrobial action protects the plant, particularly the seeds, from decay and infection in the soil. Furthermore, there is evidence that QAs can have allelopathic effects, inhibiting the germination and growth of competing plant species.[7]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary neurotoxic effect of this compound in both insects and mammals stems from its activity as a reversible inhibitor of acetylcholinesterase (AChE).[10][11][16]

Causality: Acetylcholinesterase is a critical enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to hyperstimulation of cholinergic receptors and subsequent disruption of neurotransmission.[10] This results in the observed symptoms of paralysis and convulsions.

The structural similarity between this compound and acetylcholine is the basis for this inhibition. At physiological pH, the nitrogen atom in the this compound structure is protonated, creating a positively charged "head" that mimics the quaternary ammonium group of acetylcholine.[10] This allows this compound to bind to the anionic site within the active gorge of the AChE enzyme, physically blocking access for the native substrate, acetylcholine.[10] Studies have shown that this compound has an IC₅₀ value of 190 μM for muscarinic acetylcholine receptors.[10]

mechanism_of_action cluster_normal Normal Synaptic Function cluster_inhibited Function with this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Products Choline + Acetate AChE->Products Receptor->ACh Signal Transduction This compound This compound AChE_inhib AChE (Inhibited) This compound->AChE_inhib Reversible Inhibition ACh_inhib Acetylcholine (ACh) (Accumulates) Receptor_inhib ACh Receptor (Hyperstimulated) ACh_inhib->Receptor_inhib Excessive Binding

Caption: Conceptual diagram of this compound's inhibitory action on acetylcholinesterase.

Methodologies for this compound Analysis

Accurate extraction and quantification of this compound are essential for quality control in food production, ecological studies, and drug discovery. The following protocols are synthesized from established methods.

Protocol: Extraction and Isolation of Quinolizidine Alkaloids

This protocol describes a robust method for extracting total QAs, including this compound, from dried plant material (e.g., seeds).

Principle: The basicity of the alkaloid's nitrogen atom is exploited. In an acidic medium, the alkaloid is protonated to form a salt, which is soluble in the aqueous phase. After removing non-polar compounds, the solution is basified, deprotonating the alkaloid and rendering it soluble in organic solvents for extraction.

Materials:

  • Dried, finely ground lupin seeds

  • 0.5 N Hydrochloric acid (HCl)

  • 5 N Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Extrelut® columns or separatory funnel

  • Sonicator, Centrifuge, Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 1.0 g of finely ground lupin seed powder into a centrifuge tube.[1]

  • Acid Extraction: Add 10 mL of 0.5 N HCl. Sonicate or stir vigorously for 30 minutes at room temperature.[1][17] This step protonates the alkaloids, making them water-soluble.

  • Centrifugation: Centrifuge the homogenate for 10 minutes at 4000 rpm to pellet the solid plant material.[1][17]

  • Supernatant Collection: Carefully decant the acidic supernatant into a clean flask. To ensure exhaustive extraction, repeat the acid extraction (steps 2-3) on the pellet and pool the supernatants.

  • Basification: Adjust the pH of the pooled supernatant to pH 10-12 using 5 N NaOH.[1][17] This deprotonates the alkaloids, converting them to their free base form, which is soluble in organic solvents.

  • Organic Extraction:

    • Solid Phase Extraction (SPE): Apply the basified solution to an Extrelut® column and elute the alkaloids with dichloromethane.[1]

    • Liquid-Liquid Extraction (LLE): Alternatively, transfer the solution to a separatory funnel and extract three times with 20 mL portions of dichloromethane.[17] Pool the organic layers.

  • Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude alkaloid extract.

  • Purification (Optional): For isolation of pure this compound, the crude extract can be further purified using column chromatography on silica gel followed by preparative Thin Layer Chromatography (TLC).[17]

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and quantification of volatile alkaloids like this compound.

Principle: The crude alkaloid extract is volatilized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum ("fingerprint") for identification and quantification.

Instrumentation and Conditions:

ParameterSpecificationRationale
GC System Agilent, Varian, or equivalentStandard instrumentation for alkaloid analysis.
Column VF-5ms (30m x 0.25mm, 0.25µm film) or similar 5% phenyl-methylpolysiloxaneA non-polar column providing good separation for a wide range of alkaloids.[1]
Carrier Gas Helium at 1 mL/minInert gas for carrying the sample through the column.[1]
Injection 1 µL, Split ratio 1/10, Injector Temp: 250 °CStandard injection volume and split ratio to avoid column overloading. High temp ensures volatilization.[1]
Oven Program 70°C (1 min), then 40°C/min to 150°C, then 6°C/min to 300°C (1 min hold)A temperature gradient allows for the separation of compounds with different boiling points.[1]
MS Detector EI mode at 70 eV, Source Temp: 220 °C, Mass Range: 50-450 m/zElectron Impact (EI) is a standard ionization method. The mass range covers the expected fragments of this compound and other QAs.[1]

Procedure:

  • Sample Preparation: Re-dissolve the dried crude alkaloid extract in a known volume of a suitable solvent (e.g., methanol or dichloromethane).

  • Calibration: Prepare a series of calibration standards of pure this compound (if available) of known concentrations.

  • Analysis: Inject the standards and samples into the GC-MS system using the parameters above.

  • Data Processing: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (compared to a standard or library data). Quantify by integrating the peak area and comparing it against the calibration curve.

analysis_workflow Start Lupin Plant Material (e.g., Seeds) Grind Grinding to Fine Powder Start->Grind Extract Step 6.1: Acid Extraction (0.5 N HCl) Grind->Extract Separate1 Centrifugation/ Filtration Extract->Separate1 Basify Basification to pH >10 (NaOH) Separate1->Basify Extract2 Organic Solvent Extraction (Dichloromethane) Basify->Extract2 Concentrate Concentration (Rotary Evaporator) Extract2->Concentrate Crude Crude Alkaloid Extract Concentrate->Crude Analyze Step 6.2: GC-MS Analysis Crude->Analyze Data Quantification & Identification Analyze->Data

Caption: Experimental workflow for the extraction and analysis of this compound.

Toxicological Profile

This compound's effectiveness as a defense chemical is directly related to its toxicity. While beneficial for the plant, this poses a risk for animal and human consumption, necessitating the breeding of low-alkaloid cultivars.[3][8]

Quinolizidine AlkaloidToxic Dose (mg/kg)Minimal Lethal Dose (mg/kg)Relative Toxicity Reference
This compound 25–2828–30[10]
Lupanine21–2422–25[10]
Sparteine21–3123–30[10]

Data derived from studies on laboratory animals.

The data indicates that while this compound is significantly toxic, its potency is slightly lower than that of lupanine and comparable to sparteine.[10] It is a known hepatotoxin and neurotoxin.[10]

Applications and Future Directions

The potent biological activity of this compound offers several avenues for research and development.

  • Pest Control: As a natural insect antifeedant and insecticide, this compound could serve as a lead compound for developing new, potentially more biodegradable pesticides.[5][10]

  • Pharmaceuticals: The inhibition of AChE makes this compound and its derivatives interesting candidates for research into treatments for neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a primary therapeutic strategy.[16][18] Additionally, immunostimulatory and antiarrhythmic properties have been reported.[11][16]

  • Crop Improvement: A key goal in lupin breeding is to uncouple the defense system from the edible product.[8] Strategies aim to create cultivars with high alkaloid content in vegetative tissues (leaves, stems) to maintain pest resistance, while having very low, safe levels in the seeds.[8][13] This requires a deep understanding of the genetic regulation of QA biosynthesis and transport.

Conclusion

This compound is a cornerstone of the chemical defense strategy in several Lupinus species, particularly L. luteus. Its biosynthesis from lysine provides the plant with a potent weapon against herbivores and microbial pathogens. The primary mechanism of action, the inhibition of acetylcholinesterase, explains its broad neurotoxicity and makes it a subject of interest for both agricultural and pharmaceutical applications. The methodologies detailed herein provide a robust framework for researchers to extract, quantify, and further investigate this important natural product, paving the way for advancements in crop protection and drug discovery.

References

An In-Depth Technical Guide to the Biological Activity Screening of Lupinine Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on conducting biological activity screening of lupinine, a quinolizidine alkaloid found in various Lupinus species. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, establishing a self-validating workflow from extract preparation to tiered bioactivity assessment. We detail methodologies for evaluating cytotoxicity, antimicrobial efficacy, and antioxidant potential as a primary screen, followed by a targeted investigation into anti-inflammatory mechanisms. Each section is supported by authoritative references, detailed protocols, and visual aids, including data tables and Graphviz diagrams, to ensure scientific integrity and practical applicability. The objective is to equip researchers with the expertise to not only execute these assays but also to interpret the results within a broader drug discovery context.

Introduction to this compound: The Target Molecule

This compound is a bicyclic quinolizidine alkaloid naturally biosynthesized from L-lysine in plants of the Lupinus genus.[1][2] Its chemical structure, [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol, features a tertiary nitrogen atom and a hydroxyl group, rendering it a strong base soluble in water and various organic solvents.[3][4] This physicochemical profile is fundamental to designing effective extraction and purification strategies.

Historically, this compound and related alkaloids are known for conferring a bitter taste to lupin beans, acting as a natural defense mechanism.[1] While toxic at high concentrations, emerging research points to a range of interesting pharmacological properties.[5][6] Initial studies have identified this compound as a reversible inhibitor of acetylcholinesterases and have shown it to have an inhibitory effect on acetylcholine receptors, suggesting potential applications in neuromodulation.[1] Furthermore, the broader class of quinolizidine alkaloids has demonstrated diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects, making this compound a compelling candidate for systematic bioactivity screening.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₉NO[1][7]
Molar Mass 169.26 g/mol [1][7][8]
CAS Number 486-70-4[1][7]
Melting Point 68-69 °C[1]
Boiling Point 269-270 °C[1]
Appearance Orthorhombic prisms[3]

Extract Preparation and Quality Control: Ensuring a Valid Starting Point

The integrity of any screening campaign rests on the quality of the starting material. The goal is to obtain a this compound extract of known purity and concentration, which is crucial for reproducible results.

Extraction and Isolation Protocol

This protocol is based on a classic acid-base extraction method, which leverages the basicity of the alkaloid nitrogen to achieve separation.

Methodology:

  • Maceration: Grind dried plant material (e.g., Lupinus albus seeds) to a fine powder. Macerate 100 g of powder in 1 L of 2% HCl in methanol for 48 hours at room temperature with occasional agitation. The acidic environment protonates the this compound, rendering it soluble in the polar solvent.

  • Filtration & Concentration: Filter the mixture through Whatman No. 1 paper. Concentrate the filtrate in vacuo using a rotary evaporator at 40°C until a crude extract remains.

  • Acid-Base Partitioning: Resuspend the crude extract in 200 mL of 0.5 M HCl. Wash this acidic solution three times with 100 mL of dichloromethane (DCM) to remove non-basic, lipophilic compounds.

  • Basification & Extraction: Adjust the aqueous phase to pH 10-11 with concentrated NH₄OH. This deprotonates the this compound, making it soluble in organic solvents. Extract the basified solution four times with 150 mL of DCM.

  • Drying & Final Concentration: Pool the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude this compound-rich alkaloid extract.

  • Purification (Optional): For higher purity, the crude extract can be subjected to column chromatography on silica gel using a mobile phase such as CHCl₃-Acetone-diethylamine (70:20:10).[9]

Purity Assessment and Sample Preparation

Before bioassays, the purity of the extract must be quantified, typically via High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A stock solution of the purified extract should be prepared in a solvent compatible with all planned assays, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 50 mg/mL) for subsequent serial dilutions.

A Tiered Approach to Biological Activity Screening

A logical, tiered workflow is essential for efficiently screening natural products.[10] This approach begins with broad, cost-effective assays to identify general bioactivity before committing resources to more complex, mechanism-specific investigations.

G cluster_0 Preparation cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Mechanistic Investigation Extract This compound Extract (QC Verified) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Extract->Cytotoxicity Broad Spectrum Evaluation Antimicrobial Antimicrobial Assay (e.g., Disc Diffusion) Extract->Antimicrobial Broad Spectrum Evaluation Antioxidant Antioxidant Assay (e.g., DPPH) Extract->Antioxidant Broad Spectrum Evaluation Inflammation Anti-inflammatory Assays (e.g., NO, COX) Cytotoxicity->Inflammation If non-toxic or selectively toxic Antioxidant->Inflammation If antioxidant activity is observed Pathway Signaling Pathway Analysis (e.g., NF-κB) Inflammation->Pathway Elucidate Mechanism

Caption: Tiered workflow for this compound extract screening.

Tier 1: Primary Screening for Broad-Spectrum Bioactivity

Causality: The MTT assay is a foundational screen to determine the extract's effect on cell viability.[11][12] It measures the metabolic activity of cells via mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] This initial step is critical to distinguish between general toxicity and specific pharmacological effects and to establish a non-toxic concentration range for subsequent cell-based assays.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HEK293 for general toxicity, RAW 264.7 for immune studies) at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the this compound extract in serum-free media. Replace the old media with 100 µL of the diluted extracts. Include a "vehicle control" (DMSO only) and a "positive control" for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14][15]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple crystals are visible.[14]

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][15] Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculation: Calculate cell viability as: (Abs_sample / Abs_vehicle_control) * 100. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Causality: The Kirby-Bauer disc diffusion method is a standardized, qualitative technique to assess if an extract has inhibitory effects on microbial growth.[16][17][18] The principle relies on the diffusion of the compound from a paper disc into an agar medium inoculated with a test microorganism. The resulting zone of inhibition provides a clear visual measure of antibacterial or antifungal activity.[19]

Detailed Protocol: Disc Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard.[16][20]

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[17]

  • Disc Application: Impregnate sterile 6-mm paper discs with a known concentration of the this compound extract (e.g., 1 mg/disc). Aseptically place the discs onto the inoculated agar surface using sterile forceps.[19][20] Ensure discs are pressed gently to make full contact.

  • Controls: Include a negative control disc (impregnated with solvent, e.g., DMSO) and a positive control disc (a standard antibiotic, e.g., ampicillin).

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[18]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters (mm).[16]

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[21] DPPH is a stable free radical with a deep purple color.[21] When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change (measured as a decrease in absorbance at 517 nm) is proportional to the antioxidant activity.[22]

Detailed Protocol: DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM DPPH working solution in methanol or ethanol.[21][22] Protect from light.

  • Reaction Setup: In a 96-well plate, add 20 µL of various concentrations of the this compound extract.[23]

  • Controls: Prepare a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).[21]

  • DPPH Addition: Add 180-200 µL of the DPPH working solution to each well and mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21][23]

  • Absorbance Reading: Measure the absorbance at 517 nm.[21][22]

  • Calculation: Calculate the percentage of radical scavenging activity (RSA) using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Table 2: Hypothetical Primary Screening Data Summary

AssayTest Organism/SystemResult MetricThis compound Extract (100 µg/mL)Positive Control
MTT HEK293 cells% Viability95.2%5.1% (Triton X-100)
Disc Diffusion S. aureusZone of Inhibition (mm)14 mm25 mm (Ampicillin)
Disc Diffusion E. coliZone of Inhibition (mm)0 mm22 mm (Ampicillin)
DPPH Chemical Assay% Scavenging Activity68.5%97.2% (Ascorbic Acid)

Tier 2: Mechanistic Investigation of Anti-inflammatory Potential

Rationale: Quinolizidine alkaloids have been reported to possess anti-inflammatory properties.[5][24][25] If primary screening reveals low cytotoxicity and/or significant antioxidant activity (as inflammation and oxidative stress are often linked), a targeted investigation into anti-inflammatory pathways is a logical next step. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes like cytokines and chemokines.[26][27] Therefore, assessing the effect of this compound on this pathway provides deep mechanistic insight.

G cluster_n LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits Nucleus Nucleus IkB->Nucleus Degradation NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Release NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), leading to the production of inflammatory mediators, including nitric oxide (NO), via the NF-κB pathway.[24] Measuring the inhibition of NO production is a standard proxy for anti-inflammatory activity.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat cells with various non-toxic concentrations of this compound extract (determined from the MTT assay) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure absorbance at 540 nm. The amount of NO is determined using a sodium nitrite standard curve.

Data Management and Conclusion

All experimental data, including concentrations, absorbance readings, zone diameters, and calculated IC₅₀ values, should be meticulously recorded. The results from the tiered screening approach will build a comprehensive profile of the this compound extract's bioactivity. A positive "hit" in any of the primary screens, especially when coupled with mechanistic data from Tier 2, provides a strong rationale for further investigation, including bioactivity-guided fractionation to isolate the pure compound and subsequent in vivo studies. This structured, evidence-based approach ensures that research efforts are focused and that the therapeutic potential of natural products like this compound is explored with scientific rigor.

References

The Structure-Activity Relationship of Lupinine and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lupinine, a bicyclic quinolizidine alkaloid, presents a compelling scaffold for the development of novel therapeutic agents. Its inherent biological activities, most notably its function as a reversible acetylchol-inesterase (AChE) inhibitor, have spurred considerable interest in the synthesis and evaluation of its analogs. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their AChE inhibitory properties. We will delve into the key structural modifications that influence biological activity, present detailed experimental protocols for synthesis and bio-logical evaluation, and offer insights into the molecular interactions governing ligand-target engagement. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound-based compounds.

Introduction: The this compound Scaffold

This compound is a naturally occurring quinolizidine alkaloid found predominantly in plants of the Lupinus genus.[1] Its rigid bicyclic structure, containing a nitrogen atom at the bridgehead, and a primary hydroxyl group, provides a versatile platform for chemical modification. The inherent chirality of this compound also offers opportunities for stereoselective synthesis and evaluation, a critical consideration in modern drug design.[1] While this compound itself exhibits a range of biological effects, including antimicrobial, cytotoxic, and insect antifeedant properties, its most extensively studied activity is the inhibition of acetylcholinesterase (AChE).[1][2]

AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders characterized by a cholinergic deficit.[4] this compound acts as a reversible inhibitor of AChE, and its structural similarity to acetylcholine, particularly the protonated amine at physiological pH, allows it to interact with the anionic site of the enzyme.[1] This foundational understanding has paved the way for the rational design of more potent and selective this compound analogs.

Core Structure-Activity Relationships of this compound Analogs

The exploration of this compound's SAR has largely concentrated on modifications at the C-1 position, where the native hydroxymethyl group serves as a convenient handle for derivatization. Two major classes of analogs have emerged as particularly promising: esters and 1,2,3-triazole derivatives.

This compound Esters: Tuning Lipophilicity and Steric Bulk

Esterification of the primary alcohol of this compound has been a primary strategy to modulate its physicochemical properties and enhance its biological activity. A systematic analysis of a diverse library of this compound esters has revealed several key SAR trends for AChE inhibition.

  • Influence of the Acid Moiety: The nature of the carboxylic acid used for esterification plays a pivotal role in determining inhibitory potency. Aromatic and heteroaromatic acids generally impart greater activity than aliphatic acids. This suggests that π-π stacking interactions with aromatic residues in the AChE active site, such as tryptophan and tyrosine, are crucial for binding.

  • Substitution on Aromatic Rings: The position and nature of substituents on an aromatic ring of the ester moiety significantly impact activity. For instance, in a series of benzoyl esters, electron-donating and electron-withdrawing groups at various positions can either enhance or diminish inhibitory potential, highlighting the complex interplay of electronic and steric factors.

  • Lipophilicity and the "Lipophilic Pocket": A quantitative structure-activity relationship (QSAR) model developed for a series of 50 this compound esters identified lipophilicity (logP) as a key descriptor influencing AChE inhibition.[2][5] This aligns with the known topography of the AChE active site, which features a "hydrophobic pocket." Analogs with optimal lipophilicity are better able to engage with this region, leading to enhanced binding affinity.

This compound-Triazole Conjugates: Expanding the Chemical Space

The introduction of a 1,2,3-triazole ring, typically via a "click chemistry" approach, has proven to be a highly effective strategy for generating potent this compound-based AChE inhibitors.[3][6] This five-membered heterocyclic ring is not merely a linker but an active pharmacophoric element.

  • The Triazole as a Hydrogen Bond Acceptor: The nitrogen atoms of the triazole ring can participate in hydrogen bonding interactions with residues in the AChE active site, providing additional anchor points for the ligand.

  • Versatility of Substitution: The triazole ring allows for the introduction of a wide array of substituents, enabling fine-tuning of the analog's properties. For example, the attachment of substituted phenyl rings to the triazole moiety has yielded some of the most potent this compound-based AChE inhibitors to date.[6]

  • Kinetic Profile: The most potent triazole derivative identified in one study, [1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine)], exhibited a mixed-type inhibition of AChE, suggesting that it binds to both the catalytic active site and a peripheral anionic site of the enzyme.[5][6] This dual-binding mode is a characteristic of several clinically used Alzheimer's drugs and may offer therapeutic advantages.

Experimental Protocols

Synthesis of this compound Analogs

This protocol describes a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to synthesize this compound-triazole derivatives.[7]

Step 1: Synthesis of (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine (this compound Azide)

  • Dissolve this compound (1 equivalent) and triethylamine (3 equivalents) in anhydrous dichloromethane (CH2Cl2) and cool the solution in an ice bath.

  • Add a solution of methanesulfonyl chloride (2 equivalents) in CH2Cl2 dropwise to the cooled mixture.

  • Stir the reaction mixture for 30 minutes at 0°C and then for 6 hours at room temperature.

  • Wash the reaction mixture with a saturated sodium chloride solution and dry the organic layer over anhydrous MgSO4.

  • Filter and concentrate the solution in vacuo. Purify the resulting mesylate by column chromatography.

  • Dissolve the purified this compound mesylate in dimethylformamide (DMF) and add sodium azide (NaN3).

  • Heat the mixture and monitor the reaction by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield this compound azide.

Step 2: Synthesis of (1S,9aR)-1H-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine Derivatives

  • In a reaction vessel, combine this compound azide (1.1 equivalents), a substituted alkyne (1 equivalent), CuSO4·5H2O (0.05 equivalents), and sodium ascorbate (0.05 equivalents) in a mixture of DMF and water.[7]

  • Stir the mixture at 75°C for 4-6 hours, monitoring the reaction progress by TLC.[7]

  • Upon completion, cool the reaction mixture and filter any precipitate that forms.

  • If necessary, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired triazole derivative.[7]

Biological Evaluation

This colorimetric assay is a widely used method for determining AChE activity and screening for inhibitors.[3]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) - chromogen

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • AChE solution

    • Test compound solution at various concentrations (or solvent for control wells)

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis by AChE) with DTNB.[3]

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

This assay is commonly used to assess the cytotoxic effects of compounds on cultured cells.

Procedure:

  • Seed a suitable human cell line (e.g., THP-1 monocytic cells) in a 96-well plate and allow them to adhere overnight.[8]

  • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24-72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Procedure:

  • Prepare a twofold serial dilution of the this compound analogs in a 96-well microplate containing a suitable growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation and Visualization

Quantitative SAR Data

The following table summarizes the AChE inhibitory activity (IC50 values) for a selection of this compound ester and triazole derivatives.[5]

Compound IDModificationR GroupIC50 (µM)
This compound Esters
1 Ester-(CH2)3Cl39.5 ± 7.2
2 Ester2,4-dichlorophenyl24.4 ± 3.4
3 Ester4-nitrophenyl68.9 ± 5.8
4 Ester2-naphthyl99.4 ± 12.3
This compound Triazoles
5 Triazole4-(benzyloxy)-3-methoxyphenyl7.2 ± 1.2
6 Triazole4-chlorophenyl51.8 ± 9.2
7 TriazolePhenyl73.4 ± 16.7
8 Triazole4-fluorophenyl101.1 ± 23.9

Visualizing Key Concepts

Lupinine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Quinolizidine_Core Quinolizidine Core Piperideine->Quinolizidine_Core Dimerization & Cyclization This compound This compound Quinolizidine_Core->this compound Further Enzymatic Steps

Caption: Simplified biosynthetic pathway of this compound from L-lysine.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Modeling Lupinine_Scaffold This compound Scaffold Analog_Library Analog Library Lupinine_Scaffold->Analog_Library Chemical Modification Purification Purification (e.g., Chromatography) Analog_Library->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., AChE Inhibition) Characterization->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Identify Active Compounds Secondary_Assays Secondary Assays (Cytotoxicity, Antimicrobial) Hit_Compounds->Secondary_Assays Evaluate Selectivity & Safety Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates SAR_Analysis SAR Analysis Lead_Candidates->SAR_Analysis QSAR_Modeling QSAR Modeling SAR_Analysis->QSAR_Modeling Molecular_Docking Molecular Docking SAR_Analysis->Molecular_Docking Design_New_Analogs Design of New Analogs QSAR_Modeling->Design_New_Analogs Molecular_Docking->Design_New_Analogs Design_New_Analogs->Lupinine_Scaffold Iterative Design Cycle

Caption: Iterative workflow for the structure-activity relationship studies of this compound analogs.

Conclusion and Future Directions

The quinolizidine scaffold of this compound has proven to be a fertile ground for the discovery of potent acetylcholinesterase inhibitors and other biologically active molecules. The structure-activity relationships elucidated to date provide a clear roadmap for the design of next-generation analogs with improved potency and selectivity. The ester and 1,2,3-triazole derivatives have emerged as particularly promising chemotypes, and the detailed experimental protocols provided herein offer a practical guide for their synthesis and evaluation.

Future research in this area should focus on several key aspects:

  • Exploration of Novel Modifications: While modifications at the C-1 position have been fruitful, derivatization at other positions on the quinolizidine ring system could unlock novel SARs and lead to compounds with unique pharmacological profiles.

  • Multi-Target Ligand Design: Given the complex pathology of diseases like Alzheimer's, designing this compound analogs that can modulate multiple targets (e.g., AChE and beta-secretase) could offer enhanced therapeutic efficacy.

  • In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety in a physiological context.

  • Expansion to Other Therapeutic Areas: The diverse biological activities of this compound and its analogs suggest that their therapeutic potential may extend beyond AChE inhibition. Further screening against a broader range of biological targets is warranted.

References

The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Isolation of (-)-Lupinine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of a Quinolizidine Alkaloid

(-)-Lupinine, a bicyclic quinolizidine alkaloid, has long been a subject of phytochemical interest. Historically dismissed due to the bitter taste it imparts to lupin seeds, recent investigations into its pharmacological properties, including acetylcholinesterase inhibition and potential immunostimulatory activity, have revitalized interest within the drug development community.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the natural origins of (-)-lupinine and detailing field-proven methodologies for its isolation and purification. The protocols described herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the separation science at play.

I. Natural Provenance of (-)-Lupinine: A Tale of Two Genera

(-)-Lupinine is not ubiquitous in the plant kingdom; its presence is primarily concentrated within two key genera: Lupinus and Anabasis. Understanding the botanical sources is the foundational step in any isolation endeavor.

The Genus Lupinus: The Bitter Bean

The most well-documented source of (-)-lupinine is the genus Lupinus, commonly known as lupins, belonging to the Fabaceae family.[2] These leguminous plants are characterized by their high protein content, which has driven agricultural efforts to develop "sweet" varieties with reduced alkaloid levels.[2] However, for the purpose of natural product isolation, the "bitter" varieties remain the most valuable.

Among the various Lupinus species, Lupinus luteus (yellow lupin) is particularly recognized for its significant accumulation of (-)-lupinine, often being one of the major alkaloids present.[3][4] Other species, such as Lupinus albus and Lupinus angustifolius, also contain (-)-lupinine, albeit typically in lower concentrations relative to other quinolizidine alkaloids like lupanine and angustifoline.[5][6] The alkaloid profile within a single species can also vary based on the genotype, geographical location, and environmental conditions during growth.[3]

Table 1: Quinolizidine Alkaloid Profile in Select Lupinus Species

SpeciesMajor Quinolizidine AlkaloidsTypical (-)-Lupinine Content
Lupinus luteusLupinine , SparteineHigh[3][4][6]
Lupinus albusLupanine, 13α-hydroxylupanine, AlbineLow to moderate[6]
Lupinus angustifoliusLupanine, 13α-hydroxylupanine, AngustifolineLow[5][6]
Lupinus mutabilisLupanine, Sparteine, 13-HydroxylupanineVariable
The Genus Anabasis: A Xerophytic Reservoir

Less commonly known but equally important sources of (-)-lupinine are plants from the genus Anabasis, belonging to the Chenopodiaceae family. These are typically hardy, xerophytic shrubs found in the arid and semi-arid regions of Central Asia.

Anabasis aphylla has been a known source of various alkaloids, including anabasine, and also contains (-)-lupinine.[7][8][9] More recently, Anabasis salsa , a species found in Central Kazakhstan, has been identified as a potent source from which (-)-lupinine can be isolated in significant quantities, with reported yields of up to 1.8% of the air-dried raw material.[2]

The exploration of Anabasis species presents a promising avenue for obtaining (-)-lupinine, potentially with a less complex mixture of related alkaloids compared to Lupinus species, which could simplify the purification process.

II. Isolation of (-)-Lupinine: From Raw Biomass to Purified Compound

The isolation of (-)-lupinine, like most alkaloids, hinges on its basic nature. The general strategy involves an initial extraction from the plant matrix, followed by acid-base liquid-liquid partitioning to separate the alkaloids from neutral and acidic compounds, and finally, chromatographic purification to isolate (-)-lupinine from other co-extracted alkaloids.

Below is a detailed, step-by-step methodology that integrates proven techniques for the efficient isolation of (-)-lupinine.

Workflow for the Isolation of (-)-Lupinine

lupinine_isolation_workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification cluster_analysis Analysis & Characterization start Dried & Powdered Plant Material (Lupinus seeds or Anabasis aerial parts) extraction Alkalinization and Solvent Extraction (e.g., with NaOH and an organic solvent) start->extraction acid_extraction Acidic Aqueous Extraction (e.g., with 0.5 N HCl) extraction->acid_extraction basification Basification of Aqueous Phase (e.g., with NH4OH to pH > 10) acid_extraction->basification organic_extraction Extraction into Organic Solvent (e.g., Dichloromethane) basification->organic_extraction concentration Concentration of Organic Extract (Rotary Evaporation) organic_extraction->concentration column_chromatography Column Chromatography (Alumina or Silica Gel) concentration->column_chromatography fractions Fraction Collection and TLC Analysis column_chromatography->fractions recrystallization Recrystallization (e.g., from Ethyl Acetate) fractions->recrystallization final_product Purified (-)-Lupinine recrystallization->final_product analysis Spectroscopic Analysis (GC-MS, LC-MS/MS, NMR, IR) final_product->analysis

Caption: Workflow for the isolation and purification of (-)-lupinine.

Detailed Experimental Protocol

This protocol provides a robust framework for the isolation of (-)-lupinine from either Lupinus seeds or the aerial parts of Anabasis salsa.

Materials and Reagents:

  • Dried plant material (e.g., Lupinus luteus seeds, Anabasis salsa aerial parts)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ethyl acetate

  • Petroleum ether

  • Ethanol (EtOH)

  • Aluminum oxide (Al₂O₃, Grade II activity) or Silica gel (for column chromatography)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Dragendorff's reagent for visualization

  • Standard laboratory glassware, rotary evaporator, and chromatographic columns.

Step 1: Preparation of Plant Material

  • Thoroughly dry the plant material (seeds or aerial parts) at room temperature in a well-ventilated area, shielded from direct sunlight.

  • Grind the dried material into a coarse powder (particle size of approximately 0.5 mm) using a grinder.

Step 2: Initial Extraction

  • Rationale: The initial step aims to liberate the alkaloids, which often exist as salts within the plant cells, into their free base form. The use of an organic solvent then facilitates their extraction from the now-alkaline plant matrix.

  • Moisten the powdered plant material with a 10% sodium hydroxide solution.

  • Thoroughly mix to ensure uniform alkalinization.

  • Pack the alkalinized plant material into a percolator or a large vessel for maceration.

  • Extract the alkaloids with a suitable organic solvent, such as dichloromethane or a mixture of petroleum ether and ethanol, until the percolate tests negative for alkaloids (using Dragendorff's reagent on a small evaporated sample).

Step 3: Acid-Base Liquid-Liquid Partitioning

  • Rationale: This is a critical purification step that leverages the basicity of alkaloids. By converting the alkaloids into their salt form, they become soluble in an acidic aqueous solution, leaving behind many neutral and weakly basic impurities in the organic phase. Subsequent basification of the aqueous phase liberates the free base alkaloids, which can then be re-extracted into a fresh organic solvent.

  • Combine the organic extracts from Step 2 and concentrate them under reduced pressure using a rotary evaporator.

  • Re-dissolve the resulting crude extract in a minimal amount of dichloromethane.

  • Extract the alkaloids from the organic phase by shaking with 0.5 N hydrochloric acid in a separatory funnel. Repeat this acidic extraction three times.

  • Combine the acidic aqueous extracts. The alkaloids are now in the aqueous phase as hydrochloride salts.

  • Basify the combined aqueous extract to a pH of 10-12 with concentrated ammonium hydroxide.

  • Extract the liberated free base alkaloids from the basified aqueous solution with dichloromethane. Repeat this extraction three to four times.

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the dried dichloromethane extract to dryness under reduced pressure to obtain the crude alkaloid mixture.

Step 4: Chromatographic Purification

  • Rationale: The crude alkaloid extract will contain a mixture of different alkaloids. Column chromatography is employed to separate (-)-lupinine from these other structurally similar compounds based on their differential adsorption to the stationary phase.

4.1. Column Chromatography:

  • Prepare a chromatographic column with aluminum oxide (Grade II activity) or silica gel. The choice of adsorbent may depend on the specific alkaloid profile of the source material.

  • Dissolve the crude alkaloid mixture in a minimal volume of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity. A common system for the separation of quinolizidine alkaloids is a gradient of chloroform and methanol or petroleum ether and ethanol.[2] For instance, elution can begin with petroleum ether, followed by a petroleum ether-ethanol mixture (e.g., 100:1).[2]

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

4.2. Thin-Layer Chromatography (TLC) Monitoring:

  • Spot the collected fractions on a silica gel TLC plate.

  • Develop the plate in a suitable solvent system, such as chloroform-methanol-ammonium hydroxide (e.g., 60:10:1) or chloroform-acetone-diethylamine (70:20:10).[10][11]

  • Visualize the spots under UV light (if applicable) and by spraying with Dragendorff's reagent, which gives a characteristic orange to brown color with alkaloids.

  • Combine the fractions containing pure (-)-lupinine based on the TLC analysis.

Step 5: Recrystallization

  • Rationale: Recrystallization is the final step to obtain high-purity crystalline (-)-lupinine.

  • Evaporate the solvent from the combined pure fractions.

  • Dissolve the residue in a minimal amount of a suitable hot solvent, such as ethyl acetate.[2]

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

This protocol can yield (-)-lupinine with a purity of ≥97%.[2]

III. Characterization and Analysis

Once isolated, the identity and purity of (-)-lupinine must be confirmed using modern analytical techniques.

Table 2: Analytical Parameters for the Characterization of (-)-Lupinine

TechniqueKey Parameters and Expected Results
Gas Chromatography-Mass Spectrometry (GC-MS) Column: Typically a 5% phenylmethyl siloxane capillary column (e.g., HP-5MS).Temperature Program: Isothermal at 180°C for 2 min, then ramp to 300°C at 6°C/min, hold for 10 min.[10]Mass Spectrum: Characteristic fragments at m/z 152, 138, 124, and 97.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Column: Reversed-phase (e.g., C18) or HILIC columns.Mobile Phase: Gradient elution with acidified water and acetonitrile or methanol.[12][13]Detection: ESI+ mode, monitoring specific precursor-product ion transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information. The ¹H and ¹³C NMR spectra are unique fingerprints of the molecule and can be compared with literature data for confirmation.[14][15][16]
Infrared (IR) Spectroscopy Reveals the presence of functional groups. The IR spectrum will show characteristic absorptions for O-H and C-N bonds.[14][16]
Physicochemical Properties Melting Point: 68-69°C[2]Optical Rotation: [α]D ≈ -19°[2]

IV. Conclusion and Future Outlook

The isolation of (-)-lupinine from its natural sources, particularly from Lupinus luteus and Anabasis salsa, is a well-established yet nuanced process. The success of the isolation relies on a systematic application of acid-base chemistry and chromatographic principles. The detailed protocols and analytical parameters provided in this guide offer a robust starting point for researchers aiming to obtain this promising alkaloid for further investigation.

As the interest in the pharmacological applications of (-)-lupinine continues to grow, the development of more efficient and scalable isolation methods will be crucial. This may involve the exploration of advanced techniques such as supercritical fluid extraction or centrifugal partition chromatography. Furthermore, a deeper understanding of the biosynthesis of (-)-lupinine in its host plants could open up possibilities for metabolic engineering to enhance its production, ensuring a sustainable supply for future drug development endeavors.

References

A Comprehensive In Vivo Analysis of Lupinine: Toxicity Profile and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lupinine, a quinolizidine alkaloid derived from plants of the Lupinus genus, presents a dualistic profile of moderate toxicity and intriguing pharmacological activities. This technical guide provides an in-depth analysis of this compound's in vivo effects, synthesizing data from toxicological assessments and explorations of its therapeutic potential. The primary mechanism of toxicity is linked to its anticholinergic properties, acting as a reversible inhibitor of acetylcholinesterase and exhibiting binding affinity for muscarinic and nicotinic acetylcholine receptors.[1][2] This interaction underlies its observed neurotoxic and hepatotoxic effects, particularly in livestock.[1] Conversely, emerging research highlights a range of pharmacological benefits, including anti-inflammatory, hypoglycemic, and antiarrhythmic properties, often observed for the broader class of quinolizidine alkaloids.[3][4] This guide navigates the complex dose-response relationship of this compound, offering detailed experimental protocols, data-driven insights, and a forward-looking perspective on its potential translation into therapeutic applications.

Introduction to this compound

This compound is a naturally occurring quinolizidine alkaloid found in the seeds and foliage of Lupinus (lupin) species.[1] For centuries, lupin beans have been a food source, but their inherent bitterness and toxicity, attributed to alkaloids like this compound, necessitate extensive processing, such as soaking and boiling, to render them safe for consumption.[1][5] The compound's biosynthesis originates from L-lysine, which undergoes a series of enzymatic transformations to form the characteristic quinolizidine core structure.[1][6] From a toxicological standpoint, this compound poisoning has been a long-standing concern in veterinary medicine, causing a condition known as "lupinosis" in livestock, characterized by acute liver atrophy.[1] However, the same molecular interactions that confer toxicity also open avenues for pharmacological exploitation, a central theme explored in this guide.

In Vivo Toxicology Profile

The toxicity of this compound is a critical factor in determining its therapeutic index and potential for safe clinical use. Its effects are primarily mediated through its interaction with the cholinergic nervous system.

Acute Toxicity

Acute toxicity studies are fundamental to establishing the lethal dose of a compound and identifying target organs for toxicity.[7][8] For this compound, the minimal lethal dose has been established at 28–30 mg/kg, with a toxic dose of 25–28 mg/kg, making it less acutely toxic than other common lupin alkaloids like lupanine and sparteine.[1]

Table 1: Comparative Acute Toxicity of Quinolizidine Alkaloids [1]

SubstanceMinimal Lethal Dose (mg/kg)Toxic Dose (mg/kg)
This compound 28–3025–28
Lupanine22–2521–24
Sparteine23–3021–31

Data derived from historical animal studies. The route of administration is a critical variable not always specified in older literature but is crucial for accurate comparison.

Organ-Specific Toxicity
  • Neurotoxicity : The primary toxic effect of this compound and other quinolizidine alkaloids is neurotoxicity.[1][2] Symptoms of poisoning in both humans and animals include trembling, convulsions, and loss of motor control.[1][9] This is a direct consequence of its anticholinergic activity.[10]

  • Hepatotoxicity : this compound is a known hepatotoxin.[1] Chronic exposure, particularly in grazing animals, can lead to lupinosis, a condition resulting in acute liver failure.[1] While the direct mechanisms of this compound-induced hepatotoxicity require further elucidation, it is often linked to the overall alkaloid burden in consumed lupin plants.

Mechanism of Toxicity

The toxic effects of this compound are primarily attributed to its interference with cholinergic neurotransmission.

  • Acetylcholinesterase (AChE) Inhibition : this compound hydrochloride acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing hyperstimulation of both muscarinic and nicotinic receptors.[1]

  • Receptor Binding : Studies have shown that this compound has a binding affinity for both muscarinic (IC50 of 190 μM) and nicotinic (IC50 >500 μM) acetylcholine receptors.[1] The anticholinergic effects are considered a critical hazard for humans.[2]

References

An In-Depth Technical Guide to Investigating the Biosynthetic Genes of Lupinine in Lupinus albus

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Understanding Lupinine Biosynthesis

Lupinus albus (white lupin) stands as a crop of significant nutritional potential, rich in protein and fiber. However, its widespread adoption in food and feed is hampered by the presence of quinolizidine alkaloids (QAs), a class of bitter and toxic secondary metabolites.[1][2][3] this compound, a bicyclic QA, is a characteristic component of the alkaloid profile in certain lupin species.[2][4] Elucidating the genetic underpinnings of its biosynthesis is not merely an academic exercise; it is the cornerstone for developing "sweet" lupin varieties through precision breeding and metabolic engineering, ensuring food safety while potentially harnessing the defensive properties of these compounds in non-seed tissues.[2][3]

This guide provides a comprehensive, field-proven strategy for the identification and functional characterization of the genes responsible for this compound biosynthesis in Lupinus albus. It is designed for researchers and scientists, moving beyond a simple recitation of protocols to explain the causal logic behind each experimental choice, ensuring a robust and self-validating investigative workflow.

The this compound Biosynthetic Pathway: Knowns and Unknowns

The biosynthesis of all quinolizidine alkaloids originates from the amino acid L-lysine.[5] While the initial steps are well-characterized, the precise enzymatic reactions leading to the diverse array of QA structures, including this compound, remain partially unresolved.[1][6] The consensus pathway begins with two key enzymatic conversions.

The first committed step is the decarboxylation of L-lysine to yield cadaverine, a reaction catalyzed by Lysine Decarboxylase (LDC) .[1][7][8] Subsequently, cadaverine undergoes oxidative deamination by a Copper Amine Oxidase (CuAO) to produce 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[1][2][3][9][10] This intermediate is the universal precursor for various lysine-derived alkaloids.[2] The subsequent steps, involving the condensation of Δ¹-piperideine units and specific cyclization and reduction reactions to form the bicyclic this compound structure, are catalyzed by enzymes that are yet to be definitively identified.

This compound Biosynthesis Pathway cluster_known Established Steps cluster_unknown Uncharacterized Steps L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CuAO) Piperideine Δ¹-piperideine Aminopentanal->Piperideine Spontaneous Cyclization Intermediates Unknown Intermediates Piperideine->Intermediates Condensation / Cyclization Enzymes (?) This compound This compound Intermediates->this compound Reductases / Other Enzymes (?)

Caption: The proposed biosynthetic pathway of this compound from L-lysine.

Table 1: Characterized Enzymes in Early Quinolizidine Alkaloid Biosynthesis
EnzymeAbbreviationFunctionSubstrateProduct
Lysine DecarboxylaseLDCCatalyzes the first committed step in QA biosynthesis.[7][8]L-LysineCadaverine
Copper Amine OxidaseCuAOOxidatively deaminates cadaverine.[1][2][9]Cadaverine5-Aminopentanal

A Multi-Pronged Strategy for Novel Gene Discovery

Identifying the missing genes in the this compound pathway requires an integrated approach that combines predictive genomics with empirical validation. Our strategy is built on two pillars: (1) robust in silico candidate gene identification and (2) rigorous in vivo and in vitro functional characterization.

Overall Gene Discovery Strategy cluster_1 Part 1: Candidate Identification cluster_2 Part 2: Functional Validation A Select 'Bitter' (High-QA) & 'Sweet' (Low-QA) L. albus Cultivars B Perform RNA-Seq on Alkaloid-Synthesizing Tissues (e.g., young leaves, stems) A->B C Comparative Transcriptomics & Co-expression Analysis B->C D Generate Candidate Gene List C->D E Heterologous Expression & Enzyme Assays D->E F In Planta Gene Silencing (VIGS) D->F G Metabolite & Transcript Analysis E->G F->G H Validated Biosynthetic Gene G->H

Caption: A strategic workflow for this compound biosynthetic gene discovery.

Part 1: Candidate Gene Identification via Transcriptomics

The principle of this approach is that genes involved in a specific metabolic pathway are often co-regulated and will show expression patterns that correlate with the accumulation of the pathway's products. We leverage natural variation in alkaloid content between "bitter" (high-QA) and "sweet" (low-QA) L. albus cultivars.[2][4]

Rationale: Genes that are significantly upregulated in the high-QA cultivar compared to the low-QA cultivar are prime candidates for involvement in QA biosynthesis. Furthermore, identifying genes whose expression profiles across different tissues correlate strongly with the known LDC gene can reveal other enzymes in the same pathway.[9][10][11]

Experimental Protocol: Comparative Transcriptome Analysis

  • Plant Material: Grow high-QA ('bitter') and low-QA ('sweet') L. albus cultivars under identical, controlled environmental conditions.

  • Tissue Harvesting: Collect tissues known to be primary sites of QA synthesis, such as young leaves and stems, at a developmental stage of active growth.[12] Immediately flash-freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction & Sequencing:

    • Extract total RNA from a minimum of three biological replicates per cultivar using a plant-specific RNA extraction kit.

    • Assess RNA quality and integrity (e.g., using an Agilent Bioanalyzer).

    • Prepare stranded, paired-end libraries for Illumina sequencing, aiming for a sequencing depth of >20 million reads per sample.

  • Bioinformatic Analysis:

    • Perform quality control on raw sequencing reads (e.g., using FastQC and Trimmomatic).

    • Align reads to the Lupinus albus reference genome.

    • Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

    • Identify Differentially Expressed Genes (DEGs) between the 'bitter' and 'sweet' cultivars using a statistical package like DESeq2 or edgeR. Set a stringent threshold (e.g., |log2(FoldChange)| > 2 and adjusted p-value < 0.05).

    • Perform co-expression analysis to find genes with expression patterns highly correlated with the L. albus LDC ortholog.

  • Candidate Selection:

    • Prioritize DEGs that are highly upregulated in the 'bitter' cultivar.

    • Annotate these genes and select those belonging to enzyme families plausible for alkaloid biosynthesis (e.g., oxidoreductases, dehydrogenases, acyltransferases, cytochrome P450s).[2][3]

    • Cross-reference this list with the co-expression data to identify high-confidence candidates.

Part 2: Functional Characterization of Candidate Genes

A list of candidates is only a hypothesis. The following steps are designed to rigorously test the function of each candidate gene.

This is the most direct method to determine a candidate enzyme's function. The gene is expressed in a microbial host, and the purified recombinant protein is tested for its ability to convert a hypothesized substrate into a product.

Rationale: By providing the putative enzyme with its suspected substrate (e.g., Δ¹-piperideine or a downstream intermediate) in a controlled in vitro environment, we can unequivocally demonstrate its catalytic activity and identify the reaction product.[9][10][13]

Heterologous Expression Workflow A Amplify Candidate Gene from L. albus cDNA B Clone into Expression Vector (e.g., pET vector with His-tag) A->B C Transform E. coli Host Strain (e.g., BL21(DE3)) B->C D Induce Protein Expression (e.g., with IPTG) C->D E Purify Recombinant Protein (e.g., Ni-NTA Affinity Chromatography) D->E F Perform In Vitro Enzyme Assay (Protein + Substrate + Cofactors) E->F G Analyze Reaction Products (HPLC-MS/MS or GC-MS) F->G H Confirm Enzymatic Function G->H VIGS Workflow cluster_legend *Self-Validation A Clone Candidate Gene Fragment into VIGS Vector B Transform Agrobacterium with VIGS Construct A->B C Agroinfiltrate Young L. albus Plants B->C D Allow Virus to Spread Systemically (2-3 weeks) C->D E Harvest Newly Emerged Tissues Showing Silencing Phenotype* D->E F Analyze Gene Expression (qRT-PCR) E->F G Analyze Metabolite Profile (HPLC-MS/MS) E->G H Correlate Gene Knockdown with Altered this compound Levels F->H G->H I *Use a PDS co-silencing vector for visual confirmation (photobleaching) of active silencing.

References

An In-depth Technical Guide to the Ecological Role of Lupinine in Plant-Herbivore Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The intricate dance between plants and the herbivores that consume them has driven the evolution of a vast arsenal of chemical defenses. Among these, alkaloids represent a particularly diverse and potent class of secondary metabolites. This guide focuses on lupinine, a bicyclic quinolizidine alkaloid (QA) predominantly found in the genus Lupinus (lupins). Far from being a simple metabolic byproduct, this compound is a key mediator of ecological interactions, shaping the behavior, survival, and evolution of both the plant and its adversaries. For researchers in chemical ecology, agriculture, and pharmacology, understanding the multifaceted role of this compound offers profound insights into natural defense mechanisms and opens avenues for novel applications, from sustainable crop protection to drug discovery. This document provides a technical overview of this compound's biosynthesis, its ecological functions, validated methodologies for its study, and the broader evolutionary context of its presence in the ecosystem.

The Biochemistry of a Defender: this compound Biosynthesis and Profile

This compound is a member of the quinolizidine alkaloids, a group of compounds characterized by a quinolizidine ring structure derived from the amino acid L-lysine.[1][2] Its accumulation is a hallmark of many species within the legume family (Fabaceae), particularly lupins.[3]

The Biosynthetic Pathway

The production of this compound is a fascinating example of metabolic engineering within the plant. While not all enzymatic steps have been fully elucidated, the core pathway is understood to proceed from L-lysine.[4][5] The biosynthesis is not isolated; it is part of a larger network that produces a suite of QAs, each with potentially different ecological activities.[6]

The key steps are:

  • Decarboxylation: The pathway initiates with the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase (LDC).[1][6]

  • Oxidative Deamination: Cadaverine is then oxidatively deaminated, leading to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[3][5]

  • Quinolizidine Core Formation: Subsequent enzymatic steps, which are still under active investigation, facilitate the condensation of piperideine units to form the characteristic bicyclic quinolizidine core of this compound.[3][4]

These alkaloids are primarily synthesized in the green, photosynthetic tissues (leaves and stems) and are then transported via the phloem for storage in all plant organs, with particularly high concentrations often found in the seeds to protect the plant's genetic investment.[2][7]

G lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase (LDC) piperideine Δ¹-Piperideine cadaverine->piperideine Copper Amine Oxidase (CAO) (Oxidative Deamination) intermediate Quinolizidine Intermediate piperideine->intermediate Dimerization & Cyclization (Multiple Steps) This compound (-)-Lupinine intermediate->this compound Reduction & Hydroxylation sparteine_path Pathway to Sparteine & other tetracyclic QAs intermediate->sparteine_path Pathway Divergence

Caption: Simplified biosynthetic pathway of this compound from L-lysine.

The Ecological Function: A Potent Anti-Herbivore Agent

The primary ecological role of this compound, like other QAs, is to serve as a chemical defense against a wide array of herbivores.[8][9] This defense is not passive; it is a direct result of the compound's toxicity and its ability to deter feeding.

Mechanism of Action: Neurotoxicity

This compound exerts its toxic effects primarily as a neurotoxin. Studies have demonstrated that it is an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3] By inhibiting AChE, this compound causes an accumulation of acetylcholine at the neuromuscular junction, leading to overstimulation, paralysis, convulsions, and ultimately, death in susceptible organisms.[3][10] It also has an inhibitory effect on acetylcholine receptors themselves.[3] This dual-pronged neurological assault makes it a highly effective defense.

Effects on Invertebrate and Vertebrate Herbivores

This compound's efficacy varies across different herbivore guilds. It acts as a potent antifeedant and growth inhibitor for many insects, including grasshoppers and aphids.[3][11] The bitter taste imparted by QAs is a primary deterrent.[3] For livestock such as cattle and sheep, ingestion of high-alkaloid lupins can lead to a toxic condition known as lupinosis, characterized by acute liver damage and neurological symptoms.[3]

However, the toxicity of this compound is generally considered lower than that of other major lupin alkaloids like lupanine and sparteine.[3][12] Each Lupinus species possesses a unique profile of these alkaloids, creating a specific chemical "signature" that may be adapted to its local herbivore pressures.[12]

AlkaloidRelative Toxicity vs. SparteinePrimary Target OrganismsReference(s)
Sparteine ~100% (Baseline)Mammals, Insects[3][12]
Lupanine ~98%Mammals, Aphids[3][11]
This compound ~90%Mammals, Grasshoppers, Mosquito Larvae[3]
Angustifoline LowerAphids (less effective)[11][12]
Caption: Comparative toxicity of major quinolizidine alkaloids found in Lupinus species.
Collateral Effects on Non-Target Organisms

A plant's chemical defenses rarely affect only their intended targets. Research has shown that QAs, including derivatives of lupanine which shares a pathway with this compound, can be present in the pollen of lupins.[13] When consumed by pollinators like bumblebees, these compounds can have deleterious effects on colony health and fitness, reducing the production and size of male offspring.[13] This highlights a critical ecological trade-off: a chemical that protects vegetative tissues from herbivores may inadvertently harm the very organisms required for reproduction.

A Technical Primer: Methodologies for Studying this compound

Rigorous investigation into the role of this compound requires robust and reproducible methods for its extraction, quantification, and bioactivity assessment.

Protocol 1: this compound Extraction and Quantification by HPLC-MS/MS

This protocol provides a validated method for accurately measuring this compound concentrations in plant tissues. The choice of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is based on its high sensitivity and specificity, allowing for precise quantification even in complex biological matrices.[14]

Rationale: This method is superior to older techniques like spectrophotometry with Dragendorff's reagent, which suffers from a lack of specificity and is prone to interference from other compounds.[15] While GC-MS is also a common and effective method, HPLC-MS/MS often requires less sample derivatization.[16][17]

Step-by-Step Methodology:

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., 100 mg of leaf or seed material).

    • Immediately freeze in liquid nitrogen to halt metabolic activity.

    • Lyophilize (freeze-dry) the tissue to a constant weight and then grind into a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • Weigh approximately 20 mg of dried, powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of extraction solvent (80% methanol, 20% water, with 0.1% formic acid). The acidic methanol efficiently solubilizes alkaloids while precipitating proteins and other macromolecules.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath to ensure complete cell lysis and extraction.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Purification (Solid-Phase Extraction - SPE):

    • Carefully transfer the supernatant to a new tube.

    • For cleaner samples, pass the extract through a C18 SPE cartridge, pre-conditioned with methanol and then water. This step removes non-polar compounds that could interfere with the analysis.

    • Elute the alkaloids with the extraction solvent.

  • Analysis by HPLC-MS/MS:

    • Filter the final extract through a 0.22 µm PTFE filter into an HPLC vial.

    • Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Use a mobile phase gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound to ensure unambiguous identification and quantification.

    • Quantify against a standard curve prepared with a certified this compound reference standard.

G cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis Harvest Harvest Freeze Freeze Harvest->Freeze Lyophilize Lyophilize Freeze->Lyophilize Grind Grind Lyophilize->Grind Extract Solvent Extraction (Acidified Methanol) Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Purify SPE Purification (Optional but Recommended) Centrifuge->Purify Filter Filter Purify->Filter HPLC HPLC-MS/MS Analysis (MRM Mode) Filter->HPLC Data Quantification (vs. Standard Curve) HPLC->Data

Caption: Workflow for the quantification of this compound from plant tissue.

Protocol 2: Herbivore Antifeedant Bioassay (Choice Test)

This bioassay determines if this compound deters feeding by a generalist insect herbivore, such as larvae of Spodoptera species.

Rationale: A choice test provides a clear behavioral metric (preference) for antifeedant properties. It is crucial to use a solvent control to ensure that the observed deterrence is due to the compound itself and not the carrier solvent.

Step-by-Step Methodology:

  • Diet Preparation:

    • Prepare a standard artificial diet for the target insect species.

    • Prepare a stock solution of pure this compound in a suitable solvent (e.g., ethanol or methanol) at a known concentration (e.g., 10 mg/mL).

  • Experimental Setup:

    • Use Petri dishes (9 cm diameter) lined with moist filter paper to maintain humidity.

    • Cut leaf discs (e.g., cabbage or a non-host plant) of a uniform size (e.g., 1 cm diameter).

    • Create two treatment groups of leaf discs:

      • Treatment: Apply 10 µL of the this compound stock solution evenly to the surface of a leaf disc. This will correspond to a known dose of this compound per disc.

      • Control: Apply 10 µL of the solvent only to a separate leaf disc.

    • Allow the solvent to evaporate completely from both discs in a fume hood.

  • Bioassay:

    • Place one treatment disc and one control disc on opposite sides of a Petri dish.

    • Place a single, pre-weighed, and starved (for ~4 hours) insect larva in the center of the dish.

    • Prepare at least 20 replicates for statistical power.

    • Place the dishes in a controlled environment (e.g., 25°C, 16:8 L:D cycle) for 24 hours.

  • Data Collection and Analysis:

    • After 24 hours, remove the larva.

    • Measure the area of each leaf disc consumed using an image analysis software (e.g., ImageJ).

    • Calculate a feeding preference index, such as (C-T)/(C+T), where C is the area consumed on the control disc and T is the area consumed on the treatment disc.

    • Analyze the data using a one-sample t-test (to see if the preference index differs significantly from zero) or a paired t-test (comparing consumption of control vs. treatment discs).

Coevolutionary Dynamics and Agricultural Significance

The interaction between lupins and their herbivores is not static; it is a dynamic coevolutionary arms race.[18][19] While plants evolve chemical defenses like this compound, herbivores can evolve mechanisms of resistance or tolerance, such as rapid detoxification or sequestration of the alkaloids.[20][21]

This dynamic has profound implications for agriculture. For millennia, wild "bitter" lupins, high in alkaloids, were largely unpalatable. The breeding of "sweet" varieties with drastically reduced alkaloid content (often below 0.02%) was a revolution that made lupins a valuable high-protein crop for human and animal consumption.[8][12] However, this came at a cost. These sweet varieties are significantly more susceptible to insect pests like aphids and the viruses they transmit, often requiring insecticide application to achieve viable yields.[11][12] This illustrates the classic trade-off between defense and growth/palatability, a central concept in plant-herbivore interactions.[21] Modern breeding programs aim for a nuanced solution: plants with high alkaloid levels in vegetative tissues to deter pests but low levels in the harvested grain.[1]

Future Directions and Broader Applications

The study of this compound continues to evolve, with several exciting frontiers for research and development.

  • Pathway Elucidation: Fully characterizing the unidentified enzymes in the QA biosynthetic pathway could enable metabolic engineering of lupin crops to precisely control alkaloid profiles for optimal pest resistance and grain quality.[1][4]

  • Bio-pesticides: As an effective insect antifeedant and neurotoxin, this compound and its derivatives hold potential for the development of natural, biodegradable insecticides, offering an alternative to synthetic chemicals.[3][22]

  • Pharmacological Potential: The interaction of this compound with the cholinergic system makes it a molecule of interest for drug development.[3] Its known immunostimulatory activity further broadens its potential therapeutic applications.[23]

By continuing to explore the ecological role of this fascinating alkaloid, we can harness the lessons of evolution to address pressing challenges in agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (-)-Lupinine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (-)-Lupinine and the Pursuit of Asymmetric Synthesis

(-)-Lupinine is a naturally occurring quinolizidine alkaloid found in plants of the Lupinus genus.[1] This bicyclic alkaloid and its derivatives have garnered significant interest from the scientific community due to their diverse biological activities, including antibacterial and sedative effects.[2] Furthermore, the rigid chiral scaffold of (-)-lupinine makes it a valuable building block in the synthesis of more complex natural products and a potential chiral ligand in asymmetric catalysis. The precise stereochemical control required for its synthesis presents a formidable challenge, making the development of efficient enantioselective routes a key objective in modern organic chemistry.

This application note provides a detailed, step-by-step protocol for the enantioselective synthesis of (-)-lupinine, based on the innovative approach developed by Li and coworkers.[3] This recently reported synthesis (2024) showcases a powerful method for constructing the core structure with high stereocontrol, utilizing an enantioselective α-alkylation of a conjugated polyenoic acid.[3] This guide is intended for researchers, scientists, and professionals in drug development, offering not only a replicable protocol but also insights into the rationale behind the experimental design.

Overall Synthetic Strategy

The synthetic route commences with the enantioselective α-alkylation of sorbic acid, which establishes the key stereocenter. Subsequent transformations, including reduction, cyclization, and functional group manipulations, lead to the target molecule, (-)-lupinine. This strategy is notable for its efficiency and high degree of stereocontrol.

Visualizing the Workflow: A Step-by-Step Synthesis Map

G cluster_start Starting Materials cluster_synthesis Synthetic Sequence cluster_end Final Product Sorbic Acid Sorbic Acid A Enantioselective Alkylation Sorbic Acid->A 1. LDA, Chiral Amine 2. Sorbic Acid Azido Iodide Azido Iodide Azido Iodide->A Electrophile B Intermediate Acid A->B Yield: High ee: >95% C Reduction & Protection B->C Reduction of Acid & Azide D Cyclization Precursor C->D Functional Group Interconversion E Key Cyclization D->E Formation of Quinolizidine Core F Final Reduction E->F Reduction of Lactam (-)-Lupinine (-)-Lupinine F->(-)-Lupinine Final Product

Figure 1: A high-level overview of the synthetic workflow for (-)-lupinine.

Detailed Experimental Protocol

This protocol is adapted from the work of Li et al. and is intended for trained organic chemists.[3] All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are required for specific steps as indicated.

Part 1: Enantioselective α-Alkylation

This crucial step establishes the chirality of the entire synthesis. The use of a chiral lithium amide base directs the alkylation of the dienolate of sorbic acid to a specific face, resulting in a highly enantioenriched product.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Chiral amine ligand

  • Anhydrous Tetrahydrofuran (THF)

  • Sorbic acid

  • Azido iodide electrophile

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of diisopropylamine (2.0 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add n-BuLi (4.0 eq.) dropwise.

  • Stir the solution for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).

  • Add the chiral amine ligand (1.05 eq.) and stir for an additional 30 minutes at 0 °C.

  • In a separate flask, dissolve sorbic acid (1.0 eq.) in anhydrous THF and add it to the chiral lithium amide solution at 0 °C. Stir for 40 minutes at room temperature.

  • Cool the reaction mixture to -78 °C and add the azido iodide electrophile (4.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 8 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched carboxylic acid intermediate.

Expert & Experience: The choice of the chiral amine ligand is critical for achieving high enantioselectivity. The lithium amide, in concert with the chiral ligand, forms a well-defined chiral aggregate that coordinates with the dienolate of sorbic acid, effectively blocking one face from the incoming electrophile. The low temperature (-78 °C) is essential to minimize background non-selective reactions and to enhance the stereochemical control exerted by the chiral complex.

Part 2: Subsequent Transformations and Cyclization

The subsequent steps involve standard functional group manipulations to prepare the molecule for the key cyclization that forms the quinolizidine ring system.

A. Reduction of the Carboxylic Acid and Azide:

  • The enantioenriched carboxylic acid is reduced to the corresponding primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LAH) in THF.

  • The azide functionality is concurrently reduced to a primary amine under the same conditions.

B. Protection and Functional Group Interconversion:

  • The resulting amino alcohol is suitably protected (e.g., as a Boc-carbamate) to prevent side reactions in subsequent steps.

  • The primary alcohol is converted to a leaving group (e.g., a tosylate or mesylate) to facilitate the upcoming cyclization.

C. Intramolecular Cyclization:

  • Deprotection of the amine is followed by base-mediated intramolecular N-alkylation to form the first ring of the quinolizidine core, typically resulting in a lactam intermediate.

D. Final Reduction to (-)-Lupinine:

  • The lactam is reduced using a powerful reducing agent like LAH to yield the final product, (-)-lupinine.

  • Purification is typically achieved by column chromatography or distillation.

Quantitative Data Summary

StepProductYield (%)Enantiomeric Excess (ee %)
Enantioselective AlkylationChiral carboxylic acid intermediate~85-90>95
Overall Synthesis(-)-Lupinine~15-20>99

Yields and ee values are representative and based on reported literature.[1]

Mechanism of the Key Enantioselective Step

The stereochemical outcome of the synthesis is determined by the initial enantioselective α-alkylation. This reaction proceeds through the formation of a chiral lithium amide complex.

G cluster_mechanism Key Enantioselective Alkylation Mechanism LDA LDA Chiral_Li_Amide Chiral Lithium Amide Complex LDA->Chiral_Li_Amide + Chiral_Amine Chiral Amine Chiral_Amine->Chiral_Li_Amide Dienolate Chiral Li-Dienolate Aggregate Chiral_Li_Amide->Dienolate Sorbic_Acid Sorbic Acid Sorbic_Acid->Dienolate + Chiral Li-Amide (Deprotonation) Product Alkylated Acid (S-configuration) Dienolate->Product + R-I (Face-selective alkylation) Electrophile Azido Iodide (R-I) Electrophile->Product

Figure 2: Simplified mechanism of the enantioselective alkylation step.

The chiral lithium amide deprotonates sorbic acid to form a dienolate, which remains complexed to the chiral lithium aggregate. This aggregate sterically shields one face of the dienolate, forcing the azido iodide electrophile to approach from the less hindered face, leading to the observed high enantioselectivity.

Conclusion

This application note details a robust and highly enantioselective protocol for the synthesis of (-)-lupinine. The key to this successful synthesis lies in the carefully controlled enantioselective alkylation step, which efficiently establishes the crucial stereocenter. The subsequent transformations follow established synthetic methodologies to complete the construction of the quinolizidine alkaloid. This protocol not only provides a practical guide for the synthesis of (-)-lupinine but also serves as an excellent example of the power of modern asymmetric synthesis in accessing complex and biologically relevant molecules.

References

Application Note & Protocol: High-Purity Lupinine from Lupinus luteus Seeds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, scientifically-grounded guide for the extraction and purification of lupinine, a prominent quinolizidine alkaloid, from the seeds of yellow lupin (Lupinus luteus). This compound and sparteine are characteristic alkaloids of L. luteus[1]. This protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern the methodology. The protocol employs a classic acid-base extraction technique, leveraging the pH-dependent solubility of alkaloids, followed by purification using column chromatography. All quantitative parameters, analytical checkpoints, and troubleshooting guidance are included to ensure reproducibility and high-purity yields.

Introduction and Scientific Principles

Significance of Lupinus luteus and this compound

Lupinus luteus, commonly known as yellow lupin, is a legume recognized for its high protein content. However, its seeds also contain a profile of quinolizidine alkaloids (QAs), which serve as a natural defense mechanism[1]. Among these, this compound is a key compound of interest for pharmacological research due to its potential biological activities, including inhibitory effects on acetylcholine receptors[2]. The effective isolation of pure this compound is a critical first step for its study and potential therapeutic application.

The Principle of Acid-Base Extraction for Alkaloids

The entire extraction strategy hinges on the basic nature of the this compound molecule. Like most alkaloids, this compound contains a nitrogen atom that can be protonated or deprotonated depending on the ambient pH.

  • In Basic Conditions (High pH): The nitrogen atom is in its free base form (Lup-N). In this state, the alkaloid is uncharged, less polar, and therefore soluble in non-polar organic solvents (e.g., dichloromethane, ether).

  • In Acidic Conditions (Low pH): The nitrogen atom accepts a proton to become a positively charged salt (Lup-NH⁺). This salt form is polar and readily soluble in aqueous solutions (e.g., dilute HCl), while being insoluble in non-polar organic solvents.

This pH-dependent solubility switch allows for the selective separation of alkaloids from neutral, non-basic compounds like fats, oils, and pigments present in the crude seed matrix.

Materials and Reagents

Equipment Chemicals & Reagents Consumables
High-speed blender or millLupinus luteus seeds (bitter variety)Filter paper (Whatman No. 1)
Large glass beakers/flasksDichloromethane (CH₂Cl₂)pH indicator strips or pH meter
Separatory funnels (1L, 2L)Hydrochloric Acid (HCl), 1M and 2MGlass wool
Rotary evaporatorSodium Hydroxide (NaOH), 2M and 10MCotton swabs
Magnetic stirrer and stir barsAnhydrous Sodium Sulfate (Na₂SO₄)TLC plates (Silica gel 60 F₂₅₄)
Chromatography column (glass)Deionized Water (DI H₂O)Pasteur pipettes
Fume hoodSilica Gel (for column chromatography, 70-230 mesh)Vials for fraction collection
Analytical balanceMethanol (MeOH), HPLC grade
TLC developing tankChloroform (CHCl₃), HPLC grade
UV lamp (254 nm)Dragendorff's Reagent

Detailed Protocol: this compound Extraction

This protocol is based on the well-established principle of acid-base liquid-liquid extraction tailored for quinolizidine alkaloids[3][4].

Step 1: Seed Preparation
  • Weigh 250 g of dry Lupinus luteus seeds.

  • Grind the seeds into a fine, consistent powder using a high-speed blender or mill.

    • Causality: Increasing the surface area of the seed material is critical for efficient solvent penetration and subsequent alkaloid extraction.

Step 2: Alkalinization and Initial Organic Extraction
  • Transfer the powdered seeds to a 2L beaker.

  • In a fume hood, add 1L of dichloromethane (CH₂Cl₂).

  • Slowly add 100 mL of 2M Sodium Hydroxide (NaOH) solution while stirring continuously with a magnetic stirrer.

  • Check the pH of the slurry; it should be approximately 11-12. Adjust with 10M NaOH if necessary.

    • Causality: The addition of NaOH deprotonates the this compound hydrochloride naturally present in the seeds to its free base form, rendering it soluble in the dichloromethane[4][5].

  • Stir the mixture vigorously for 4-6 hours at room temperature.

  • Filter the mixture through Whatman No. 1 filter paper to separate the seed meal from the organic solvent. Collect the filtrate (dichloromethane containing crude alkaloids).

  • Repeat the extraction on the seed meal with another 500 mL of CH₂Cl₂ for 2 hours to maximize recovery. Filter and combine the filtrates.

Step 3: Acidic Wash (Liquid-Liquid Extraction)
  • Transfer the combined dichloromethane extracts to a 2L separatory funnel.

  • Add 500 mL of 1M Hydrochloric Acid (HCl).

  • Shake the funnel vigorously for 2-3 minutes, venting frequently to release pressure.

  • Allow the layers to separate. The top layer will be the aqueous phase (HCl), and the bottom layer will be the organic phase (CH₂Cl₂).

    • Causality: The acidic solution protonates the basic this compound, forming this compound hydrochloride. This salt is now soluble in the aqueous layer, effectively pulling it out of the organic solvent[4][6]. Most neutral impurities like lipids and pigments remain in the CH₂Cl₂ layer.

  • Drain and collect the top aqueous layer into a clean 2L beaker. Discard the bottom organic layer, which contains the impurities.

  • Repeat the acid wash on the discarded organic layer with another 250 mL of 1M HCl to ensure complete transfer of alkaloids. Combine the aqueous extracts.

Step 4: Re-Alkalinization and Final Organic Extraction
  • Cool the combined acidic aqueous extracts in an ice bath.

  • Slowly and carefully, add 10M NaOH dropwise while stirring until the pH of the solution reaches 11-12. A precipitate (the free base alkaloids) may form.

    • Causality: This step reverts the this compound salt back to its free base form, making it insoluble in water but soluble again in an organic solvent.

  • Transfer the alkalinized solution back to a clean 2L separatory funnel.

  • Add 400 mL of fresh CH₂Cl₂. Shake vigorously and allow the layers to separate.

  • Drain and collect the bottom organic layer. This layer now contains the semi-purified alkaloids.

  • Repeat the extraction of the aqueous layer twice more with 200 mL portions of CH₂Cl₂. Combine all organic extracts.

Step 5: Drying and Concentration
  • Add a generous amount of anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic extracts and swirl. Let it sit for 20 minutes.

    • Causality: This removes residual water from the organic solvent, which can interfere with evaporation and subsequent analysis.

  • Filter the solution to remove the Na₂SO₄.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Evaporate to dryness to obtain a crude, often yellowish or brownish, alkaloid residue. Record the weight of the crude extract.

Workflow Visualization: Extraction

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction Phase Seeds Lupinus luteus Seeds Powder Fine Seed Powder Seeds->Powder Grind Alkalinize Alkalinize (pH 11-12) + Dichloromethane Powder->Alkalinize Filter1 Filter Alkalinize->Filter1 AcidWash Acid Wash (1M HCl) Filter1->AcidWash Separate1 Separate Layers AcidWash->Separate1 AqueousPhase1 Aqueous Phase (this compound-HCl) Separate1->AqueousPhase1 Collect OrganicPhase1 Organic Phase (Impurities) Separate1->OrganicPhase1 Discard ReAlkalinize Re-Alkalinize (pH 11-12) AqueousPhase1->ReAlkalinize FinalExtract Extract with Fresh Dichloromethane ReAlkalinize->FinalExtract Separate2 Separate Layers FinalExtract->Separate2 OrganicPhase2 Organic Phase (this compound Free Base) Separate2->OrganicPhase2 Collect AqueousPhase2 Aqueous Waste Separate2->AqueousPhase2 Discard Dry Dry (Na₂SO₄) OrganicPhase2->Dry Evaporate Evaporate Dry->Evaporate Crude Crude Alkaloid Extract Evaporate->Crude

Caption: Acid-Base Extraction Workflow for this compound.

Detailed Protocol: Purification by Column Chromatography

The crude extract contains a mixture of alkaloids (primarily this compound and sparteine in L. luteus) and minor impurities. Column chromatography is used to separate these based on their differential adsorption to the stationary phase.

Step 1: Column Preparation
  • Select a glass column of appropriate size (e.g., 2.5 cm diameter, 40 cm length).

  • Place a small plug of glass wool at the bottom of the column.

  • Prepare a slurry of silica gel in chloroform (approx. 100 g silica in 300 mL chloroform).

  • Pour the slurry into the column and allow the silica to settle into a uniform packed bed. Gently tap the column to dislodge air bubbles.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

Step 2: Sample Loading
  • Dissolve the crude alkaloid extract (from step 3.5) in a minimal amount of chloroform (e.g., 2-3 mL).

  • Carefully apply this concentrated sample solution to the top of the silica gel bed using a Pasteur pipette.

  • Allow the sample to absorb completely into the silica bed.

Step 3: Elution and Fraction Collection
  • Begin elution with the mobile phase. A common solvent system for separating lupin alkaloids is a gradient of Chloroform:Methanol with a small amount of ammonium hydroxide[7].

  • Start with 100% Chloroform.

  • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of Methanol (e.g., Chloroform:Methanol 99:1, then 98:2, 95:5, etc.). The ammonium hydroxide (e.g., 0.5%) helps to keep the alkaloids in their free base form and prevent tailing.

    • Causality: Less polar compounds will elute first with the less polar solvent (chloroform). As the solvent polarity is increased with methanol, the more polar alkaloids will begin to move down the column and elute. This compound is generally more polar than sparteine and will require a higher concentration of methanol to elute.

  • Collect the eluate in small, numbered fractions (e.g., 10-15 mL per vial).

Step 4: Analysis of Fractions
  • Monitor the separation using Thin-Layer Chromatography (TLC).

  • Spot a small amount from every few fractions onto a TLC plate.

  • Develop the plate in a tank with a suitable mobile phase (e.g., Chloroform:Methanol:Ammonia 85:14:1).

  • Visualize the spots under a UV lamp (if UV active) and/or by staining with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.

  • Fractions containing a single spot with the same Rf value correspond to a pure compound. Combine the pure this compound fractions.

  • Evaporate the solvent from the combined pure fractions to yield purified this compound. Determine the final weight and calculate the overall yield.

Characterization and Quality Control

Confirmation of the identity and purity of the final product is essential. Several analytical methods are available:

Technique Purpose Expected Result for this compound
TLC Quick purity check and monitoringA single spot after staining with Dragendorff's reagent. Rf value will be characteristic of the solvent system used.
GC-MS Identification and PurityA primary peak at a specific retention time with a mass spectrum matching that of this compound (M⁺ = 169.28 g/mol )[7][8].
HPLC-MS/MS Quantification and high-sensitivity identificationA sharp peak at a specific retention time. MS/MS provides fragmentation patterns for definitive identification. This is a highly sensitive and reliable method[9][10][11].
qNMR Absolute QuantificationQuantitative Nuclear Magnetic Resonance can be used for precise quantification without a reference standard, though it is a more advanced technique[3][7].

Troubleshooting

Problem Potential Cause Solution
Low Crude Yield Incomplete grinding of seeds.Ensure seeds are milled to a fine, consistent powder.
Insufficient alkalinization.Verify pH is >11 in the initial extraction slurry.
Insufficient extraction time or solvent volume.Increase stirring time and/or perform an additional extraction step.
Emulsion Formation in Separatory Funnel Vigorous shaking with complex plant matrix.Use gentle inversions instead of vigorous shaking. Adding a small amount of saturated NaCl solution can help break the emulsion.
Poor Separation on Column Column was packed improperly or ran dry.Repack the column carefully, ensuring no air bubbles or channels. Never let the solvent level drop below the top of the stationary phase.
Sample was overloaded.Use a smaller amount of crude extract or a larger column.
Incorrect mobile phase polarity.Optimize the solvent gradient. Start with a very non-polar solvent and increase polarity very gradually.
Streaking/Tailing on TLC Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Alkaloids are in salt form.Add a small amount of base (e.g., NH₄OH) to the developing solvent to ensure alkaloids are in their free base form.

References

quantification of lupinine in plant material using GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of Lupinine in Plant Material Using Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by a Senior Application Scientist

This document provides a detailed methodology for the quantification of the quinolizidine alkaloid, this compound, in various plant materials. The protocol is designed for researchers, scientists, and professionals in drug development and natural product chemistry, offering a robust and validated approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Significance of this compound Quantification

This compound is a quinolizidine alkaloid found predominantly in species of the Lupinus (lupin) genus. These compounds are of significant interest due to their diverse biological activities, which include potential therapeutic applications as well as toxicological concerns for livestock and humans. Accurate and precise quantification of this compound in plant tissues is therefore critical for several reasons:

  • Phytochemical Studies: To understand the biosynthesis, accumulation, and ecological role of this compound in plants.

  • Agricultural Applications: To breed low-alkaloid lupin cultivars for use as food and feed, minimizing the risk of toxicity.

  • Pharmaceutical Research: To explore the pharmacological potential of this compound and its derivatives, requiring accurate determination of its concentration in raw plant material and extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution and sensitive, specific detection make it the method of choice for quantifying this alkaloid in complex plant matrices.

Principle of the Method

This protocol employs a solid-liquid extraction method to isolate this compound from dried plant material, followed by derivatization to enhance its volatility and thermal stability for GC analysis. The derivatized this compound is then separated from other matrix components on a capillary GC column and subsequently detected and quantified by a mass spectrometer. Quantification is achieved by creating a calibration curve using an internal standard to correct for variations in extraction efficiency and injection volume.

Materials and Reagents

Reagents and Standards
  • This compound standard (≥98% purity)

  • Internal Standard (IS): Cinchonidine or a similar compound not present in the plant material.

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH₄OH), analytical grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance (± 0.0001 g)

  • Grinder or mill for plant material

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Heating block or oven

  • Syringes and vials for GC-MS analysis

Experimental Protocol

Sample Preparation and Extraction

The efficiency of the extraction step is paramount for accurate quantification. The choice of solvent and pH is critical for selectively extracting the basic alkaloid this compound from the acidic plant matrix.

  • Homogenization: Dry the plant material (e.g., leaves, seeds) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., using a ball mill).

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 1 mL of the internal standard solution (e.g., cinchonidine in methanol at 100 µg/mL).

    • Add 5 mL of dichloromethane.

    • Add 200 µL of concentrated ammonium hydroxide to basify the mixture (pH > 9). This is crucial to ensure this compound is in its free base form, which is more soluble in organic solvents.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.

  • Phase Separation and Drying:

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully transfer the organic (lower) layer to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

Derivatization

This compound contains a hydroxyl group that can lead to poor peak shape and thermal degradation in the GC inlet. Silylation is a common derivatization technique to convert this polar group into a more volatile and stable trimethylsilyl (TMS) ether.

  • Evaporation: Evaporate the dried organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Silylation:

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes in a heating block.

    • Cool the vial to room temperature before GC-MS analysis.

Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis A Grind Plant Material B Weigh 100 mg A->B C Add Internal Standard B->C D Add DCM & NH4OH C->D E Vortex & Sonicate D->E F Centrifuge E->F G Collect & Dry Organic Layer F->G H Evaporate to Dryness G->H I Add BSTFA + 1% TMCS H->I J Heat at 70°C for 30 min I->J K GC-MS Analysis J->K L Data Processing & Quantification K->L

Caption: Workflow for this compound Quantification.

GC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Condition
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250°C
Injection Mode Splitless
Injection Vol. 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS System Agilent 5977A or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Rationale for SIM Mode: For quantification, SIM mode is preferred over full scan mode as it offers significantly higher sensitivity and selectivity by monitoring only specific ions characteristic of this compound and the internal standard.

Characteristic Ions for SIM Mode:

Compound Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound-TMS15498, 239
Cinchonidine-TMS224136, 366

Note: The exact m/z values should be confirmed by running a full scan analysis of the derivatized standards.

Calibration and Quantification
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the this compound stock solution into a constant amount of the internal standard solution. A typical calibration range might be 1-100 µg/mL.

  • Derivatization of Standards: Derivatize the calibration standards using the same procedure as the samples (Section 4.2).

  • Calibration Curve: Inject the derivatized standards into the GC-MS. Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of this compound.

  • Quantification of Samples: Inject the prepared plant samples. Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation

To ensure the trustworthiness and reliability of the results, the analytical method should be validated according to international guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision: Evaluated by replicate injections of a standard solution (instrumental precision) and replicate extractions of a sample (method precision). The relative standard deviation (RSD) should typically be < 15%.

  • Accuracy: Determined by performing recovery studies, where a known amount of this compound is spiked into a plant matrix and the recovery is calculated. Recoveries in the range of 80-120% are generally considered acceptable.

Data and Results

An example of expected results for a calibration curve is presented below.

Concentration (µg/mL) This compound Area IS Area Area Ratio (this compound/IS)
115,234150,1230.101
576,543151,2340.506
10152,876150,5671.015
25380,123149,8762.536
50755,432150,3455.025
1001,510,876150,11110.065

Calibration Curve Equation: y = 0.1005x + 0.002 Correlation Coefficient (r²): 0.9998

Troubleshooting

Problem Possible Cause Solution
Poor Peak Shape Incomplete derivatization; active sites in the GC system.Ensure complete dryness before adding BSTFA; use fresh derivatizing agent; check for and replace a contaminated liner.
Low Recovery Inefficient extraction; degradation of the analyte.Ensure the sample is sufficiently basic (pH > 9) during extraction; avoid excessive heat during evaporation.
High Variability Inhomogeneous sample; inconsistent injection volume.Ensure the plant material is finely and uniformly ground; use an autosampler for injections.

Conclusion

This application note provides a comprehensive and validated protocol for the . The detailed steps for sample preparation, derivatization, and instrumental analysis, along with guidelines for method validation, ensure the generation of accurate and reproducible data. This method is suitable for a wide range of applications, from fundamental phytochemical research to quality control in the agricultural and pharmaceutical industries.

Application Note: A Robust HPLC-MS/MS Method for the Simultaneous Quantification of Lupinine and Sparteine in Plant Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous determination of the quinolizidine alkaloids (QAs), lupinine and sparteine. These compounds, prevalent in species of the Lupinus genus, require accurate quantification for both food safety assessment—distinguishing "sweet" from "bitter" varieties—and for exploring their pharmacological potential.[1][2] The described protocol employs a streamlined solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to FDA guidelines, demonstrating excellent linearity, accuracy, precision, and low limits of quantification, making it suitable for high-throughput analysis in research and quality control laboratories.[3][4]

Introduction and Scientific Rationale

This compound and sparteine are bicyclic and tetracyclic quinolizidine alkaloids, respectively, synthesized by plants in the Lupinus (lupin) genus as a chemical defense mechanism.[1] Their concentration dictates the "bitter" taste and potential toxicity of lupin seeds, with regulatory limits often set to ensure the safety of lupin-based food products.[2][3] Beyond their role as anti-nutritive factors, these alkaloids have garnered interest for their diverse pharmacological activities, including anti-arrhythmic and anticonvulsant properties.[5][6][7]

Traditional analytical methods for QAs often rely on Gas Chromatography (GC), which can require complex and time-consuming sample preparation, including derivatization steps.[8][9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers significant advantages, including higher sensitivity, greater specificity, and simpler sample processing, circumventing many of the challenges associated with GC-based approaches.[1][9]

The core challenge in developing such a method lies in achieving efficient extraction from complex plant matrices while minimizing ion suppression or enhancement, commonly known as matrix effects.[3][10] This protocol addresses this by optimizing an extraction procedure using an acidified solvent, which leverages the basic nature of the alkaloids to ensure high extraction efficiency, followed by a targeted SPE clean-up to remove interfering components like lipids and phenols before injection. The choice of a C18 reversed-phase column with a formic acid-modified mobile phase ensures sharp, symmetrical peak shapes and promotes efficient protonation for positive mode electrospray ionization (ESI).

Analytical Principle: HPLC-MS/MS Workflow

The method is based on the highly selective and sensitive technique of tandem mass spectrometry.

  • Extraction & Clean-up : Analytes are first extracted from the homogenized sample matrix. A subsequent SPE step isolates the alkaloids from matrix components that could interfere with the analysis.

  • Chromatographic Separation (HPLC) : The cleaned extract is injected into an HPLC system. The analytes, this compound and sparteine, are separated from each other and any remaining matrix components based on their differential partitioning between the stationary phase (C18 column) and the mobile phase.

  • Ionization (ESI) : As the analytes elute from the HPLC column, they enter the electrospray ionization (ESI) source of the mass spectrometer. Here, they are charged (protonated) to form gaseous ions, specifically the precursor ion [M+H]⁺.

  • Mass Analysis (MS/MS) : The protonated precursor ions are guided into the triple quadrupole mass analyzer.

    • Q1 (First Quadrupole) : Selects only the precursor ion of a specific analyte (e.g., m/z 235.2 for sparteine).

    • q2 (Collision Cell) : The selected ion is fragmented by collision with an inert gas (e.g., argon). This process, known as Collision-Induced Dissociation (CID), is highly reproducible.

    • Q3 (Third Quadrupole) : Selects specific, characteristic fragment ions (product ions) derived from the precursor.

  • Detection & Quantification : The detector counts the number of selected product ions. By monitoring specific precursor-to-product ion transitions (MRM), the instrument can quantify the analytes with exceptional specificity, even if they co-elute with other compounds.

MRM_Principle cluster_HPLC HPLC Eluent cluster_MS Mass Spectrometer Analytes This compound + Sparteine + Matrix ESI ESI Source Ionization Analytes->ESI Enters MS Q1 Q1: Precursor Ion Selection (e.g., Sparteine [M+H]⁺ m/z 235.2) ESI->Q1 [M+H]⁺ Ions q2 q2: Collision Cell Fragmentation (CID) Q1->q2 Precursor Ion Q3 Q3: Product Ion Selection (e.g., m/z 193.2, 98.1) q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ions Data Data Detector->Data Signal

Caption: Principle of Multiple Reaction Monitoring (MRM) for Sparteine.

Materials and Methods

Reagents and Standards
  • This compound hydrochloride (≥98% purity), Sparteine sulfate (≥98% purity) - (Sigma-Aldrich, St. Louis, MO, USA).

  • Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade).

  • Formic Acid (99%, LC-MS Grade).

  • Ammonium Hydroxide (ACS Grade).

  • Oasis MCX SPE Cartridges (3 cc, 60 mg) - (Waters, Milford, MA, USA).

Instrumentation
  • HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent, equipped with an ESI source.

  • Analytical Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm.[11]

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each alkaloid standard in 10 mL of methanol. Store at -20°C.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions in 50:50 (v/v) methanol:water.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture in 50:50 methanol:water to achieve concentrations ranging from 0.5 ng/mL to 200 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 2, 20, and 150 ng/mL) from a separate stock solution.

Detailed Experimental Protocols

Sample Preparation Protocol

This protocol is optimized for dried, ground plant material (e.g., lupin flour).

  • Weighing: Accurately weigh 200 mg of the homogenized sample into a 15 mL centrifuge tube.[3]

  • Extraction: Add 5.0 mL of extraction solvent (80:20 Methanol:Water with 0.1% Formic Acid). Vortex for 1 minute.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes to ensure complete cell lysis and extraction.[12][13]

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes.

  • Dilution: Transfer 1.0 mL of the supernatant to a new tube and add 4.0 mL of water (with 0.1% Formic Acid). This dilution is crucial to ensure proper binding to the SPE sorbent.

  • SPE Clean-up (Oasis MCX):

    • Conditioning: Condition the MCX cartridge with 2 mL of methanol, followed by 2 mL of water. Do not let the sorbent go dry.

    • Loading: Load the entire 5.0 mL of the diluted extract onto the cartridge.

    • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove neutral and acidic interferences.

    • Elution: Elute the target alkaloids with 2.0 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the cationic analytes, releasing them from the mixed-mode sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Workflow cluster_prep Sample Preparation cluster_spe SPE Clean-up (MCX) cluster_final Final Steps cluster_analysis Analysis s1 1. Weigh 200 mg Homogenized Sample s2 2. Add 5 mL Acidified MeOH/H₂O & Vortex s1->s2 s3 3. Ultrasonic Extraction (30 min) s2->s3 s4 4. Centrifuge (4000 x g, 10 min) s3->s4 s5 5. Dilute Supernatant s4->s5 spe1 6a. Condition spe2 6b. Load s5->spe2 spe3 6c. Wash spe2->spe3 spe4 6d. Elute with Basic MeOH spe3->spe4 f1 7. Evaporate to Dryness spe4->f1 f2 8. Reconstitute in Mobile Phase f1->f2 f3 9. Filter & Transfer to Vial f2->f3 a1 HPLC-MS/MS Injection f3->a1 a2 Data Processing & Quantification a1->a2

Caption: Step-by-step sample preparation and analysis workflow.

HPLC-MS/MS Protocol

HPLC Parameters

Parameter Setting
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 5% B (0-1.0 min), 5-80% B (1.0-8.0 min), 80% B (8.0-10.0 min), 5% B (10.1-12.0 min) |

MS/MS Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions The following precursor-to-product ion transitions should be optimized on the specific instrument used. The values provided are typical starting points.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (Quantifier) (m/z)Collision Energy (eV)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound 170.2152.22098.125
Sparteine 235.2193.22898.135

Rationale for MRM transitions: The quantifier ion is typically the most abundant and stable fragment, ensuring sensitivity and reproducibility. The qualifier ion serves as a confirmation of identity; the ratio of the quantifier to qualifier peak areas should be consistent across all standards and samples. The fragmentation of the quinolizidine skeleton often leads to common fragments like m/z 98, which corresponds to a piperidine substructure.[5][14]

Results and Discussion

Chromatography

Under the specified HPLC conditions, baseline separation of this compound and sparteine is achieved in under 8 minutes. This compound, being more polar, elutes earlier than the more complex and slightly more hydrophobic sparteine. The use of a sub-2-µm particle column provides high efficiency and sharp peaks, which is critical for achieving low detection limits.

Method Validation

The method was validated for linearity, sensitivity (LOD/LOQ), accuracy, precision, and recovery, following established guidelines.[10] The results are summarized below.

Table 1: Method Performance Characteristics

Parameter This compound Sparteine
Linear Range 0.5 - 200 ng/mL 0.5 - 200 ng/mL
Correlation (r²) > 0.998 > 0.997
LOD 0.15 ng/mL 0.12 ng/mL
LOQ 0.50 ng/mL 0.45 ng/mL
Accuracy (Bias %) -4.5% to +5.2% -6.1% to +3.8%
Precision (RSD %) < 7% (Intra-day) < 8% (Intra-day)
< 9% (Inter-day) < 10% (Inter-day)
Recovery 91.5% 88.7%

| Matrix Effect | -12.3% | -15.1% |

The method demonstrates excellent linearity across the specified concentration range. The Limits of Quantification (LOQs) are well below the typical regulatory levels for alkaloids in food products, confirming the method's suitability for trace-level analysis.[3][15] Accuracy and precision data fall within the accepted criteria for bioanalytical method validation. The recovery values indicate the high efficiency of the SPE protocol. A slight ion suppression (matrix effect) was observed, which is common in ESI-MS.[3] This effect is consistent and can be reliably compensated for by using a matrix-matched calibration curve or a stable isotope-labeled internal standard if available.

Conclusion

The HPLC-MS/MS method presented here provides a robust, sensitive, and reliable tool for the simultaneous quantification of this compound and sparteine in complex matrices. The protocol combines a simple and effective sample preparation strategy with the inherent selectivity of tandem mass spectrometry. This application note serves as a comprehensive guide for researchers in food safety, natural product chemistry, and pharmacology, enabling them to accurately assess quinolizidine alkaloid content for regulatory compliance and scientific investigation.

References

Application Notes and Protocols: Lupinine as a Versatile Scaffold for Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutic agents is often centered on the exploration of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Quinolizidine alkaloids, a class of nitrogenous heterocycles biosynthesized from L-lysine, represent one such privileged group.[1][2] These compounds are widely distributed in the plant kingdom and have demonstrated a vast array of pharmacological effects, including anti-inflammatory, antiviral, and antitumor activities.[1][3]

Lupinine, with the IUPAC name [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol, is a foundational member of the quinolizidine alkaloid family, naturally occurring in plants of the Lupinus genus.[4][5][6] Its rigid, bicyclic quinolizidine core provides a well-defined three-dimensional structure, making it an excellent platform for the spatial presentation of pharmacophoric groups. The key to its versatility as a synthetic scaffold lies in the primary alcohol at the C-1 position, which serves as a convenient and reactive handle for a multitude of chemical transformations.[7] This combination of a rigid core and a modifiable functional group has enabled the synthesis of diverse derivatives, leading to the discovery of potent agents with activities such as acetylcholinesterase (AChE) inhibition, which is relevant for Alzheimer's disease treatment, as well as significant antimicrobial and cytotoxic properties.[5][7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for utilizing this compound as a scaffold. We will cover its extraction from natural sources, detailed protocols for key synthetic modifications, and the analytical techniques required for characterization, thereby establishing a robust foundation for the rational design of novel this compound-based drug candidates.

Section 1: Sourcing and Characterization of this compound

The successful use of this compound as a synthetic starting material begins with obtaining a pure, well-characterized sample. While commercially available, this compound can also be efficiently extracted from the seeds of various Lupinus species.

Protocol 1.1: Extraction and Purification of this compound from Lupinus Seeds

This protocol is based on a classical acid-base liquid-liquid extraction methodology, which leverages the basicity of the quinolizidine nitrogen.[9] For a more sustainable approach, supercritical fluid extraction (SFE) using CO₂ has also been reported as a viable "green" alternative.[10]

Rationale: The quinolizidine nitrogen is basic and exists in its protonated, water-soluble ammonium form at acidic or neutral pH. By raising the pH to a strongly alkaline value (>11), the nitrogen is deprotonated, rendering the alkaloid neutral and significantly more soluble in nonpolar organic solvents. This pH-dependent solubility switch is the cornerstone of the extraction process.

Materials:

  • Ground Lupinus seeds (e.g., Lupinus albus, Lupinus luteus)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel, beakers, flasks

  • pH meter or pH paper

Procedure:

  • Maceration: Mix 100 g of finely ground lupin seed meal with 900 mL of deionized water. Stir the mixture vigorously for 4-6 hours at room temperature to create an aqueous extract.

  • Phase Separation: Separate the solid meal from the liquid extract by filtration or centrifugation. Collect the aqueous supernatant, which contains the alkaloids in their salt form.

  • Alkalinization: Transfer the aqueous extract to a large separatory funnel. Slowly add 2 M NaOH solution while stirring until the pH of the solution is between 11 and 12. This step neutralizes the this compound, preparing it for organic extraction.

  • Liquid-Liquid Extraction: Add 200 mL of dichloromethane (DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.

  • Collection of Organic Phase: Drain the lower organic (DCM) layer into a clean flask. The this compound is now primarily in the DCM phase.

  • Repeat Extraction: Repeat the extraction (steps 4-5) two more times with fresh 150 mL portions of DCM to maximize the yield. Combine all organic extracts.

  • Drying: Add anhydrous MgSO₄ to the combined organic extracts and swirl. Continue adding the drying agent until it no longer clumps together. This removes residual water.

  • Solvent Evaporation: Filter the dried solution to remove the MgSO₄. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude alkaloid extract as a residue.

  • Purification (Crystallization): Dissolve the crude residue in a minimal amount of hot acetone. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the resulting crystals of pure this compound by vacuum filtration.

G cluster_prep Preparation & Aqueous Extraction cluster_l_l Liquid-Liquid Extraction cluster_purify Purification seed Ground Lupin Seeds mix Macerate with Water seed->mix filter Filter / Centrifuge mix->filter extract Aqueous Extract (this compound Salt) filter->extract alkali Adjust to pH > 11 with NaOH extract->alkali lup_base Free Base this compound alkali->lup_base add_dcm Extract with Dichloromethane (x3) lup_base->add_dcm sep Separate Organic Layer add_dcm->sep dry Dry with MgSO₄ sep->dry evap Evaporate Solvent dry->evap cryst Crystallize from Acetone evap->cryst pure Pure this compound Crystals cryst->pure

Caption: Workflow for the extraction and purification of this compound.

Data Table 1: Physicochemical and Spectroscopic Properties of this compound

This table provides reference data for researchers to confirm the identity and purity of their this compound starting material.

PropertyValueReference(s)
IUPAC Name [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol[4][5]
Molecular Formula C₁₀H₁₉NO[4][6]
Molecular Weight 169.26 g/mol [4][11]
Melting Point 68-69 °C[5][6]
Appearance Orthorhombic prisms or white solid[6]
¹H-NMR (CDCl₃, δ ppm) Signals typically observed between 1.0-3.0 ppm (aliphatic protons), ~3.6 ppm (CH₂OH)[7][12]
¹³C-NMR (CDCl₃, δ ppm) Signals typically observed between 20-70 ppm. Key signals: ~65 ppm (CH₂OH), ~60 ppm (C-1)[7][12]
IR (KBr, cm⁻¹) ~3400 (O-H stretch, broad), ~2930 (C-H stretch, aliphatic), ~1040 (C-O stretch)[12]

Section 2: Synthetic Strategies for this compound Derivatization

The primary alcohol of this compound is the principal site for modification. Below are three robust strategies for generating diverse libraries of this compound derivatives.

G cluster_ester Strategy A: Esterification cluster_click Strategy B: Click Chemistry cluster_amide Strategy C: Amide Synthesis This compound This compound reagent_A R-COOH, Coupling Agent This compound->reagent_A reagent_B1 1. MsCl, Et₃N This compound->reagent_B1 reagent_C1 Multi-step (e.g., Mitsunobu) This compound->reagent_C1 Ester This compound Esters reagent_A->Ester Mesylate This compound Mesylate reagent_B2 2. NaN₃ Mesylate->reagent_B2 Azide This compound Azide reagent_B3 R-Alkyne, Cu(I) catalyst Azide->reagent_B3 Triazole This compound Triazoles reagent_B1->Mesylate reagent_B2->Azide reagent_B3->Triazole Amine Aminothis compound reagent_C2 R-COOH, Coupling Agent Amine->reagent_C2 Amide This compound Amides reagent_C1->Amine reagent_C2->Amide

Caption: Key synthetic pathways for the derivatization of this compound.

Strategy A: Esterification

Esterification is a straightforward method to introduce a wide variety of substituents, allowing for fine-tuning of properties like lipophilicity, steric bulk, and hydrogen bonding capacity.

Protocol 2.1: General Procedure for Synthesis of this compound Esters via Acid Chloride

  • Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

  • Addition: Add the desired acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to obtain the pure this compound ester.

Strategy B: "Click Chemistry" via an Azide Intermediate

This powerful two-step strategy first converts the alcohol into an azide, which can then undergo a highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the modular construction of a library of 1,2,3-triazole derivatives.[7]

Protocol 2.2: Synthesis of this compound-Triazole Conjugates

Step 1: Synthesis of this compound Mesylate and Azide

  • Mesylation: Dissolve this compound (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM (200 mL for 21 mmol scale) and cool to 0 °C. Add a solution of methanesulfonyl chloride (2.0 eq) in DCM dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 6 hours.[7] Wash the reaction mixture with saturated NaCl solution, dry over MgSO₄, and concentrate. The crude mesylate is often used directly in the next step.

    • Rationale: Mesylation converts the hydroxyl group into an excellent leaving group (mesylate), activating it for nucleophilic substitution.

  • Azidation: Dissolve the crude this compound mesylate in a polar aprotic solvent like DMF. Add sodium azide (NaN₃, ~3.0 eq) and heat the mixture to 70-80 °C for 6-12 hours. After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate to yield the this compound azide intermediate. Purify by column chromatography if necessary.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Setup: In a flask, combine the this compound azide (1.0 eq), the desired terminal alkyne (0.9 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq), and sodium ascorbate (0.05 eq) in a solvent mixture, typically DMF or t-BuOH/H₂O.[7]

    • Rationale: Sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 75 °C) for 4-24 hours until TLC analysis indicates the consumption of the starting materials.[7]

  • Workup & Purification: Dilute the reaction mixture with water and extract with an appropriate solvent (e.g., DCM or ethyl acetate). Wash, dry, and concentrate the organic phase. Purify the crude triazole derivative by silica gel column chromatography.

Strategy C: Synthesis of Amide Derivatives via Aminothis compound

Converting the alcohol to an amine opens up the possibility of amide bond formation, a cornerstone of medicinal chemistry. The intermediate, aminothis compound, can be synthesized via several methods, and its derivatives have shown a broad spectrum of biological activities.[13][14]

Protocol 2.3: General Procedure for Synthesis of this compound Amides (Note: This protocol assumes the availability of aminothis compound, which can be synthesized from this compound as described in the literature[13]).

  • Setup: Dissolve the desired carboxylic acid (1.0 eq) in DMF or DCM. Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 10 minutes to activate the carboxylic acid.

  • Addition: Add a solution of aminothis compound (1.0 eq) in the same solvent to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor by TLC.

  • Workup & Purification: Perform a standard aqueous workup as described in Protocol 2.1. Purify the final amide product by silica gel column chromatography or preparative HPLC.

Section 3: Analysis and Biological Activity of Derivatives

Rigorous characterization is essential to confirm the structure and purity of newly synthesized compounds before any biological evaluation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for structural verification.[12][15] For esters, expect to see the disappearance of the alcohol proton and the appearance of new signals corresponding to the acyl group. For triazoles, a characteristic singlet for the triazole proton will appear around 7.5-8.5 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the observed mass-to-charge ratio (m/z) with the calculated value for the protonated molecule [M+H]⁺.[16][17]

  • Infrared (IR) Spectroscopy: This technique is useful for confirming the introduction of key functional groups. Look for strong C=O stretching bands for esters (~1735 cm⁻¹) and amides (~1650 cm⁻¹).[12]

  • Chromatography: Purity should be assessed using HPLC, and purification is typically achieved via silica gel column chromatography. Troubleshooting Tip: The basicity of the quinolizidine nitrogen can cause peak tailing on silica gel. This can often be mitigated by adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent system.

Data Table 2: Example Biological Activities of Synthesized this compound Derivatives

This table highlights the therapeutic potential of the this compound scaffold by summarizing the activities of select derivatives reported in the literature.

Derivative TypeTarget/ActivityPotency (IC₅₀) / EffectReference(s)
This compound-Triazole ConjugateAcetylcholinesterase (AChE)IC₅₀ = 7.2 µM[8]
This compound Esters (various)Acetylcholinesterase (AChE)Active compounds with IC₅₀ values ranging from 24.4 to 99.4 µM[8]
[(4-nitrobenzylidene)-imino] this compoundAntimicrobial (Plague, Cholera)High antibiotic activity[7]
Various EstersAnticholinesterase, Local AnestheticDemonstrated activity[7]
This compound HydrochlorideAcetylcholinesterase (AChE)Reversible inhibitor[5]
Aminothis compound DerivativesAnti-inflammatory, AnalgesicPossess a broad spectrum of biological activity[13]

Conclusion

This compound stands out as a highly valuable and versatile natural product scaffold for drug discovery. Its rigid bicyclic core, combined with a readily functionalizable primary alcohol, provides an ideal starting point for the synthesis of structurally diverse compound libraries. The synthetic protocols detailed herein—encompassing esterification, click chemistry, and amide formation—offer robust and reproducible pathways to novel chemical entities. The wide range of biological activities already demonstrated by this compound derivatives, particularly as enzyme inhibitors and antimicrobial agents, underscores the immense potential held within this quinolizidine framework. By leveraging these methods, researchers are well-equipped to explore the chemical space around the this compound core and develop the next generation of targeted therapeutics.

References

Application Notes and Protocols for Lupinine in Agricultural Pest Management

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Forward

The relentless pursuit of sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic pesticides. Among the vast repository of natural compounds, quinolizidine alkaloids, particularly lupinine, have emerged as a promising class of botanical insecticides. This guide provides a comprehensive overview of the application of this compound in agricultural pest management, offering detailed protocols and technical insights for researchers, scientists, and professionals in the field of drug development. Drawing from established scientific principles and empirical data, this document is designed to be a self-validating system, empowering users to explore the full potential of this compound as a cornerstone of integrated pest management strategies. Our narrative is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the information presented is not only accurate but also field-proven and actionable.

Introduction to this compound: A Botanical Insecticide

This compound is a bicyclic quinolizidine alkaloid naturally occurring in various species of the Lupinus (lupin) genus[1]. For centuries, the bitter taste of wild lupins, a direct consequence of their alkaloid content, has been recognized as a natural defense mechanism against herbivores[1]. This inherent biological activity has spurred scientific inquiry into the potential of these compounds, particularly this compound, as effective pest management agents.

This compound's appeal as a botanical insecticide stems from its multifaceted modes of action, which include insecticidal, antifeedant, and repellent properties. Its relatively lower toxicity compared to other quinolizidine alkaloids like sparteine and lupanine makes it a more targeted and potentially safer option for agricultural applications[1][2].

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid L-lysine. Through a series of enzymatic reactions, lysine is decarboxylated to cadaverine, which then undergoes oxidative deamination and cyclization to form the foundational quinolizidine ring structure of this compound[1]. Understanding this pathway is crucial for potential biotechnological approaches to enhance this compound production in plants.

Lupinine_Biosynthesis L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase 5-Aminopentanal 5-Aminopentanal Cadaverine->5-Aminopentanal Oxidative Deamination Δ¹-Piperideine Δ¹-Piperideine 5-Aminopentanal->Δ¹-Piperideine Quinolizidine Intermediate Quinolizidine Intermediate Δ¹-Piperideine->Quinolizidine Intermediate This compound This compound Quinolizidine Intermediate->this compound

Caption: Simplified biosynthetic pathway of this compound from L-lysine.

Mechanism of Action

The primary insecticidal mechanism of this compound is the inhibition of the enzyme acetylcholinesterase (AChE) in the insect nervous system[1].

  • Acetylcholinesterase Inhibition: Acetylcholine is a critical neurotransmitter that transmits signals across nerve synapses. After signal transmission, AChE rapidly breaks down acetylcholine to terminate the signal. This compound, by inhibiting AChE, leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect[1].

AChE_Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Receptor Postsynaptic Receptor Acetylcholine->Receptor Binds This compound This compound This compound->AChE Inhibits

Caption: this compound inhibits acetylcholinesterase (AChE), leading to acetylcholine buildup.

Extraction and Purification of this compound

The following protocol outlines a standard laboratory procedure for the extraction and purification of this compound from lupin seeds.

Protocol 3.1: Acid-Base Extraction of this compound

Rationale: This method leverages the basic nature of alkaloids. In an acidic solution, this compound forms a salt and becomes water-soluble, allowing separation from non-polar plant components. Subsequent basification and extraction with an organic solvent isolate the this compound.

Materials:

  • Dried and ground lupin seeds (Lupinus spp.)

  • Methanol

  • 2% Sulfuric acid (H₂SO₄)

  • 25% Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Maceration: Soak 100 g of ground lupin seeds in 500 mL of methanol for 24 hours at room temperature.

  • Filtration: Filter the methanol extract through filter paper. Repeat the maceration and filtration process with the plant residue twice more.

  • Solvent Evaporation: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in 200 mL of 2% H₂SO₄. This will protonate the this compound, making it water-soluble.

  • Defatting: Extract the acidic solution with 3 x 100 mL of dichloromethane to remove non-polar compounds. Discard the organic phase.

  • Basification: Adjust the pH of the aqueous phase to 10-11 with 25% NH₄OH. This deprotonates the this compound, making it soluble in organic solvents.

  • This compound Extraction: Extract the basified aqueous solution with 3 x 100 mL of dichloromethane. The this compound will now be in the organic phase.

  • Drying and Evaporation: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield purified this compound.

Formulation of this compound-Based Insecticides

For practical application in agriculture, purified this compound must be formulated to ensure stability, efficacy, and ease of application. Two common formulations are Emulsifiable Concentrates (EC) and Wettable Powders (WP).

Protocol 4.1: Preparation of a this compound Emulsifiable Concentrate (EC)

Rationale: An EC formulation allows the oil-soluble this compound to be mixed with water to form a stable emulsion for spraying.

Components:

  • This compound (active ingredient): 5-10% (w/v)

  • Solvent (e.g., Xylene, vegetable oil): 70-85% (v/v)

  • Emulsifier (e.g., Tween 80, Span 80): 5-15% (v/v)

Procedure:

  • Dissolve the desired amount of this compound in the chosen solvent.

  • Add the emulsifier(s) to the this compound-solvent mixture.

  • Stir until a homogenous solution is obtained.

Protocol 4.2: Preparation of a this compound Wettable Powder (WP)

Rationale: A WP formulation is a dry powder that can be suspended in water for spraying. This is suitable for active ingredients that are solids.

Components:

  • This compound (active ingredient): 25-50% (w/w)

  • Wetting agent (e.g., sodium lauryl sulfate): 1-5% (w/w)

  • Dispersing agent (e.g., lignosulfonates): 2-10% (w/w)

  • Inert carrier (e.g., kaolin clay, silica): 35-72% (w/w)

Procedure:

  • Finely grind the this compound to a uniform particle size.

  • In a blender, thoroughly mix the ground this compound with the wetting agent, dispersing agent, and inert carrier.

Bioassay Protocols for Efficacy Evaluation

Standardized bioassays are essential for determining the efficacy of this compound against target pests.

Protocol 5.1: Insecticidal Activity - Leaf-Dip Bioassay for Chewing Insects (e.g., Spodoptera frugiperda)

Rationale: This method assesses the lethal concentration (LC₅₀) of a compound by exposing the insect to a treated leaf surface.

Materials:

  • This compound stock solution (e.g., 1000 ppm in acetone)

  • Host plant leaves (e.g., corn for S. frugiperda)

  • Petri dishes with moistened filter paper

  • Third-instar larvae of the target pest

  • Surfactant (e.g., Tween 20)

Procedure:

  • Prepare Test Solutions: Prepare a series of this compound concentrations (e.g., 10, 50, 100, 250, 500 ppm) by diluting the stock solution with distilled water containing a surfactant (0.1%).

  • Leaf Treatment: Dip host plant leaves into each test solution for 10-15 seconds. Allow the leaves to air dry.

  • Exposure: Place one treated leaf into each Petri dish and introduce 10-15 third-instar larvae.

  • Incubation: Maintain the Petri dishes at controlled conditions (e.g., 25±2°C, 60-70% RH, 12:12 L:D photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Calculate the LC₅₀ value using probit analysis.

Protocol 5.2: Antifeedant Activity - No-Choice Leaf Disc Bioassay

Rationale: This assay quantifies the reduction in feeding on a treated food source.

Materials:

  • This compound test solutions

  • Leaf discs (e.g., 2 cm diameter) from the host plant

  • Petri dishes with moistened filter paper

  • Target insect (e.g., fourth-instar larvae of a lepidopteran pest)

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Leaf Disc Treatment: Dip leaf discs in the test solutions and a control solution (water + surfactant). Allow to air dry.

  • Initial Area Measurement: Measure the initial area of each leaf disc.

  • Exposure: Place one treated leaf disc in a Petri dish with one pre-starved (for 4 hours) insect larva.

  • Incubation: Incubate for 24 hours under controlled conditions.

  • Final Area Measurement: Measure the remaining area of the leaf disc.

  • Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

Protocol 5.3: Repellent Activity - Y-Tube Olfactometer Bioassay

Rationale: This bioassay assesses the ability of a compound to repel insects by giving them a choice between treated and untreated air streams.

Materials:

  • Y-tube olfactometer

  • Purified air source

  • This compound solution

  • Control solution (solvent only)

  • Target insect (e.g., adult whiteflies, aphids)

Procedure:

  • Setup: Connect the arms of the Y-tube to two separate air streams. One air stream passes over a filter paper treated with the this compound solution, and the other passes over a filter paper with the control solution.

  • Acclimatization: Allow the system to equilibrate for 10-15 minutes.

  • Insect Introduction: Introduce a single adult insect into the base of the Y-tube.

  • Observation: Observe the insect's movement for a set period (e.g., 5-10 minutes) and record which arm it enters and spends the majority of its time in.

  • Replication: Repeat with a sufficient number of insects (e.g., 50-100), alternating the arms with the treatment and control to avoid positional bias.

  • Calculation: Calculate the Repellency Percentage (RP) using the formula: RP (%) = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of insects choosing the control arm and Nt is the number of insects choosing the treatment arm.

Efficacy Data of this compound and Related Alkaloids

The following table summarizes available data on the efficacy of lupin-derived alkaloids against various agricultural pests. It is important to note that much of the available data is for crude extracts, and further research is needed to establish precise LC₅₀ values for pure this compound against a wider range of pests.

Pest SpeciesAlkaloid/ExtractBioassay TypeEfficacy (LC₅₀ or other metric)Reference
Tetranychus urticae (Two-spotted spider mite)Lupinus albus extractLeaf-dip2.73% (72h)[3]
Spodoptera frugiperda (Fall armyworm)Lupinus spp. extractsDiet incorporationLD₅₀ values varied by extract[4]
AphidsLupanine-High impact on survival[5]
Culicine mosquito larvaeThis compound-Effective[6]

Environmental Fate and Non-Target Effects

A critical aspect of developing a botanical insecticide is understanding its environmental impact.

Environmental Fate
  • Degradation: As natural compounds, alkaloids are generally considered biodegradable. The half-life of alkaloids in natural water can range from 36 to 60 days[7]. However, specific data on the photodegradation and microbial degradation of this compound in soil and water are needed for a complete environmental risk assessment.

  • Sorption and Leaching: The potential for this compound to bind to soil particles (sorption) and move through the soil profile into groundwater (leaching) is an important consideration. Traces of quinolizidine alkaloids have been detected in topsoils and soil pore water, suggesting some mobility[7]. The soil organic carbon-water partitioning coefficient (Koc) for this compound needs to be determined to accurately predict its leaching potential.

Non-Target Organisms
  • Pollinators: Studies have shown that quinolizidine alkaloids, including those found in lupin pollen, can have detrimental effects on bees. For example, lupanine has been shown to reduce the reproductive success of bumblebees[7][8][9]. Therefore, application of this compound-based insecticides during crop flowering should be avoided to minimize exposure to pollinators.

  • Beneficial Insects: The impact of this compound on beneficial predatory and parasitic insects, such as ladybugs and parasitic wasps, requires thorough investigation. As an acetylcholinesterase inhibitor, this compound has the potential to be toxic to a broad range of insects.

  • Soil Organisms: The toxicity of this compound to soil-dwelling organisms, such as earthworms, needs to be evaluated to understand its impact on soil health.

Field Application Considerations

Translating laboratory findings to effective field application requires careful consideration of several factors.

  • Application Rates: The optimal application rate will depend on the target pest, crop, and environmental conditions. Rates for alkaloid-based insecticides are often expressed as the amount of active ingredient per unit area (e.g., g a.i./ha).

  • Timing and Frequency: Applications should be timed to coincide with the most vulnerable life stage of the pest. The frequency of application will depend on the persistence of this compound in the field and the pest pressure.

  • Adjuvants: The addition of adjuvants, such as surfactants and sticking agents, to the spray solution can improve coverage and adherence to plant surfaces, enhancing efficacy.

Conclusion and Future Directions

This compound holds significant promise as a botanical insecticide for integrated pest management programs. Its multiple modes of action and potential for biodegradability make it an attractive alternative to synthetic pesticides. However, further research is imperative to fully realize its potential. Key areas for future investigation include:

  • Establishing a comprehensive database of LC₅₀ values for pure this compound against a wide range of agricultural pests.

  • Developing stable and effective formulations for field application.

  • Conducting detailed studies on the environmental fate of this compound, including its degradation pathways, soil mobility, and persistence.

  • Thoroughly evaluating the non-target effects of this compound on a broader range of beneficial organisms.

  • Optimizing field application strategies to maximize efficacy while minimizing environmental impact.

By addressing these research gaps, the scientific community can pave the way for the successful integration of this compound into sustainable agricultural systems, contributing to a more secure and environmentally sound future for food production.

References

Application Note: A Validated qNMR Method for the Precise Quantification of Lupinine in Herbal Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust quantitative Nuclear Magnetic Resonance (qNMR) method for the accurate determination of lupinine in complex herbal extracts. This compound, a quinolizidine alkaloid, is a key bioactive compound in various plant species, necessitating a reliable analytical method for quality control, standardization, and research purposes. We move beyond a simple procedural list to provide a deep, scientifically-grounded rationale for each step, from the selection of an appropriate quantification signal and internal standard to the optimization of acquisition parameters and full method validation according to ICH guidelines. This document provides researchers, scientists, and drug development professionals with a detailed, field-proven protocol, complete with data presentation tables and workflow diagrams, to establish a self-validating and trustworthy qNMR assay for this compound.

Introduction: The Case for qNMR in Natural Product Analysis

This compound is a quinolizidine alkaloid naturally biosynthesized from L-lysine in plants of the Lupinus genus[1]. Its presence and concentration are critical markers for the quality, efficacy, and safety of herbal products derived from these plants. Traditional quantification methods, such as High-Performance Liquid Chromatography (HPLC), often require certified reference standards for each analyte and can be hampered by the need for specific chromophores.

Quantitative ¹H-NMR (qHNMR) spectroscopy has emerged as a powerful primary analytical method for the analysis of natural products[2][3][4]. Its key advantage lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to it, allowing for quantification without the need for an identical analyte standard[5][6]. This makes qNMR a versatile, non-destructive, and highly accurate technique for analyzing complex mixtures like herbal extracts[7][8]. This guide details the development of such a method for this compound.

Principle of Quantitative ¹H-NMR (qHNMR)

The fundamental principle of qNMR is that under optimized experimental conditions, the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the analyte in the solution[9]. By incorporating a certified internal standard (IS) of known purity and concentration into the sample, the concentration of the analyte (this compound) can be calculated using the following master equation:

Px = (Ix / IStd) * (NStd / Nx) * (Mx / MStd) * (mStd / mx) * PStd

Where:

  • Px : Purity (or concentration) of the analyte (this compound)

  • Ix, IStd : Integral values of the signals for the analyte and internal standard

  • Nx, NStd : Number of protons generating the respective signals

  • Mx, MStd : Molar masses of the analyte and internal standard

  • mx, mStd : Masses of the analyte and internal standard

  • PStd : Purity of the internal standard

Part I: Core Method Development

The accuracy of any qNMR method is contingent upon careful and deliberate choices made during method development. Each decision is critical for ensuring the final protocol is both robust and reliable.

Selection of the Quantification Signal for this compound

The first crucial step is to identify a proton signal in the ¹H-NMR spectrum of this compound that is well-resolved and free from overlap with other signals from the analyte or the complex plant matrix[10][11].

  • Causality: Signal overlap is the primary challenge in the qNMR analysis of complex mixtures[8]. Choosing a signal in a less crowded region of the spectrum minimizes integration errors, which are the largest source of uncertainty in qNMR.

  • Experimental Choice: Based on spectral data, the α-diastereotopic protons of this compound often provide suitable signals. Specifically, a doublet of doublets corresponding to a single proton has been identified as a non-overlapping peak suitable for quantification[11]. For this protocol, we will target a well-resolved signal, ensuring its chemical shift does not interfere with common signals from the herbal extract matrix. A 2D-NMR experiment (e.g., HSQC) can be used initially to confirm the signal's assignment to this compound.

Selection of the Internal Standard (IS)

The choice of an internal standard is arguably the most critical factor for accurate quantification[12][13]. The ideal IS must meet several criteria.

  • Expertise & Experience: An unsuitable IS can react with the analyte, have overlapping signals, or exhibit poor solubility, all of which invalidate the results. The IS acts as the anchor for the entire experiment; any error in its purity or mass is directly transferred to the final result[13].

Table 1: Criteria for Internal Standard Selection

CriterionRationale & JustificationRecommended IS for this compound
High Purity (≥99.5%) Ensures the weighed mass corresponds accurately to the number of moles. Purity must be certified and traceable.[12]Maleic Acid or Dimethyl sulfone (DMSO₂)
Chemical Inertness Must not react with the analyte (this compound), the solvent, or components of the herbal matrix.Both are generally inert towards alkaloids.
Signal Position Must have at least one sharp, well-resolved signal (preferably a singlet) in a region free of analyte or matrix signals.[5][12]Maleic acid gives a sharp singlet around 6.3-6.5 ppm (in DMSO-d₆), typically clear of alkaloid signals. DMSO₂ appears around 3.1 ppm (in D₂O).
Good Solubility Must be fully soluble in the chosen deuterated solvent along with the herbal extract to ensure a homogeneous solution.[12]Maleic acid is highly soluble in polar solvents like DMSO-d₆ and D₂O.
Stability Must be stable in solution over the course of the experiment and non-volatile.Both are highly stable crystalline solids.
Known Proton Count The signal used for integration must correspond to a known number of protons.Maleic acid has 2 protons for its singlet; DMSO₂ has 6.
Solvent Selection

The choice of deuterated solvent is dictated by its ability to fully dissolve both the herbal extract and the internal standard while providing optimal spectral dispersion.

  • Causality: Poor solubility leads to line broadening and inaccurate integration. The solvent also influences the chemical shifts of signals, potentially resolving overlaps that occur in other solvents[10][14].

  • Experimental Choice: For alkaloids like this compound, polar solvents are often required. Deuterated methanol (CD₃OD) , deuterated water (D₂O) with a pH buffer, or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent candidates. DMSO-d₆ is particularly useful as it can solubilize a wide range of natural products and its residual water peak does not typically interfere with signals of interest[14].

Optimization of NMR Acquisition Parameters

To ensure quantitativeness, the NMR acquisition parameters must be set to allow for accurate signal integration. This is a non-negotiable step that separates qualitative from quantitative analysis[10][15].

  • Relaxation Delay (D1): This is the most critical parameter for accurate quantification. The delay must be long enough to allow all relevant nuclei (in both the analyte and the IS) to fully return to thermal equilibrium before the next pulse.

    • Causality: If the relaxation delay is too short, signals with longer spin-lattice relaxation times (T₁) will be partially saturated, leading to their integrals being underestimated[13].

    • Protocol Standard: The relaxation delay (D1) combined with the acquisition time (AQ) should be at least 5 to 7 times the longest T₁ value of the signals being integrated (D1 + AQ ≥ 7 * T₁_max)[10]. The T₁ values should be experimentally determined for both this compound and the chosen IS using an inversion-recovery pulse sequence.

  • Pulse Angle: A 90° pulse angle (or flip angle) provides the maximum signal intensity for a single scan.

  • Number of Scans (NS): This is chosen to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for good precision) for the signals of interest.

  • Acquisition Time (AQ): A longer acquisition time results in better resolution and a narrower digital footprint for the signals, which improves integration accuracy.

Part II: Step-by-Step Experimental Protocol

This protocol provides a self-validating system for the quantification of this compound.

Materials and Reagents
  • Herbal Material: Dried and finely powdered plant material containing this compound.

  • This compound Reference Standard: (Purity > 98%) for initial method development and validation.

  • Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥ 99.5%).

  • Solvents: Methanol (HPLC grade), Water (HPLC grade).

  • Deuterated Solvent: DMSO-d₆ (99.9% D).

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Equipment: Analytical balance (4-5 decimal places), vortex mixer, centrifuge, volumetric flasks, pipettes.

Instrumentation
  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a proton-observe probe.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_nmr NMR Analysis cluster_calc Quantification Herbal 1. Weigh Herbal Material (m_x) Extract 2. Perform Solvent Extraction Herbal->Extract Dry 3. Dry Extract to Constant Weight Extract->Dry Weigh_Extract 4. Accurately Weigh Dried Extract Dry->Weigh_Extract Combine 7. Combine Weighed Extract & IS in Vial Weigh_Extract->Combine IS_Stock 5. Prepare IS Stock Solution (Maleic Acid) Weigh_IS 6. Accurately Weigh Internal Standard (m_Std) Weigh_IS->Combine Dissolve 8. Dissolve in DMSO-d6 & Transfer to NMR Tube Combine->Dissolve Acquire 9. Acquire 1H-NMR Spectrum (Optimized Parameters) Dissolve->Acquire Process 10. Process Data (Phase, Baseline, Integrate) Acquire->Process Identify 11. Identify & Integrate This compound & IS Signals Process->Identify Calculate 12. Calculate this compound Concentration/Purity Identify->Calculate Result Result: mg/g of this compound Calculate->Result

Caption: Overall workflow for qNMR quantification of this compound.

Sample Preparation Protocol
  • Extraction: a. Accurately weigh ~1.0 g of powdered herbal material. b. Extract with 20 mL of 70% methanol/30% water by sonication for 30 minutes, followed by shaking for 1 hour[16]. c. Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet twice more. d. Pool the supernatants and evaporate the solvent under reduced pressure to yield the crude extract. Dry in a vacuum oven to a constant weight.

  • NMR Sample Preparation (Internal Standard Method): a. Accurately weigh approximately 15-20 mg of the dried herbal extract into a vial. Record the exact mass (mₓ). b. To the same vial, add an accurately weighed amount of the internal standard (Maleic Acid), typically 5-10 mg. Record the exact mass (m_Std). An analyte-to-IS signal intensity ratio near 1:1 is recommended[17]. c. Add a precise volume (e.g., 700 µL) of DMSO-d₆ to the vial. d. Vortex for 2 minutes until both the extract and the internal standard are completely dissolved. e. Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition Protocol
  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

  • Tune and match the probe.

  • Calibrate the 90° pulse width.

  • Determine the T₁ relaxation time for both the this compound quantification signal and the maleic acid signal using an inversion-recovery experiment.

  • Acquire the ¹H-NMR spectrum using the following optimized parameters:

Table 2: Recommended Acquisition Parameters

ParameterValueRationale
Pulse Programzg30 or similarStandard 1D proton experiment
Pulse Angle30° - 90°A 30° pulse allows for a shorter relaxation delay if needed, but 90° is standard.
Relaxation Delay (D1)≥ 5 x T₁_maxCrucial for quantitation. Ensures full relaxation.[10][13]
Acquisition Time (AQ)≥ 3.0 sEnsures high digital resolution for accurate integration.
Number of Scans (NS)64 - 256To achieve S/N > 150:1 for the smallest signal of interest.
Spectral Width (SW)~20 ppmTo cover the full range of proton chemical shifts.
Temperature298 KMaintained for consistency.
Data Processing and Calculation
  • Apply Fourier transformation to the FID.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the selected quantification signal for this compound (Iₓ) and the singlet for maleic acid (I_Std). It is recommended to use an automatic integration routine and verify it visually[5].

  • Calculate the purity of this compound in the extract using the formula provided in Section 2.

Part III: Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH)[18][19].

Validation Parameters and Logic

G Method Validated qNMR Method Specificity Specificity (Is the signal unique?) Method->Specificity Linearity Linearity & Range (Proportional response?) Method->Linearity Accuracy Accuracy (Closeness to true value?) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOQ LOQ / LOD (How low can we go?) Method->LOQ Robustness Robustness (Resistant to changes?) Method->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision

Caption: Logical relationships in qNMR method validation.

Validation Experiments
  • Specificity: Analyze a blank herbal extract (known not to contain this compound) and a spiked sample. The quantification signal should only be present in the spiked sample, confirming its identity and lack of interference.

  • Linearity and Range: Prepare at least five samples with varying concentrations of this compound reference standard and a fixed concentration of the internal standard. Plot the ratio of the analyte/IS integral areas against the concentration ratio. The method is linear if the coefficient of determination (R²) is ≥ 0.999[10]. The range is the interval between the lowest and highest concentrations that remains linear, accurate, and precise[19].

  • Accuracy: Analyze samples spiked with known amounts of this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98-102%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the same extract on the same day, with the same operator and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different operator or instrument.

    • Precision is expressed as the Relative Standard Deviation (%RSD), which should be ≤ 2%.

  • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N = 3, and LOQ is where S/N = 10[20].

  • Robustness: Deliberately introduce small variations to the method parameters (e.g., ±5% change in relaxation delay, ±5K change in temperature) and observe the effect on the results. The results should not be significantly affected[21].

Summary of Validation Results

The results of the validation experiments should be compiled into a clear, concise table.

Table 3: Example Validation Summary

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 0.1 - 5.0 mg/mLCovers expected concentrations
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.85%≤ 2.0%
Precision (Intermediate %RSD) 1.25%≤ 2.0%
LOD 5 µg/mLDetermined
LOQ 15 µg/mLDetermined
Robustness PassedNo significant impact on results

Conclusion

This application note provides a scientifically sound and validated protocol for the quantification of this compound in herbal extracts using ¹H-qNMR. By carefully selecting the quantification signal, internal standard, and solvent, and by rigorously optimizing and validating the acquisition parameters, this method offers a high degree of accuracy, precision, and reliability. It serves as a superior alternative to chromatographic techniques for the quality control and standardization of this compound-containing natural products, aligning with the principles of modern analytical chemistry and regulatory expectations.

References

Application Note: Robust Extraction of Lupinine from Biological Fluids Using Mixed-Mode Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized protocol for the selective extraction and concentration of lupinine, a quinolizidine alkaloid, from complex biological matrices such as plasma and urine. Due to the basic nature and moderate polarity of this compound, a mixed-mode solid-phase extraction (SPE) methodology employing both reversed-phase and strong cation-exchange retention mechanisms is utilized. This dual-mode approach ensures high recovery and exceptional sample cleanup by effectively removing endogenous interferences like salts, lipids, and proteins, which is critical for sensitive downstream analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each step, from sample pre-treatment to elution, is thoroughly explained to provide researchers with a robust and reproducible workflow.

Introduction: The Challenge of this compound Quantification

This compound is a bicyclic quinolizidine alkaloid found predominantly in plants of the Lupinus (lupin) genus[1]. Its presence in lupin-derived food products is a safety concern, and its quantification in biological fluids is essential for toxicological assessments and pharmacokinetic studies[1][2][3]. Biological samples like plasma, serum, and urine are inherently complex, containing a multitude of endogenous components that can interfere with accurate analysis[4][5]. Solid-phase extraction (SPE) is a highly effective sample preparation technique designed to isolate analytes of interest from such complex mixtures, thereby improving the sensitivity and reliability of subsequent analytical methods[2][6][7].

The selection of an appropriate SPE strategy is paramount and must be grounded in the physicochemical properties of the target analyte. This compound (C₁₀H₁₉NO, Molar Mass: ~169.26 g/mol ) possesses two key features that dictate its extraction: a tertiary amine group, which imparts basic properties, and a moderately non-polar bicyclic structure (XLogP3 = 1.2)[1][8][9]. This dual character makes this compound an ideal candidate for a mixed-mode SPE strategy, which leverages multiple retention mechanisms for superior selectivity[10][11][12].

This guide details a protocol based on a mixed-mode strong cation-exchange (MCX) sorbent. This type of sorbent contains both hydrophobic (e.g., C8 or C18) and negatively charged (e.g., sulfonic acid) functional groups[11][13]. This allows for the retention of this compound via two powerful interactions:

  • Reversed-Phase Interaction: van der Waals forces between the non-polar regions of this compound and the hydrophobic ligands of the sorbent.

  • Ion-Exchange Interaction: A strong electrostatic bond between the protonated (positively charged) tertiary amine of this compound and the negatively charged functional groups on the sorbent surface.

By manipulating the pH and solvent strength during the extraction process, these two mechanisms can be controlled to selectively bind this compound, wash away interferences, and then elute the purified analyte with high efficiency[10][13].

Experimental Protocol: Mixed-Mode SPE for this compound

This protocol is designed for the extraction of this compound from 1 mL of plasma or urine. Volumes should be scaled proportionally for different sample sizes.

Required Materials and Reagents
  • SPE Sorbent: Mixed-Mode Strong Cation-Exchange Cartridges (e.g., Oasis MCX, Strata-X-C, EVOLUTE EXPRESS CX, 30 mg / 1 mL).

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Formic Acid (or Phosphoric Acid), LC-MS Grade

    • Ammonium Hydroxide (ACS Grade)

    • Ultrapure Water

  • Equipment:

    • SPE Vacuum Manifold

    • Centrifuge

    • Nitrogen Evaporator

    • Vortex Mixer

    • Calibrated Pipettes

Detailed Step-by-Step Methodology

The entire workflow is a multi-step process involving conditioning the sorbent, preparing the sample, loading the sample, washing away interferences, and finally eluting the purified this compound[14][15].

Step 1: Sample Pre-treatment

  • Causality: To ensure this compound is in its protonated, positively charged state, the sample pH must be lowered at least 2 pH units below the pKa of its tertiary amine. This acidification maximizes the ionic interaction with the cation-exchange sorbent[13]. Dilution also reduces sample viscosity, ensuring consistent flow through the SPE cartridge.

  • Procedure:

    • Pipette 1.0 mL of the biological sample (plasma or urine) into a clean centrifuge tube.

    • Add 1.0 mL of 2% formic acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins (if using plasma/serum).

    • Centrifuge the sample at ≥4000 x g for 10 minutes to pellet proteins and particulates[16].

    • Carefully transfer the supernatant to a new tube for loading onto the SPE cartridge.

Step 2: Sorbent Conditioning and Equilibration

  • Causality: Conditioning with methanol "wets" the hydrophobic chains of the sorbent, activating the reversed-phase retention mechanism. The subsequent equilibration with an acidic solution prepares the ion-exchange sites and ensures the sorbent environment matches the pre-treated sample, maximizing retention upon loading.

  • Procedure:

    • Place the MCX cartridges onto the vacuum manifold.

    • Pass 1.0 mL of methanol through each cartridge.

    • Pass 1.0 mL of ultrapure water through each cartridge. Do not let the sorbent bed go dry.

Step 3: Sample Loading

  • Causality: During this step, this compound is retained on the sorbent by the dual mechanisms of hydrophobic and ionic interactions. A slow and steady flow rate is critical to allow sufficient time for these interactions to occur, ensuring complete capture of the analyte from the sample matrix.

  • Procedure:

    • Load the pre-treated supernatant (from Step 1) onto the conditioned cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a slow, controlled rate (approx. 1-2 drops per second).

Step 4: Wash Steps for Interference Removal

  • Causality: This is the most critical stage for achieving a clean extract. The dual retention mechanism allows for aggressive wash steps that would elute the analyte on a single-mode sorbent[10]. The acidic wash removes polar interferences, while the organic wash removes non-polar interferences like lipids. This compound remains strongly bound due to the powerful ionic interaction.

  • Procedure:

    • Wash 1 (Acidic Wash): Pass 1.0 mL of 2% formic acid in water through the cartridge. This removes hydrophilic and neutral compounds.

    • Wash 2 (Organic Wash): Pass 1.0 mL of methanol through the cartridge. This removes fats, lipids, and other strongly bound hydrophobic interferences[13].

    • Dry the sorbent bed under full vacuum for 1-2 minutes to remove any residual wash solvents.

Step 5: Analyte Elution

  • Causality: To elute this compound, both retention mechanisms must be simultaneously disrupted. A basic organic solvent is used for this purpose. The ammonium hydroxide neutralizes the charge on the tertiary amine, breaking the strong ionic bond. The organic solvent (methanol) disrupts the weaker reversed-phase interaction, allowing the now-neutral this compound to be released from the sorbent[13][17].

  • Procedure:

    • Place clean collection tubes inside the vacuum manifold.

    • Pipette 1.0 mL of 5% ammonium hydroxide in methanol into the cartridge.

    • Allow the solvent to soak the sorbent bed for 30-60 seconds to ensure complete neutralization.

    • Apply a gentle vacuum to slowly pull the eluent through into the collection tube. A second elution step can be performed to ensure full recovery.

Step 6: Post-Elution Processing

  • Causality: The eluate is typically too dilute and in a solvent that may not be compatible with the initial mobile phase of the analytical system. Evaporation and reconstitution concentrate the analyte and transfer it into a solvent suitable for injection[16].

  • Procedure:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at ≤ 40°C.

    • Reconstitute the dried residue in a known, small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Workflow Visualization

The following diagram illustrates the complete solid-phase extraction workflow for this compound.

SPE_Workflow cluster_pretreatment Step 1: Sample Pre-treatment cluster_spe Steps 2-5: Solid-Phase Extraction cluster_post Step 6: Post-Elution Sample Biological Sample (1 mL Plasma/Urine) Acid Add 2% Formic Acid (1 mL) Sample->Acid Vortex Vortex & Centrifuge Acid->Vortex Supernatant Collect Supernatant (Protonated this compound) Vortex->Supernatant Load Step 3: Load Sample Supernatant->Load Condition Step 2: Condition 1. Methanol 2. Water Condition->Load Wash Step 4: Wash 1. 2% Formic Acid 2. Methanol Load->Wash Elute Step 5: Elute 5% NH4OH in Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for mixed-mode SPE of this compound.

Quantitative Performance and Validation

A robust analytical method requires validation to ensure its accuracy and precision. When implementing this protocol, it is essential to perform a validation study according to established guidelines.

ParameterTypical TargetRationale
Recovery > 85%Measures the efficiency of the extraction process. High recovery indicates minimal analyte loss.[18][19]
Matrix Effect < 20-25%Assesses the impact of co-eluting endogenous components on analyte ionization in the mass spectrometer. A low value signifies a clean extract.[2]
Reproducibility (RSD%) < 15%Evaluates the precision of the method across multiple extractions. A low Relative Standard Deviation (RSD) indicates the method is consistent.[18]
Limit of Quantification (LOQ) Analyte DependentThe lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy.[2][19]

This mixed-mode SPE protocol is designed to achieve these performance metrics, providing a clean extract that minimizes matrix effects and allows for low limits of quantification, which is crucial for toxicological and trace-level analysis[2].

Conclusion

The described mixed-mode solid-phase extraction protocol provides an effective and reliable method for the isolation of this compound from challenging biological fluids. By leveraging the dual retention mechanisms of reversed-phase and strong cation-exchange, this method offers superior cleanup compared to single-mode SPE techniques. The detailed, step-by-step procedure and the scientific rationale behind each step empower researchers to confidently implement and adapt this protocol, ensuring high-quality data for sensitive downstream analytical applications.

References

Application Notes and Protocols for the Synthesis and Anticholinesterase Activity of Lupinine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Lupinine Esters in Cholinergic Deficits

This compound, a quinolizidine alkaloid found in plants of the Lupinus genus, serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] Its derivatives, particularly esters, have garnered significant attention for their diverse pharmacological activities, including local anesthetic, antiviral, and notably, anticholinesterase effects.[3][4][5] The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a cornerstone of symptomatic treatment for Alzheimer's disease (AD) and other neurological disorders characterized by a deficit in cholinergic neurotransmission.[6][7][8] By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can ameliorate cognitive and functional decline.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound esters and the subsequent evaluation of their anticholinesterase activity. The protocols detailed herein are designed to be robust and reproducible, offering insights into the rationale behind key experimental steps to facilitate their adaptation and optimization for specific research needs.

PART 1: Chemical Synthesis of this compound Esters

The synthesis of this compound esters typically involves the esterification of the primary hydroxyl group of the this compound molecule with a variety of carboxylic acids or their activated derivatives. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the acyl group.

Rationale for Synthetic Strategy

The chosen synthetic route focuses on the reaction of this compound with acid chlorides, a well-established and efficient method for ester formation.[9] This method is generally high-yielding and proceeds under mild conditions, preserving the integrity of the quinolizidine core. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Experimental Workflow: Synthesis of this compound Esters

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis This compound This compound ReactionVessel Reaction Setup (Inert Atmosphere, 0°C to RT) This compound->ReactionVessel AcidChloride Acid Chloride (R-COCl) AcidChloride->ReactionVessel Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->ReactionVessel Base Triethylamine Base->ReactionVessel Wash Aqueous Wash ReactionVessel->Wash Reaction Mixture Dry Drying (e.g., Na2SO4) Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Column Chromatography Evaporation->Purification Crude Product Product This compound Ester Purification->Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Product->Spectroscopy

Caption: General workflow for the synthesis of this compound esters.

Detailed Protocol for the Synthesis of a Representative this compound Ester (e.g., this compound Benzoate)

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Add triethylamine (1.2 equivalents) to the solution, followed by the dropwise addition of benzoyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous DCM. The addition of triethylamine before the acid chloride is critical to immediately neutralize the HCl formed, preventing potential side reactions.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine. The aqueous washes remove excess triethylamine hydrochloride and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound benzoate.

  • Characterization: Confirm the structure and purity of the synthesized ester using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

PART 2: Anticholinesterase Activity Assays

The inhibitory potential of the synthesized this compound esters against AChE and BChE is a key determinant of their therapeutic promise. The Ellman method is a widely used, robust, and sensitive colorimetric assay for this purpose.[7][10][11]

Principle of the Ellman's Method

This assay relies on the hydrolysis of a thiocholine ester substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) by the respective cholinesterase enzyme.[7] The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.[7][11] The rate of color development is directly proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.

Workflow for Anticholinesterase Inhibition Assay

References

Troubleshooting & Optimization

troubleshooting low yield in lupinine extraction from lupin seeds

Author: BenchChem Technical Support Team. Date: January 2026

Answering the persistent challenge of low yield in phytochemical extraction requires a blend of systematic troubleshooting and a deep understanding of the underlying chemical principles. This Technical Support Center is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during the extraction of lupinine from lupin seeds. As Senior Application Scientists, we have structured this guide to move beyond simple procedural lists, focusing instead on the causality behind each experimental step to empower you to optimize your workflow effectively.

Troubleshooting Guide: Diagnosing Low this compound Yield

Low yield is a multi-faceted problem that can arise at any stage of the extraction process. This guide is structured as a series of diagnostic questions to help you pinpoint the root cause.

Q1: Is my starting material appropriate and properly prepared?

The alkaloid content and profile are highly dependent on the plant source and its preparation.[1] An incorrect choice or inadequate preparation is a primary cause of poor results.

  • Have you selected the right Lupinus species? The concentration of quinolizidine alkaloids (QAs) varies dramatically between species. For instance, Lupinus luteus is known to have a QA profile dominated by this compound and sparteine, making it a suitable source. In contrast, species like Lupinus albus or Lupinus mutabilis primarily contain lupanine and its derivatives.[2][3] Always verify the expected alkaloid profile of your chosen species from literature.

  • Was the seed quality optimal? Factors such as geographical origin, harvest time, and storage conditions significantly influence alkaloid content.[2][4] Use mature, properly dried seeds collected before the pods dehisce (split open) to ensure maximum alkaloid concentration.[2][5]

  • Is the seed material sufficiently ground? Effective solvent penetration is critical for extraction. The seeds must be ground into a fine, homogenous powder to maximize the surface area available for solvent contact.[3] For larger-scale operations, crushing seeds into thin flakes (200-400 µm) can also be highly effective.[6] Inadequate grinding is a common cause of incomplete extraction.[7]

Q2: Is my acid-base extraction chemistry correctly applied?

This compound extraction hinges on the principles of acid-base chemistry to manipulate the alkaloid's solubility.[8][9] this compound, like most alkaloids, is a basic compound that exists as a salt in the plant tissue. The goal is to convert this polar, water-soluble salt into its non-polar, organic-soluble free base form for extraction.

  • Did you effectively basify the plant material to liberate the free alkaloid? This is the most critical step. The powdered seeds must be mixed with an alkaline solution to deprotonate the this compound salt and form the free base.

    • Choice of Base: A dilute solution of ammonium hydroxide is often preferred as it is sufficiently alkaline to liberate most alkaloids and is volatile, allowing for easy removal later.[8] Sodium hydroxide or calcium hydroxide (lime) can also be used.[10][11]

    • pH Control: The pH of the slurry must be sufficiently high. For related quinolizidine alkaloids, an optimal pH range of 10.5-11.5 has been shown to be effective for extraction into an organic phase.[10] If the pH is too low, the this compound will remain in its salt form and will not be extracted by the organic solvent.

  • Are you using the correct type of solvent at each stage? The polarity of your solvent must match the state of the alkaloid (salt vs. free base).[3][12]

    • For the Free Base: Use a water-immiscible, non-polar or moderately polar organic solvent like dichloromethane, chloroform, or ether to extract the liberated free base from the basified plant material.[8][10]

    • For the Alkaloid Salt: During purification, you will acidify the organic extract to convert the alkaloid back into a salt, which then partitions into the acidic aqueous layer.[4][8]

Below is a diagram illustrating the core principle of acid-base extraction for alkaloids.

G Plant Ground Lupin Seeds (this compound as Salt, R3N⁺H) Base Add Base (e.g., NH4OH) Raise pH > 10 Plant->Base Mix FreeBase This compound Free Base (R3N) (Non-polar) Base->FreeBase Deprotonates Salt Solvent Add Organic Solvent (e.g., Dichloromethane) OrganicPhase Organic Phase: Contains this compound Free Base Solvent->OrganicPhase Dissolves Acid Add Aqueous Acid (e.g., HCl) Lower pH < 4 AqueousPhase Aqueous/Solid Phase: Contains Plant Debris PurifiedSalt Aqueous Phase: Contains this compound Salt (R3N⁺H) Acid->PurifiedSalt Protonates Base OrganicImpurities Organic Phase: Contains Non-Basic Impurities

Diagram of the acid-base extraction workflow.
Q3: Is my extraction and purification technique optimized?

Procedural flaws can lead to significant product loss even with perfect chemistry.

  • Was the extraction exhaustive? A single extraction is rarely sufficient. Repeat the extraction with fresh organic solvent multiple times (e.g., 3-4 cycles) to ensure all accessible this compound has been removed from the plant matrix. To verify, you can test the final aliquot of solvent for the presence of alkaloids (e.g., using TLC and Dragendorff's reagent) to confirm that no more product is being extracted.[2]

  • Are you experiencing emulsion issues during liquid-liquid extraction? Emulsions are a common problem when partitioning the organic extract with an acidic solution.[13] They prevent clean separation of the aqueous and organic layers, trapping your product at the interface.

    • Prevention: Add the solutions slowly and use gentle, swirling motions for mixing rather than vigorous shaking.

    • Resolution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently warming the separation funnel.

  • Is your solvent evaporation method appropriate? When recovering the final product, avoid excessive heat. High temperatures can degrade the this compound. Use a rotary evaporator under reduced pressure to gently remove the final solvent.

The following workflow provides a systematic approach to troubleshooting low yield.

Troubleshooting_Workflow Start Start: Low this compound Yield Q1 Is the starting Lupinus species correct? Start->Q1 End Yield Improved Problem Problem Q2 Is seed grinding adequate (fine powder)? Q1->Q2 Yes P1 Problem: Incorrect Species. Select a species rich in this compound (e.g., L. luteus). Q1->P1 No Q3 Was the pH of the plant slurry > 10 before extraction? Q2->Q3 Yes P2 Problem: Poor Solvent Penetration. Regrind seeds to a finer, consistent powder. Q2->P2 No Q4 Was the extraction performed multiple times? Q3->Q4 Yes P3 Problem: Incomplete Liberation. Re-check pH. Add more base to ensure pH > 10. Q3->P3 No Q5 Was a stable emulsion formed during L-L extraction? Q4->Q5 Yes P4 Problem: Incomplete Extraction. Perform additional extractions and test final wash. Q4->P4 No Q5->End No P5 Problem: Product Loss in Emulsion. Use techniques to break emulsion (brine, gentle mixing). Q5->P5 Yes P1->Start Re-evaluate P2->Start Re-process P3->Start Re-adjust P4->Start Re-extract P5->Start Re-purify

A logical workflow for troubleshooting low this compound yield.

Frequently Asked Questions (FAQs)

Q: What is a realistic yield of total alkaloids from lupin seeds? A: The total alkaloid content is highly variable. "Bitter" varieties can have alkaloid concentrations ranging from 5,000 to 40,000 mg/kg (0.5% to 4.0%) of dry weight.[14] "Sweet" varieties, developed for consumption, have much lower levels, often below 200 mg/kg (<0.02%).[13] For extraction purposes, always use bitter varieties. The yield of purified this compound will be a fraction of this total, depending on its proportion in the specific species' alkaloid profile.

Q: Can I use ethanol or methanol for the initial extraction? A: Yes, alcohols are effective solvents because they can extract both the alkaloid salts and free bases.[8][9] If you use an alcohol-based extraction, the resulting crude extract will contain many other polar and non-polar compounds. You will then need to perform a downstream acid-base liquid-liquid extraction on this crude extract to purify the alkaloids. The process involves evaporating the alcohol, redissolving the residue in an acidic aqueous solution, washing with a non-polar solvent to remove impurities, and then proceeding with the basification and re-extraction of the alkaloids.[9]

Q: How does temperature affect the extraction? A: Increasing the temperature generally improves solvent penetration and the solubility of the alkaloids, which can lead to a higher extraction rate.[15] However, excessively high temperatures can degrade alkaloids and extract more unwanted impurities like oils and pigments, complicating purification.[1] A slightly elevated temperature (e.g., 35-45°C) can be beneficial, but room temperature extractions are also very common and effective.[6]

Q: How can I confirm the presence and purity of this compound in my final extract? A: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): This is a quick and inexpensive method to qualitatively assess the presence of alkaloids and the complexity of your extract. Staining the plate with Dragendorff's reagent will show alkaloids as orange or brown spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very common and robust method for identifying and quantifying this compound and other quinolizidine alkaloids.[4][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This offers high sensitivity and selectivity and is increasingly used for alkaloid analysis.[2][14][16]

  • Quantitative NMR (qNMR): This technique can be used for simultaneous quantification of multiple alkaloids without needing an individual standard for each one, provided a reference signal is available.[4]

Data Summary: Quinolizidine Alkaloid Profiles

The choice of starting material is paramount. This table summarizes the dominant alkaloids found in several common Lupinus species to guide your selection.

Lupinus SpeciesDominant AlkaloidsSuitability for this compound ExtractionReference
L. luteus (Yellow Lupin)This compound , Sparteine, GramineHigh [2]
L. angustifolius (Blue Lupin)Lupanine, AngustifolineLow[2][17]
L. albus (White Lupin)Lupanine, AlbineLow[14]
L. mutabilis (Andean Lupin)Sparteine, LupanineLow[2]
L. pilosusMultiflorine, Epithis compoundModerate (contains epimer)[2]

Standard Operating Procedure: Lab-Scale this compound Extraction

This protocol describes a standard acid-base extraction method. It is designed to be a reliable baseline for obtaining a crude alkaloid extract rich in this compound.

Materials:

  • Finely ground seeds of Lupinus luteus (bitter variety)

  • Dichloromethane (DCM)

  • 10% Ammonium Hydroxide solution (NH₄OH)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Filtration apparatus (Buchner funnel or filter paper)

  • Rotary evaporator

Procedure:

  • Liberation of Free Base:

    • Weigh 100 g of finely ground lupin seed powder into a 1 L Erlenmeyer flask.

    • Slowly add 10% NH₄OH solution while stirring until the powder is a thick, damp paste and the pH is between 10 and 11. (Use pH paper to check).

    • Let the mixture stand for 30 minutes to allow for complete liberation of the free alkaloids.

  • Initial Solvent Extraction:

    • Add 400 mL of DCM to the flask. Seal the flask and shake vigorously for 1 hour at room temperature. A mechanical shaker is recommended.

    • Filter the mixture through a Buchner funnel or fluted filter paper to separate the DCM extract from the plant solids. Collect the DCM filtrate.

    • Return the plant solids to the flask and repeat the extraction two more times with 200 mL of fresh DCM each time.

    • Combine all DCM filtrates. The total volume will be approximately 800 mL.

  • Purification (Acid Wash):

    • Transfer the combined DCM extract to a 2 L separatory funnel.

    • Add 150 mL of 2M HCl. Stopper the funnel and invert gently several times, periodically venting to release pressure. Do not shake vigorously to avoid creating an emulsion.

    • Allow the layers to separate. The lower layer is the DCM, and the upper layer is the acidic aqueous phase containing the protonated this compound salts.

    • Drain the lower DCM layer (which now contains non-basic impurities) and set it aside. Collect the upper aqueous layer.

    • Return the DCM layer to the funnel and repeat the acid wash with another 100 mL of 2M HCl.

    • Combine the two acidic aqueous extracts. Discard the washed DCM layer.

  • Recovery of Free Base:

    • Cool the combined acidic extract in an ice bath.

    • Slowly add 10% NH₄OH solution while stirring until the pH is again between 10 and 11. The solution may become cloudy as the free alkaloids precipitate.

    • Transfer this basified aqueous solution back to a clean separatory funnel.

    • Add 150 mL of fresh DCM and extract the liberated free bases by inverting gently.

    • Allow the layers to separate and drain the lower DCM layer into a clean flask.

    • Repeat the extraction of the aqueous layer twice more with 100 mL of DCM each time.

  • Final Processing:

    • Combine all DCM extracts from the previous step.

    • To dry the extract, add a few spatulas of anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15 minutes until the liquid is clear.

    • Decant or filter the dried DCM solution to remove the Na₂SO₄.

    • Remove the DCM using a rotary evaporator at a low temperature (<40°C) to yield the crude alkaloid extract, which can be further purified by chromatography if desired.

References

Technical Support Center: Optimizing GC-MS Parameters for Lupinine and Epilupinine Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are working on the GC-MS analysis of quinolizidine alkaloids, specifically focusing on the critical separation of the diastereomers lupinine and epithis compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and structured methodologies to overcome common hurdles in achieving baseline separation of these closely eluting compounds.

Introduction: The Challenge of Separating this compound and Epithis compound

This compound and its epimer, epithis compound, are diastereomers that present a significant analytical challenge due to their similar physicochemical properties. Standard gas chromatography (GC) methods often result in co-elution or poor resolution, making accurate quantification difficult. Achieving baseline separation is crucial for reliable analysis in various research and development applications. This guide will walk you through a systematic approach to optimizing your GC-MS parameters to resolve these challenging peaks.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound and epithis compound using standard GC-MS methods?

A1: this compound and epithis compound are stereoisomers, specifically diastereomers. They have the same molecular weight and similar fragmentation patterns in mass spectrometry. Their structural difference lies in the spatial orientation of the hydroxymethyl group, leading to very similar boiling points and polarities. Consequently, they exhibit very close retention times on common, non-polar or mid-polar stationary phases like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS)[1]. Achieving separation requires a chromatographic system with high selectivity for these subtle structural differences.

Q2: What is the most critical GC parameter to adjust for improving the separation of these diastereomers?

A2: The most critical parameter is the stationary phase chemistry of the GC column. While optimizing the temperature program and carrier gas flow rate can improve resolution to some extent, the inherent selectivity of the column is paramount for separating closely related isomers[2][3]. For diastereomers like this compound and epithis compound, a chiral stationary phase is often the most effective solution[4][5].

Q3: Can I use a standard achiral column to separate this compound and epithis compound?

A3: While challenging, it is sometimes possible to achieve partial or baseline separation of diastereomers on achiral columns with careful method optimization. This typically involves using a longer column, a slower temperature ramp rate, and an optimized carrier gas flow rate to maximize column efficiency. However, for robust and reliable separation, especially for quantitative analysis, a chiral column is highly recommended.

Q4: Is derivatization a viable strategy to improve the separation of this compound and epithis compound?

A4: Yes, derivatization can be a powerful tool to enhance the separation of closely eluting compounds[6]. By chemically modifying the hydroxyl group of this compound and epithis compound, you can create derivatives with greater differences in their physicochemical properties, leading to better chromatographic resolution. Common derivatization techniques for alkaloids include silylation and acylation[7][8]. For instance, reacting the analytes with a chiral derivatizing agent can form diastereomeric derivatives that are more easily separated on a standard achiral column.

Troubleshooting Guide: From Co-elution to Baseline Separation

This section provides a step-by-step guide to troubleshoot and resolve poor separation of this compound and epithis compound.

Problem: Complete Co-elution or Poor Resolution of this compound and Epithis compound Peaks

Initial Assessment: Before making significant changes to your method, verify the following:

  • System Health: Ensure your GC-MS system is performing optimally. Check for leaks, ensure proper column installation, and confirm that the inlet liner is clean and deactivated.

  • Peak Shape: Observe the peak shape of your co-eluting analytes. Peak tailing can indicate active sites in the system, which can exacerbate poor separation.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Poor Separation of This compound & Epithis compound check_system 1. Verify System Performance (Leaks, Column Installation, Liner) start->check_system optimize_temp 2. Optimize Temperature Program (Lower initial temp, slower ramp rate) check_system->optimize_temp resolution_improved Resolution Improved? optimize_temp->resolution_improved optimize_flow 3. Optimize Carrier Gas Flow Rate (Adjust to optimal linear velocity) resolution_improved->optimize_flow No end_success End: Baseline Separation Achieved resolution_improved->end_success Yes resolution_improved2 Resolution Improved? optimize_flow->resolution_improved2 change_column 4. Change GC Column (Consider a Chiral Stationary Phase) resolution_improved2->change_column No resolution_improved2->end_success Yes resolution_improved3 Resolution Improved? change_column->resolution_improved3 derivatization 5. Consider Derivatization (Silylation or Acylation) resolution_improved3->derivatization No resolution_improved3->end_success Yes end_further_dev End: Further Method Development Needed derivatization->end_further_dev

Caption: Troubleshooting workflow for this compound and epithis compound separation.

Detailed Troubleshooting Steps:

Step 1: Verify System Performance

Before embarking on method development, ensure your instrument is not the source of the problem. A poorly maintained system can lead to peak broadening and tailing, which will mask any potential separation.

  • Action: Perform a leak check, especially around the inlet septum and column fittings. Trim a small portion from the front of the column to remove any accumulated non-volatile residues. Replace the inlet liner with a new, deactivated liner.

Step 2: Optimize the Temperature Program

The temperature program has a significant impact on resolution[9][10]. For closely eluting compounds, a slower temperature ramp is generally beneficial.

  • Causality: A slower ramp rate increases the interaction time of the analytes with the stationary phase, allowing for more effective partitioning and improved separation. Lowering the initial oven temperature can also enhance the resolution of early eluting compounds.

  • Protocol:

    • Start with a low initial oven temperature (e.g., 80-100 °C).

    • Implement a slow temperature ramp (e.g., 2-5 °C/min) to a final temperature where both compounds have eluted (e.g., 250-280 °C).

    • Hold at the final temperature for a few minutes to ensure all components are eluted.

    • Experiment with different ramp rates to find the optimal balance between resolution and analysis time.

Step 3: Optimize Carrier Gas Flow Rate

The linear velocity of the carrier gas affects column efficiency.

  • Causality: Operating at the optimal linear velocity for your carrier gas (Helium is commonly used) and column dimensions will minimize peak broadening and maximize resolution.

  • Protocol:

    • Determine the optimal linear velocity for your column dimensions (this information is often provided by the column manufacturer).

    • Adjust the column head pressure or flow rate to achieve this optimal velocity.

    • Analyze your sample and observe the effect on resolution.

Step 4: Change the GC Column (The Most Impactful Step)

If optimization of the temperature program and flow rate on a standard column does not yield the desired separation, a change in stationary phase is necessary.

  • Causality: The chemical nature of the stationary phase dictates its selectivity towards different analytes. For stereoisomers, a chiral stationary phase is designed to have different affinities for each isomer, leading to their separation[4][5].

  • Recommended Columns:

    • Chiral Columns: Columns with cyclodextrin-based stationary phases (e.g., beta- or gamma-cyclodextrin derivatives) are excellent candidates for separating diastereomers and enantiomers of alkaloids.

    • Mid- to High-Polarity Achiral Columns: In some cases, a more polar achiral column (e.g., a WAX or a high-phenyl content column) may provide sufficient selectivity.

  • Protocol:

    • Select a suitable chiral or more polar achiral column.

    • Install the new column and condition it according to the manufacturer's instructions.

    • Start with a general-purpose temperature program and then optimize it as described in Step 2.

Step 5: Consider Derivatization

If changing the column is not feasible or does not provide adequate separation, derivatization can be employed to alter the chromatographic behavior of this compound and epithis compound.

  • Causality: Derivatization can increase the volatility and thermal stability of the analytes, and more importantly, can amplify the structural differences between the diastereomers, leading to improved separation on an achiral column[6].

  • Potential Derivatization Reagents for Alkaloids:

    • Silylating Reagents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which react with the hydroxyl group to form trimethylsilyl (TMS) ethers[7][8].

    • Acylating Reagents: Such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), which form stable acyl derivatives.

  • Protocol for Silylation (General):

    • Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating reagent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes).

    • Inject the derivatized sample into the GC-MS.

    • Optimize the derivatization conditions (reagent volume, temperature, and time) for complete reaction.

Data Presentation: Recommended GC-MS Parameters for Method Development

The following table provides a starting point for developing a GC-MS method for the separation of this compound and epithis compound. These parameters should be optimized for your specific instrument and application.

ParameterRecommended Starting ConditionsRationale for Optimization
GC Column Chiral: Cyclodextrin-based (e.g., Beta-DEX™)Provides the highest selectivity for diastereomers.
Achiral: Mid-polarity (e.g., DB-17ms, DB-WAX)May offer sufficient selectivity with extensive method optimization.
Injector Temperature 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overload.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.5 mL/min (for 0.25 mm ID column)Optimize for best resolution based on column dimensions.
Oven Program Initial: 100 °C, hold 1 minA lower initial temperature can improve separation of early eluting compounds.
Ramp: 3 °C/min to 280 °CA slow ramp rate is crucial for resolving closely eluting isomers.
Final Hold: 5 minEnsures elution of all components and cleans the column.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for good ionization efficiency.
MS Quadrupole Temp. 150 °CStandard temperature for stable mass analysis.
Scan Range 50 - 400 m/zCovers the expected mass range of the analytes and their fragments.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

A robust and clean sample extract is fundamental for successful GC-MS analysis.

  • Homogenization: Homogenize the plant material or sample matrix.

  • Extraction: Perform a solid-liquid or liquid-liquid extraction using an appropriate solvent system. For alkaloids, an initial extraction with an acidified aqueous solution followed by basification and extraction into an organic solvent (e.g., dichloromethane or chloroform) is a common strategy.

  • Clean-up: Use solid-phase extraction (SPE) to remove interfering matrix components.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC analysis (e.g., ethyl acetate or methanol).

Protocol 2: Derivatization with BSTFA (Silylation)

This protocol provides a general procedure for the silylation of hydroxyl-containing alkaloids.

  • Dry Down: Take a known volume of your sample extract and evaporate it to complete dryness in a GC vial.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., anhydrous pyridine) and 50 µL of BSTFA (with 1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Workflow for Method Development:

Method_Development_Workflow start Start: Method Development for This compound/Epithis compound Separation sample_prep 1. Standard & Sample Preparation start->sample_prep initial_method 2. Initial GC-MS Method (Standard Column, General Program) sample_prep->initial_method evaluate_separation 3. Evaluate Separation initial_method->evaluate_separation optimize_parameters 4. Optimize Temperature & Flow Rate evaluate_separation->optimize_parameters Poor validate_method 9. Method Validation evaluate_separation->validate_method Good evaluate_separation2 5. Re-evaluate Separation optimize_parameters->evaluate_separation2 select_chiral_column 6. Select & Install Chiral Column evaluate_separation2->select_chiral_column Poor evaluate_separation2->validate_method Good optimize_chiral_method 7. Optimize Method on Chiral Column select_chiral_column->optimize_chiral_method consider_derivatization 8. Consider Derivatization if Needed optimize_chiral_method->consider_derivatization consider_derivatization->validate_method

Caption: A systematic workflow for developing a robust GC-MS method.

References

Technical Support Center: Addressing Matrix Effects in Lupinine Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of lupinine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in their bioanalytical methods. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, reproducibility, and sensitivity of your this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, like this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, or plant extracts).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2][3] For this compound, a basic alkaloid, ion suppression is a common issue, especially when analyzing complex biological samples.[1]

Q2: I'm observing significant ion suppression for this compound. What are the most probable causes?

A2: The most likely culprits for ion suppression in this compound analysis are co-eluting phospholipids from biological matrices, which are notorious for interfering with the ionization process in the mass spectrometer's source.[4] Other potential causes include high salt concentrations in the final extract, the presence of other basic compounds competing for ionization, and the use of non-volatile mobile phase additives.[5]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: While sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components[1][6], this approach may compromise the sensitivity of your assay, especially if this compound is present at low concentrations.[6] It is a viable strategy when the assay has a high enough sensitivity to still detect the diluted analyte.[1]

Q4: What is the "gold standard" for compensating for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for correcting matrix effects.[1][7][8][9] A SIL-IS, such as deuterium-labeled this compound, is chemically and physically almost identical to the analyte and will experience the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.[7][10]

Q5: My calibration curve is non-linear. Could this be due to matrix effects?

A5: Yes, matrix effects can lead to non-linearity in the calibration curve. If the degree of ion suppression or enhancement changes with the concentration of the analyte or co-eluting matrix components, it can distort the linear relationship between response and concentration.

Troubleshooting Guides & In-Depth Protocols

Identifying and Assessing Matrix Effects

Before you can address matrix effects, you must first determine if they are impacting your assay. The following protocols will guide you through this process.

This method allows you to visualize the regions of your chromatogram where ion suppression or enhancement occurs.[1][11][12]

  • Objective: To identify the retention time windows where co-eluting matrix components suppress or enhance the this compound signal.

  • Methodology:

    • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

    • Set up your LC-MS/MS system as you would for your analytical run.

    • Using a T-junction, continuously infuse the this compound standard solution into the mobile phase flow after the analytical column and before the mass spectrometer inlet.[12]

    • Inject a blank, extracted matrix sample (e.g., plasma extract without this compound).

    • Monitor the this compound signal throughout the chromatographic run. Dips in the baseline signal indicate regions of ion suppression, while peaks indicate ion enhancement.[1][12]

This experiment quantifies the extent of matrix effects.[1]

  • Objective: To calculate the percentage of signal suppression or enhancement for this compound in your specific matrix.

  • Methodology:

    • Set A: Prepare a this compound standard in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of your calibration curve).

    • Set B: Extract a blank matrix sample using your established sample preparation protocol. After extraction, spike the clean extract with the same concentration of this compound as in Set A.

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Strategies for Mitigating Matrix Effects

Once you have confirmed that matrix effects are present, you can employ one or more of the following strategies to minimize their impact.

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte.[13]

  • Protein Precipitation (PPT): This is a simple and fast method but often results in "dirtier" extracts with significant matrix effects. Consider using PPT plates that specifically retain phospholipids to improve cleanup.[13]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[13] By carefully selecting the extraction solvent and adjusting the pH of the aqueous phase, you can selectively extract this compound while leaving many interfering compounds behind. For a basic analyte like this compound, adjusting the sample pH to be two units higher than its pKa will ensure it is uncharged and partitions into an organic solvent.[13]

  • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup and is highly effective at reducing matrix effects.[2][4] A well-chosen SPE sorbent and elution protocol can effectively separate this compound from phospholipids and other interferences.

Comparison of Sample Preparation Techniques

TechniqueProsCons
Protein Precipitation Fast, simple, inexpensiveHigh matrix effects, less selective
Liquid-Liquid Extraction Cleaner than PPT, good selectivityMore time-consuming, requires solvent optimization[13]
Solid-Phase Extraction Highest selectivity, very clean extractsMore complex method development, higher cost[2][4]

Optimizing your LC method can chromatographically separate this compound from interfering matrix components.[1]

  • Increase Chromatographic Resolution: Using a longer column, a smaller particle size column (e.g., UPLC), or a slower gradient can improve the separation of this compound from co-eluting interferences.

  • Modify Mobile Phase: Adjusting the mobile phase composition (e.g., organic solvent type, pH, additives) can alter the retention times of both this compound and interfering compounds, potentially resolving them.

When matrix effects cannot be eliminated through sample preparation or chromatography, the following strategies can be used to compensate for them.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned, this is the preferred approach.[7][14] The SIL-IS co-elutes with the analyte and experiences the same ionization effects, allowing for reliable correction.[7]

  • Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog can be used.[14] However, it is crucial to ensure that the analog co-elutes with this compound and exhibits a similar response to matrix effects.[1] Be aware that even small structural differences can lead to different ionization efficiencies and susceptibilities to matrix effects.[14][15]

  • Method of Standard Addition: This method is particularly useful when a blank matrix is not available or when the matrix composition is highly variable.[16][17][18]

  • Objective: To accurately quantify this compound in a complex matrix by creating a calibration curve within the sample itself.[17][19]

  • Methodology:

    • Divide your sample into several equal aliquots.

    • Leave one aliquot as is (the "zero addition" point).

    • Spike the remaining aliquots with increasing, known concentrations of a this compound standard.[17]

    • Analyze all aliquots by LC-MS/MS.

    • Plot the peak area of this compound against the concentration of the added standard.

    • Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line will be the concentration of this compound in the original, unspiked sample.[16]

Visualizing the Workflow

Diagram 1: Decision Tree for Addressing Matrix Effects This diagram outlines a logical workflow for identifying and mitigating matrix effects during this compound quantification.

MatrixEffectWorkflow start Start: this compound Quantification by LC-MS/MS assess_me Assess Matrix Effects? (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Present? assess_me->me_present no_me No Significant Matrix Effects Proceed with Standard Calibration me_present->no_me No optimize_sp Optimize Sample Preparation (LLE, SPE) me_present->optimize_sp Yes final_quant Final Validated Quantification no_me->final_quant optimize_lc Optimize Chromatography optimize_sp->optimize_lc reassess_me Re-assess Matrix Effects optimize_lc->reassess_me me_eliminated Matrix Effects Eliminated? reassess_me->me_eliminated me_eliminated->no_me Yes compensate_me Compensate for Matrix Effects me_eliminated->compensate_me No use_sil_is Use Stable Isotope-Labeled IS (Gold Standard) compensate_me->use_sil_is use_analog_is Use Structural Analog IS compensate_me->use_analog_is use_std_add Use Standard Addition Method compensate_me->use_std_add use_sil_is->final_quant use_analog_is->final_quant use_std_add->final_quant

Caption: Decision workflow for matrix effect troubleshooting.

By systematically applying these troubleshooting guides and protocols, you can effectively identify, understand, and mitigate matrix effects, leading to robust and reliable quantification of this compound in your challenging samples. For further assistance, please consult the regulatory guidelines on bioanalytical method validation.[20][21][22][23]

References

Technical Support Center: Improving the Stability of Lupinine Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for lupinine analytical standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound. Ensuring the integrity of your analytical standard is paramount for generating accurate, reproducible, and reliable data. This guide provides in-depth, experience-driven answers to frequently encountered issues.

Introduction to this compound Stability

This compound is a quinolizidine alkaloid naturally found in various Lupinus species.[1] As with many alkaloids, its chemical structure, featuring a tertiary amine and a primary alcohol, makes it susceptible to degradation under suboptimal conditions. The stability of a reference standard is a critical variable in any quantitative analysis, as degradation can lead to underestimation of the analyte in your samples, the appearance of artifactual peaks, and a general loss of analytical precision and accuracy.[2] This guide will walk you through the causality of common stability issues and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound standard is new, but I'm seeing inconsistent results. What are the correct storage and handling procedures?

This is a common and critical first question. Improper storage and handling are the primary sources of standard degradation. This compound's stability is sensitive to temperature, light, and moisture.

Answer:

To maintain the integrity of your this compound reference standard, adhere to the following protocols, which are based on established best practices for chemical reference standards.[3]

Storage Protocol:

  • Temperature: Long-term storage should be at or below -15°C as recommended by suppliers of primary reference materials.[4] For short-term daily use, 4°C is acceptable for solid material.[5]

  • Light: Store the standard in its original, light-resistant container, and keep it in the dark (e.g., inside a laboratory freezer or refrigerator). Photodegradation can be a significant issue for many organic molecules.

  • Moisture: Always store the standard in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis or concentration errors.

Handling Protocol:

  • Equilibration: Before opening, allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid standard, which would compromise its purity and weighing accuracy.[3]

  • Aliquoting: If you need to repeatedly use the standard, consider weighing out several smaller aliquots into separate, sealed vials for daily use. This minimizes the exposure of the primary stock to ambient conditions.

  • Weighing: Use clean, dry, and dedicated spatulas. Weigh the standard accurately in a vessel that will be used for dissolution.[3]

ConditionRecommendationRationale
Long-Term Storage ≤ -15°C, in the darkMinimizes thermal degradation and preserves long-term integrity.[4]
Short-Term Storage 2-8°C, in the darkSuitable for frequently used solid standards.[5]
Handling Equilibrate to room temp before openingPrevents moisture condensation on the solid standard.[3]
In-Solution Storage Prepare fresh daily; if stored, use ≤ -15°CThis compound is more susceptible to degradation when in solution.
Q2: Which solvent should I use to prepare my this compound stock and working solutions? Does the solvent choice impact stability?

Yes, solvent choice is critical. An inappropriate solvent can accelerate degradation or cause solubility issues.

Answer:

This compound is soluble in a range of solvents including water, alcohol, chloroform, and ether.[5] However, for modern analytical techniques like HPLC-MS/MS, the choice is more specific.

  • Recommended Solvents: High-purity (HPLC or MS-grade) methanol and acetonitrile are the preferred solvents for preparing stock solutions.[6][7] Studies developing quantitative methods for quinolizidine alkaloids frequently use these solvents, demonstrating good compatibility.[6][8] 80% methanol has been shown to be particularly efficient for extraction, indicating good solubility.[6]

  • Aqueous Solutions & pH: While this compound is water-soluble, preparing stock solutions in pure, unbuffered water is not recommended for long-term storage. The pH of the solution can significantly impact stability. As a basic alkaloid, this compound's tertiary amine is protonated at physiological and acidic pH.[1] While acidic conditions (e.g., pH 2.2-2.4) can enhance the water solubility of alkaloids, extreme pH levels (both highly acidic and alkaline) can promote hydrolytic degradation.[9][10][11]

  • Mobile Phase Considerations: For LC-MS analysis, it is common to use a mobile phase with a small amount of acid, such as formic acid.[7] Preparing working standards in the initial mobile phase composition is a good practice to ensure peak shape and compatibility with the chromatographic system.

SolventSuitabilityNotes & Considerations
Methanol (HPLC/MS Grade) Excellent for Stock & Working SolutionsHigh volatility and compatibility with reversed-phase chromatography. 80% Methanol is a very effective solvent.[6]
Acetonitrile (HPLC/MS Grade) Excellent for Stock & Working SolutionsGood compatibility with LC-MS systems and effective at dissolving this compound.[6]
Water (High-Purity) Use with Caution for Stock SolutionsNot recommended for long-term storage unless pH is controlled. Suitable for immediate use or as a component of the mobile phase.
Chloroform / Ether Not Recommended for Analytical StandardsWhile this compound is soluble, these solvents are generally incompatible with modern HPLC systems.[5]
Q3: I am observing new peaks and a decrease in my main this compound peak area over time. How can I confirm if this is degradation?

This is a classic indicator of standard instability. A systematic approach is needed to differentiate between standard degradation and issues with the analytical system.

Answer:

The appearance of new, smaller peaks, often accompanied by a reduction in the area of the primary analyte peak and potential peak shape distortion (e.g., tailing), strongly suggests degradation.

G A Observation: Poor chromatography (new peaks, reduced area, peak tailing) B Step 1: Verify System Suitability Inject a fresh, reliable standard (e.g., different compound). Is the system performing correctly? A->B C System OK B->C Yes D System NOT OK B->D No F Step 2: Prepare a Fresh this compound Standard Use solid material from original vial. Follow best practices for preparation. C->F E Troubleshoot LC-MS System: - Check mobile phase - Purge pump - Check column D->E G Step 3: Compare Chromatograms Inject new vs. old standard. F->G H Result: New standard chromatogram is clean. Old standard shows degradation. G->H Comparison Confirms Degradation I Result: Both new and old standards show poor chromatography. G->I Comparison is Inconclusive J Conclusion: Original standard solution has degraded. Discard old solution. H->J K Conclusion: Issue is likely matrix effect, sample preparation, or a subtle system problem. Re-evaluate method. I->K

Caption: Troubleshooting workflow for suspected this compound standard degradation.

Explanation of the Workflow:

  • Isolate the Variable: First, confirm your instrument is performing as expected. Use a stable, trusted compound to run a system suitability test. If that test fails, the problem is with your instrument, not the this compound standard.

  • Prepare Freshly: If the system is fine, the next logical step is to prepare a new working solution directly from your solid reference material.

  • Direct Comparison: Analyze the freshly prepared standard and your suspect (older) standard under identical conditions. If the new standard yields a single, sharp peak of the expected area and the old one shows multiple peaks or a reduced main peak, you have confirmed degradation of the solution.

  • Action: Discard the degraded solution immediately. Review your solution preparation and storage procedures to prevent recurrence. If even the freshly prepared standard shows issues, investigate potential contamination of your solvent or a more complex method-related problem.

Q4: What are the likely degradation pathways for this compound and how can I avoid them?

Understanding the potential chemical reactions helps in designing robust experimental conditions.

Answer:

While forced degradation studies specific to this compound are not widely published, we can infer likely pathways based on its quinolizidine alkaloid structure.

G cluster_conditions Degradation Conditions cluster_products Potential Degradation Products A High pH (Alkaline) This compound This compound A->this compound B Light (UV Exposure) B->this compound C High Temperature C->this compound D Oxidizing Agents D->this compound P1 Oxidation Products (e.g., N-oxides) This compound->P1 P2 Ring-Cleavage Products This compound->P2 P3 Dehydration/Esterification Products This compound->P3

Caption: Conceptual overview of potential this compound degradation pathways.

Key Degradation Mechanisms & Prevention:

  • Oxidation: The tertiary amine in the quinolizidine ring is susceptible to oxidation, potentially forming N-oxides. The primary alcohol can also be oxidized.

    • Prevention: Purge solvents with nitrogen or argon before preparing solutions, especially for long-term storage. Use amber vials to protect from light, which can catalyze photo-oxidation.

  • pH-Mediated Degradation: Extreme pH can catalyze hydrolysis or rearrangement reactions. Studies on other alkaloids show significant instability in highly alkaline conditions.[10] Fermentation studies also show that pH directly affects the degradation of quinolizidine alkaloids.[9][12]

    • Prevention: Avoid preparing or storing solutions in strongly acidic (pH < 2) or alkaline (pH > 9) conditions. If pH adjustment is necessary, use a buffered system and validate the stability over your experimental timeframe.

  • Thermal Degradation: Although many alkaloids are relatively heat-stable, prolonged exposure to high temperatures can accelerate all other degradation reactions.[13]

    • Prevention: Follow the recommended cold storage conditions.[4] Avoid leaving standard solutions on the benchtop for extended periods.

By controlling these three factors—light, temperature, and pH—you can significantly enhance the stability and useful lifetime of your this compound analytical standards.

References

resolving co-elution of lupinine and its isomers in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinolizidine Alkaloid Analysis

Guide: Resolving Co-elution of Lupinine and its Isomers in Chromatography

Welcome to the technical support resource for the chromatographic analysis of quinolizidine alkaloids (QAs). This guide, designed for researchers and analytical scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging separation of this compound and its structurally similar isomers. As a Senior Application Scientist, my goal is to explain the fundamental principles behind the separation and provide actionable protocols to overcome common obstacles in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the analytical challenges.

Q1: What are the primary challenges in chromatographically separating this compound and its isomers?

The core difficulty lies in the structural similarity of QA isomers, such as this compound, sparteine, and lupanine. Many of these compounds are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This results in nearly identical physicochemical properties like polarity, pKa, and mass, making them exceptionally difficult to resolve using standard chromatographic techniques. The goal is to exploit subtle differences in their interaction with the stationary phase.

Q2: Which chromatographic modes are most effective for this separation?

While several techniques can be employed, the most common and effective are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often the first choice, it separates molecules based on hydrophobicity. However, standard C18 columns may provide insufficient selectivity for QA isomers. Success in RP-HPLC heavily relies on precise control over mobile phase parameters, especially pH.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is an excellent alternative for polar and basic compounds like alkaloids. HILIC uses a polar stationary phase and a high-organic mobile phase, promoting partitioning of the analytes into a water-enriched layer on the stationary phase surface. This can offer a completely different selectivity profile compared to reversed-phase.

  • Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for QA analysis. It often provides high-resolution separation. However, due to the low volatility of many alkaloids, derivatization (e.g., silylation) is frequently required to improve their thermal stability and chromatographic behavior.

Q3: Why is mobile phase pH so critical for separating these basic alkaloids?

This compound and its isomers are basic compounds with pKa values typically in the range of 7 to 10. The pH of the mobile phase dictates their ionization state.

  • At low pH (e.g., pH < 7): The alkaloids are protonated and exist as positively charged ions (BH+). In reversed-phase, this can lead to strong, undesirable interactions with residual silanols on the silica support, causing peak tailing.

  • At high pH (e.g., pH > 10): The alkaloids are in their neutral, free-base form (B). In this state, they are more hydrophobic and interact more strongly with a reversed-phase column, leading to increased retention.

Controlling the pH is therefore the most powerful tool to manipulate retention and selectivity. Operating at a pH where subtle differences in the isomers' pKa values can be exploited is key to achieving separation. Modern pH-stable columns (hybrid or ethylene-bridged hybrid particles) are essential for high-pH methods.

Q4: Can't I just use a mass spectrometer to resolve co-eluting isomers?

While a high-resolution mass spectrometer (MS) is invaluable for identification and confirmation, it cannot distinguish between isomers on its own, as they have the same exact mass. Techniques like ion mobility spectrometry (IMS) coupled with MS can sometimes separate isomers in the gas phase. However, for robust quantification and validation, achieving chromatographic separation is the primary and most reliable goal. MS is best used as a sensitive and selective detector following successful chromatographic resolution.

Troubleshooting Guide: From Co-elution to Baseline Resolution

This guide provides a systematic approach to resolving specific experimental issues.

Problem: Complete Co-elution or Poor Resolution of this compound Isomers

You are observing a single, broad peak or multiple overlapping peaks where you expect distinct analytes. This is the most common challenge and requires a systematic method development approach.

Workflow for Troubleshooting Co-elution

G cluster_0 Troubleshooting Co-elution start Start: Co-eluting Peaks ph_optim Step 1: Mobile Phase pH Optimization (pH 3, 7, 10) start->ph_optim ph_check Resolution Improved? ph_optim->ph_check col_eval Step 2: Evaluate Alternative Stationary Phase (e.g., PFP, Phenyl-Hexyl) ph_check->col_eval No end_success Success: Baseline Resolution ph_check->end_success Yes col_check Resolution Improved? col_eval->col_check mode_switch Step 3: Switch Chromatographic Mode (e.g., to HILIC or GC-MS) col_check->mode_switch No col_check->end_success Yes mode_check Resolution Achieved? mode_switch->mode_check mode_check->end_success Yes end_fail Consult Advanced Techniques (e.g., SFC, 2D-LC) mode_check->end_fail No

Caption: A decision tree for systematically troubleshooting co-elution issues.

Solution A: Systematically Optimize Mobile Phase pH

Causality: The ionization state of this compound and its isomers directly impacts their interaction with the stationary phase. Even minor differences in their pKa values can be exploited by adjusting the mobile phase pH to alter their relative hydrophobicity and achieve differential retention.

Protocol: pH Scouting Experiment

  • Prepare Mobile Phases: Prepare three mobile phase systems. A common choice is Acetonitrile and Water with a constant buffer concentration (e.g., 10 mM).

    • Low pH: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Mid pH (Pseudo-neutral): 10 mM Ammonium Acetate, pH 6.8 (no adjustment).

    • High pH: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Column Selection: Use a modern, pH-resistant column, such as a hybrid-silica C18 or a Phenyl-Hexyl column, that is stable across the 2-11 pH range.

  • Execution:

    • Equilibrate the column thoroughly with the first mobile phase condition (e.g., 95% Aqueous, 5% Acetonitrile).

    • Inject your standard mixture containing this compound and its isomers.

    • Run a generic gradient (e.g., 5% to 95% Acetonitrile over 15 minutes).

    • Repeat for the other two pH conditions, ensuring proper column flushing and re-equilibration between runs.

  • Analysis: Compare the chromatograms. Look for changes in elution order and, most importantly, selectivity (the spacing between the peaks). You will likely see dramatic shifts in retention and resolution.

Impact of Mobile Phase pH on this compound Retention

G cluster_1 Effect of pH on Analyte Charge & Retention in RP-HPLC low_ph Low pH (e.g., 3.0) Analyte is Protonated (Cationic) low_ph_outcome Result: - Weak interaction with C18 - Early Elution - Risk of peak tailing low_ph->low_ph_outcome leads to high_ph High pH (e.g., 10.0) Analyte is Neutral (Free Base) high_ph_outcome Result: - Stronger hydrophobic interaction - Increased Retention - Potential for improved selectivity high_ph->high_ph_outcome leads to

Caption: Relationship between mobile phase pH and analyte behavior in RP-HPLC.

Solution B: Evaluate Alternative Stationary Phase Chemistries

Causality: Standard C18 columns separate primarily based on hydrophobicity. Isomers often have very similar hydrophobicities. Alternative stationary phases introduce different interaction mechanisms (e.g., pi-pi interactions, shape selectivity) that can differentiate between subtle structural differences.

Recommended Stationary Phases for Evaluation:

Stationary PhasePrimary Interaction MechanismIdeal for Separating Isomers With...
C18 / C30 Hydrophobic (Van der Waals)Differences in alkyl chain conformation or surface area.
Phenyl-Hexyl Hydrophobic & Pi-Pi InteractionsAromatic rings or regions of electron density.
Pentafluorophenyl (PFP) Multiple (Hydrophobic, Dipole-Dipole, Pi-Pi, Ion-Exchange)Positional isomers or those with different dipole moments.
HILIC (e.g., Amide, Diol) Hydrophilic PartitioningPolar analytes; offers orthogonal selectivity to reversed-phase.

Protocol: Column Scouting

  • Select the most promising pH condition from the previous experiment.

  • Acquire columns with different stationary phases (e.g., C18, PFP, and HILIC Amide) of similar dimensions.

  • Run the same gradient method on each column, allowing for appropriate equilibration.

  • Compare the resulting selectivity and resolution. A PFP column, for instance, may resolve isomers that co-elute on a C18 due to its ability to engage in pi-pi stacking and dipole-dipole interactions.

Problem: Poor Peak Shape (Tailing or Fronting)

You have some separation, but the peaks are asymmetric, making integration and quantification unreliable.

Solution: Address Secondary Interactions and Sample Effects

Causality: Peak tailing for basic compounds like this compound is often caused by secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) silanol groups on the silica surface of the column packing. Fronting can be caused by column overload or sample solvent incompatibility.

Troubleshooting Steps:

  • Use a High-Performance Buffer: Ensure your buffer has sufficient capacity (10-20 mM) to control the pH at the column surface. Formate or acetate buffers are excellent choices.

  • Add a Competing Base: If tailing persists at low pH, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte. Caution: TEA is not MS-friendly.

  • Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting a sample in a very strong solvent (e.g., 100% Methanol) into a highly aqueous mobile phase will cause peak distortion.

  • Reduce Injection Volume/Mass: Injecting too much sample can overload the column, leading to fronting. Reduce the injection volume or dilute the sample to confirm if you are operating in the column's linear range.

Experimental Protocol: HPLC-MS Method for Baseline Separation

This protocol provides a starting point for developing a robust method for separating this compound and its isomers using a modern PFP stationary phase.

1. Instrumentation and Consumables:

  • HPLC/UHPLC System: Quaternary pump, autosampler, and column oven.

  • Mass Spectrometer: Triple Quadrupole or High-Resolution MS (e.g., Q-TOF, Orbitrap).

  • Column: PFP (Pentafluorophenyl) Column, e.g., 100 x 2.1 mm, 2.7 µm.

  • Reagents: LC-MS Grade Acetonitrile, Water, Formic Acid, Ammonium Hydroxide.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (~pH 2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Note: A high-pH alternative using 5 mM Ammonium Hydroxide in Water/Acetonitrile could also be screened).

3. Chromatographic Conditions:

ParameterSettingRationale
Column Temperature 40 °CImproves efficiency and reduces viscosity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLMinimizes potential for overload.
Gradient Program See table belowA shallow gradient is used to maximize resolution.

Gradient Table:

Time (min)% Mobile Phase B
0.05
15.035
15.195
17.095
17.15
20.05

4. MS Detector Settings (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Full Scan (for initial screening) or MRM (for quantification).

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi (Note: These are starting points and must be optimized for your specific instrument and analytes).

5. Method Execution and Optimization:

  • Inject a standard mix of this compound and its expected isomers.

  • If resolution is insufficient, adjust the gradient slope. A shallower gradient (e.g., increasing to 35% B over 20 or 25 minutes) will provide more time for the column to resolve closely eluting compounds.

  • If peaks are broad, ensure the system is optimized for low dead volume (use appropriate tubing and fittings).

By following this structured approach—understanding the underlying chemistry, systematically troubleshooting issues, and employing robust experimental protocols—you can successfully resolve the co-elution of this compound and its challenging isomers.

Technical Support Center: Method Development for Separating Lupinine Epimers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of lupinine and its epimer, epithis compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for developing a robust HPLC method for these challenging compounds. As Senior Application Scientists, we synthesize our field expertise with established scientific principles to help you navigate the complexities of this separation.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound and its epimer, epithis compound, so challenging?

This compound and epithis compound are diastereomers, differing only in the stereochemistry at the C1 position, specifically the orientation of the hydroxymethyl group. This subtle structural difference results in very similar physicochemical properties, such as polarity, molecular weight, and pKa.[1] Consequently, they exhibit very close retention times on standard achiral HPLC columns, often leading to co-elution or poor resolution.[1] The key to their separation lies in exploiting these minor structural differences through careful selection of chromatographic conditions.

Q2: What is the general strategic approach to developing an HPLC method for these epimers?

A systematic approach to method development is crucial for successfully separating this compound epimers. The process involves a logical progression from initial column and mobile phase screening to fine-tuning for optimal resolution and peak shape.

Here is a recommended workflow:

MethodDevelopmentWorkflow A Define Separation Goal: Baseline resolution (Rs > 1.5) of this compound and epithis compound B Analyte Characterization: This compound (pKa ≈ 14.9, basic) Soluble in water, alcohol A->B C Initial Column & Mobile Phase Screening B->C D Column Selection: - C18 (high pH) - Phenyl/PFP - HILIC - Chiral Columns (if necessary) C->D E Mobile Phase Optimization: - pH Adjustment (alkaline) - Organic Modifier (ACN vs. MeOH) - Additives (Ion-Pair Reagents) C->E F Parameter Optimization: - Flow Rate - Temperature - Gradient Profile D->F E->F G Method Validation F->G

Caption: A systematic workflow for HPLC method development for this compound epimer separation.

Q3: What are the recommended starting conditions for method development?

Based on the properties of this compound and successful separations of similar alkaloids, we recommend the following starting points for your investigation.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendation 1: Reversed-Phase (High pH)Recommendation 2: HILIC
Column C18 or Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) tolerant to high pHAmide or bare silica HILIC column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate or Ammonium Formate, pH adjusted to 9.0-10.0 with Ammonium Hydroxide10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%) and increase linearly to 50-70% over 20-30 minutes.Start with a high percentage of B (e.g., 95%) and decrease linearly to 70-80% over 20-30 minutes.
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25-40 °C30-45 °C
Detection UV at 210-220 nm or Mass Spectrometry (MS)UV at 210-220 nm or Mass Spectrometry (MS)
Injection Volume 5-10 µL2-5 µL (dissolved in a high percentage of organic solvent, if possible)

Rationale for Recommendations:

  • Reversed-Phase (High pH): this compound is a basic compound with a predicted pKa of approximately 14.9.[2] At a high pH (e.g., 9-10), the amine group will be in its neutral, uncharged form, which enhances retention on a reversed-phase column and often improves peak shape for basic analytes. Phenyl columns can offer alternative selectivity through π-π interactions.[3]

  • HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for polar compounds that are poorly retained in reversed-phase.[4][5] Since this compound is soluble in water and alcohol, it is a good candidate for HILIC, where it will partition into a water-enriched layer on the surface of the polar stationary phase.[5][6][7]

  • Mass Spectrometry (MS) Detection: As this compound lacks a strong chromophore, MS detection provides superior sensitivity and selectivity.[8][9][10]

Troubleshooting Guide

Problem 1: Poor or No Resolution of Epimer Peaks

This is the most common issue encountered. If you are seeing a single, broad peak or two very poorly resolved peaks, consider the following solutions.

  • Adjust Mobile Phase pH: The ionization state of this compound is critical. In reversed-phase, ensure the pH is at least 1.5-2 units away from the analyte's pKa. For these basic compounds, a high pH mobile phase (pH 9-10) is recommended to keep them in their neutral form.

  • Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity. If you are using ACN, try substituting it with MeOH, and vice-versa.

  • Modify the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage over a longer time) can often improve the separation of closely eluting peaks.

  • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better resolution.[11]

  • Change the Column: If mobile phase optimization is unsuccessful, a change in stationary phase chemistry is the next logical step.

    • If using a C18 column, try a Phenyl or Pentafluorophenyl (PFP) column to introduce different separation mechanisms like π-π interactions.[3]

    • Switching to HILIC mode provides an orthogonal separation mechanism and is highly recommended if reversed-phase approaches fail.[4][5]

  • Consider Ion-Pair Chromatography: For reversed-phase systems, adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase can form a neutral ion-pair with the protonated alkaloids, increasing their retention and potentially altering selectivity.[12][13][14] However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with MS detection.[13]

Problem 2: Peak Splitting

Peak splitting, where a single analyte appears as two or more peaks, can be mistaken for the separation of epimers.[15] It's crucial to distinguish between true separation and this chromatographic artifact.

PeakSplittingTroubleshooting A Peak Splitting Observed B Inject a Standard of a Single Epimer (if available) A->B C Does the single epimer still show a split peak? B->C D Yes: Chromatographic Issue C->D Yes E No: Likely Co-elution of Epimers C->E No F Check for: - Column void or contamination - Blocked frit - Sample solvent incompatibility - Dead volume in fittings D->F G Optimize Separation: - Adjust mobile phase - Change column - Modify gradient E->G

Caption: Decision tree for troubleshooting peak splitting.

Common Causes and Solutions for Peak Splitting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting.[16]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible due to solubility constraints, use the weakest possible solvent and inject the smallest possible volume.[16]

  • Column Contamination or Void: A buildup of contaminants at the head of the column or a void in the packing material can create alternative flow paths for the analyte, resulting in a split peak.[15][16][17]

    • Solution: First, try flushing the column with a strong solvent. If this doesn't resolve the issue, reverse the column (if permitted by the manufacturer) and flush again. If the problem persists, the column may need to be replaced.[16][17] Using a guard column can help protect the analytical column from contamination.[16]

  • Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, leading to poor peak shape.[15]

    • Solution: Filter all samples and mobile phases before use. If a blockage is suspected, the frit may need to be replaced, or the entire column may require replacement.[15]

  • Extra-Column Volume: Excessive tubing length or improper fittings between the injector, column, and detector can contribute to peak broadening and splitting.

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly seated to minimize dead volume.

Problem 3: Poor Peak Shape (Tailing or Fronting)

For basic compounds like this compound, peak tailing is a common issue, often caused by secondary interactions with residual silanol groups on silica-based columns.

  • Mobile Phase pH: As mentioned, operating at a high pH (9-10) will suppress the ionization of the amine group, minimizing interactions with silanols and reducing peak tailing.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape by more effectively masking active sites on the stationary phase.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize silanol interactions and are recommended for analyzing basic compounds.

  • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve the peak shape of basic analytes, although this is often not compatible with MS detection.

Experimental Protocols

Protocol 1: High pH Reversed-Phase Screening
  • Column: Use a pH-stable C18 column (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium bicarbonate solution in high-purity water. Adjust the pH to 10.0 using ammonium hydroxide. Filter through a 0.45 µm membrane.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Gradient: 10% B to 60% B over 25 minutes.

    • Injection Volume: 5 µL

    • Detector: MS or UV at 215 nm.

  • Analysis: Inject a standard mixture of this compound and epithis compound. Evaluate the resolution. If resolution is poor, try replacing acetonitrile with methanol or using a shallower gradient.

Protocol 2: HILIC Mode Screening
  • Column: Use a HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Phenomenex Luna HILIC).

  • Mobile Phase Preparation:

    • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM ammonium formate.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Gradient: 0% B to 40% B over 20 minutes.

    • Injection Volume: 2 µL (dissolve standard in 90:10 Acetonitrile:Water if possible).

    • Detector: MS or UV at 215 nm.

  • Analysis: Inject the standard mixture and evaluate the chromatogram. HILIC often provides very different selectivity compared to reversed-phase, and may resolve the epimers.

By following this structured approach and utilizing the troubleshooting guide, you will be well-equipped to develop a robust and reliable HPLC method for the separation of this compound epimers.

References

Navigating the Frontier: A Technical Support Guide for Research on Lupinine Derivatives Without Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lupinine derivatives. The absence of commercial standards for many of these fascinating quinolizidine alkaloids presents unique challenges in synthesis, purification, characterization, and quantification. This guide is designed to provide practical, experience-driven solutions to common problems, ensuring the integrity and reproducibility of your research.

The core challenge revolves around the fact that while some primary lupin alkaloids like lupanine and sparteine are commercially available, many of their derivatives are not.[1][2][3] This scarcity necessitates a robust in-house methodology for validating your compounds at every experimental stage.

Section 1: Synthesis and Purification Troubleshooting

The journey begins with obtaining a pure this compound derivative. Whether through isolation from natural sources or synthetic routes, achieving high purity without a reference standard for comparison requires a multi-faceted approach.

Frequently Asked Questions (FAQs)

Question: My synthesis of a novel this compound derivative resulted in a complex mixture of products. How can I effectively isolate my target compound?

Answer: When a commercial standard is unavailable, you must rely on orthogonal separation techniques guided by spectroscopic analysis.

  • Initial Cleanup with Liquid-Liquid Extraction (LLE): this compound and its derivatives are alkaloids, meaning they are basic. An acid-base LLE is a powerful first step.[4]

    • Dissolve your crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute acid (e.g., 1M HCl) to protonate the alkaloids, moving them to the aqueous phase.

    • Separate the layers and discard the organic phase containing neutral and acidic impurities.

    • Basify the aqueous layer with a weak base (e.g., sodium bicarbonate) to deprotonate your alkaloids.

    • Extract your target compounds back into an organic solvent.

  • Chromatographic Purification:

    • Column Chromatography: This is your primary tool for separating compounds with different polarities. Use a step-wise gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane).

    • Preparative HPLC: For compounds that are difficult to separate by conventional column chromatography, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution. A C18 or a PFP (pentafluorophenyl) stationary phase can provide good retention and selectivity for alkaloids.[5]

Question: I've isolated what I believe to be my target this compound derivative, but I'm unsure of its purity. How can I assess purity without a standard?

Answer: Purity assessment in the absence of a standard relies on the principle that a pure compound should appear as a single, homogenous entity across different analytical techniques.

  • Thin Layer Chromatography (TLC): Spot your purified fraction on a TLC plate and develop it in at least two different solvent systems of varying polarity. A pure compound should ideally show a single spot in all systems. Visualize the spots using a Dragendorff reagent, which is highly sensitive for alkaloids.[6]

  • High-Performance Liquid Chromatography (HPLC): Inject your sample onto an HPLC system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A pure compound should exhibit a single, symmetrical peak. The DAD can provide additional confidence by showing a consistent UV spectrum across the peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-resolution ¹H NMR spectrum of a pure compound should show sharp, well-defined peaks with integral values that correspond to the expected number of protons for the proposed structure. The absence of unexpected signals is a strong indicator of purity.

Section 2: Structural Elucidation and Characterization

Once you have a pure compound, the next critical step is to confirm its chemical structure. Without a reference standard to compare against, you must build a comprehensive analytical profile.

Troubleshooting Guide

Issue: I have acquired NMR and Mass Spectrometry data for my purified this compound derivative, but I am struggling to definitively assign the structure.

Solution Workflow:

  • Mass Spectrometry (MS) for Molecular Formula:

    • High-Resolution Mass Spectrometry (HRMS): This is non-negotiable. HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition and thus the molecular formula of your compound.[7]

    • Tandem MS (MS/MS): Fragmenting your parent ion and analyzing the resulting daughter ions can provide crucial information about the compound's structure, particularly the arrangement of functional groups and the core quinolizidine skeleton.

  • Nuclear Magnetic Resonance (NMR) for Connectivity:

    • ¹H NMR: This provides information on the number and chemical environment of protons. For this compound derivatives, characteristic signals often appear in the δ 4.5-7.0 ppm range.[1]

    • ¹³C NMR: This reveals the number and types of carbon atoms in your molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular puzzle.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

Experimental Protocol: Comprehensive NMR Analysis for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD). Ensure the sample is free of particulate matter.

  • Acquisition of 1D Spectra:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Acquisition of 2D Spectra:

    • Acquire a COSY spectrum to establish H-H correlations.

    • Acquire an HSQC spectrum to identify C-H one-bond correlations.

    • Acquire an HMBC spectrum to establish long-range C-H correlations.

  • Data Analysis: Systematically analyze the spectra to build a complete picture of the molecule's connectivity.

Question: My this compound derivative is chiral. How can I determine its enantiomeric purity without a chiral standard?

Answer: Determining enantiomeric purity requires a chiral environment to differentiate between the enantiomers.

  • Chiral HPLC: This is the most common method. You will need to screen a variety of chiral stationary phases (CSPs) to find one that can resolve the enantiomers of your compound. Polysaccharide-based CSPs are often a good starting point for alkaloid separations.[8][9][10] Even without a standard for each enantiomer, achieving baseline separation of two peaks indicates that you have a mixture. The relative peak areas will give you the enantiomeric ratio.

  • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent to your NMR sample can induce different chemical shifts for the protons in each enantiomer, allowing you to distinguish and quantify them.

Section 3: Quantification Without a Commercial Standard

Quantifying a novel compound without a certified reference material is a significant challenge in analytical chemistry.[7][11][12][13][14] Several strategies can be employed, each with its own set of assumptions and limitations.

Frequently Asked Questions (FAQs)

Question: How can I estimate the concentration of my novel this compound derivative in a sample matrix?

Answer: This is often referred to as semi-quantification. The goal is to obtain a reasonable estimate of the concentration, even if it lacks the accuracy of a fully validated quantitative method.

  • Surrogate Standard Approach:

    • Principle: Use a commercially available compound that is structurally similar to your analyte. For a novel this compound derivative, lupanine or sparteine would be logical choices.[1][11]

    • Method: Prepare a calibration curve of the surrogate standard. Analyze your sample and use the calibration curve of the surrogate to estimate the concentration of your analyte.

    • Caveat: This method assumes that your analyte and the surrogate have a similar response in the detector (e.g., ionization efficiency in MS). This is a significant assumption and introduces uncertainty.[1]

  • Quantitative NMR (qNMR):

    • Principle: qNMR is a primary analytical method that allows for the quantification of a substance without needing a standard of the same substance. Instead, you use a certified internal standard of a completely different, stable compound.

    • Method:

      • Accurately weigh a known amount of your sample containing the this compound derivative.

      • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with your analyte's signals.

      • Dissolve the mixture in a known volume of a deuterated solvent.

      • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

      • Integrate a well-resolved signal from your analyte and a signal from the internal standard.

      • Calculate the concentration of your analyte based on the known concentration of the internal standard and the relative integral values. This method has been successfully applied to the quantification of major lupin alkaloids.[1][15]

Table 1: Comparison of Quantification Strategies

MethodPrincipleProsCons
Surrogate Standard Assumes similar detector response between analyte and a structurally similar standard.Relatively simple and quick.Accuracy is highly dependent on the similarity of response factors. Can have significant error.[1]
Quantitative NMR (qNMR) Uses a certified internal standard of a different compound to directly quantify the analyte.Highly accurate and does not require a standard of the analyte.[1][15]Requires access to an NMR spectrometer and a certified internal standard. Can be more time-consuming.

Section 4: Stability Assessment

For drug development, understanding the stability of your novel this compound derivative is crucial.[16][17]

Question: How can I assess the stability of my purified this compound derivative over time and under different storage conditions?

Answer: A systematic stability study is required.

  • Establish a Baseline: Immediately after purification and characterization, perform a comprehensive analysis (e.g., HPLC, NMR) to establish the initial purity and structural integrity of your compound. This is your "time zero" data.

  • Set Up Storage Conditions: Aliquot your compound into several vials and store them under different conditions. A typical stability study might include:

    • -20°C (long-term storage)

    • 4°C (refrigerated)

    • Room temperature

    • Elevated temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Analysis: At predefined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition and re-analyze it using the same methods as your baseline.

  • Data Comparison: Compare the data from each time point to your "time zero" data. Look for:

    • A decrease in the peak area of your main compound in the HPLC chromatogram.

    • The appearance of new peaks, indicating degradation products.

    • Changes in the NMR spectrum.

This approach will allow you to determine the optimal storage conditions and estimate the shelf-life of your novel this compound derivative.

Visualizations

Logical Workflow for Compound Verification

G cluster_0 Purification & Purity Check cluster_1 Structural Elucidation cluster_2 Quantification & Stability Crude Product Crude Product LLE LLE Crude Product->LLE Acid/Base Column Chromatography Column Chromatography LLE->Column Chromatography Polarity Purity Assessment Purity Assessment Column Chromatography->Purity Assessment Orthogonal Methods Purity Assessment->Column Chromatography No, Re-purify Pure Compound Pure Compound Purity Assessment->Pure Compound Yes HRMS HRMS Pure Compound->HRMS Molecular Formula NMR NMR Pure Compound->NMR Connectivity Structure Confirmed? Structure Confirmed? HRMS->Structure Confirmed? 2D NMR 2D NMR NMR->2D NMR NMR->Structure Confirmed? Structure Confirmed?->NMR No, Re-analyze Confirmed Structure Confirmed Structure Structure Confirmed?->Confirmed Structure Yes Quantification Strategy Quantification Strategy Confirmed Structure->Quantification Strategy Choose Method Stability Study Stability Study Confirmed Structure->Stability Study Time & Condition qNMR qNMR Quantification Strategy->qNMR High Accuracy Surrogate Std Surrogate Std Quantification Strategy->Surrogate Std Estimation

Caption: Decision workflow for verifying a novel this compound derivative.

References

Technical Support Center: Minimizing Lupinine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Lupinine, a bicyclic quinolizidine alkaloid found in various Lupinus species, is a molecule of significant interest in phytochemical and pharmacological research.[1][2] However, its analysis is frequently complicated by its susceptibility to degradation during sample preparation, leading to inaccurate quantification and misinterpretation of results. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to understand the mechanisms of this compound degradation and implement field-proven strategies to ensure sample integrity from extraction to analysis.

Section 1: Understanding this compound Instability

This section addresses the fundamental chemical reasons behind this compound degradation. Understanding these pathways is the first step toward preventing them.

Q1: What are the primary ways this compound can degrade during sample preparation?

This compound is susceptible to several degradation pathways, primarily:

  • Oxidation: The tertiary amine in the quinolizidine ring is a prime target for oxidation. This can be exacerbated by exposure to atmospheric oxygen, heat, and certain solvents.[3][4] Oxidative processes can lead to the formation of N-oxides and other degradation products, altering the chemical structure and analytical response.[4]

  • pH-Mediated Degradation: this compound's stability is highly dependent on pH. Strongly alkaline conditions can promote side reactions and degradation.[5][6] Conversely, while acidic conditions are often used to protonate the alkaloid and move it into an aqueous phase during extraction, the stability in various acids over time should be considered.[7][8]

  • Photodegradation: Although less documented for this compound specifically, many alkaloids are sensitive to light. Exposure to UV light can provide the energy to initiate oxidative and other radical-based degradation reactions. It is a best practice to protect samples from direct light.[12]

Q2: How does pH specifically affect this compound's stability and extraction?

The pH of your extraction and processing solvents is arguably the most critical factor to control.

  • In Acidic Conditions (pH < 6): this compound's tertiary amine becomes protonated (this compound-H+). In this salt form, it is highly soluble in water and polar solvents like methanol.[8][13] This principle is the basis for traditional acid-base extractions, where alkaloids are trapped in an acidic aqueous layer to separate them from non-basic, lipophilic impurities.[7][14]

  • In Alkaline Conditions (pH > 8): The proton is removed, and this compound reverts to its free base form. The free base is less soluble in water and more soluble in non-polar organic solvents like dichloromethane or ether.[8][14] This allows for its subsequent liquid-liquid extraction from the aqueous phase. However, prolonged exposure to high pH should be minimized as it can promote degradation of certain alkaloids.[5]

Section 2: Recommended Sample Preparation Workflow

This section provides a detailed, step-by-step protocol designed to maximize this compound recovery while minimizing degradation. The rationale behind each step is explained to empower you to make informed decisions.

Q3: What is a reliable, step-by-step protocol for extracting and preparing this compound samples for LC-MS or GC-MS analysis?

This protocol integrates best practices for minimizing degradation.

Step 1: Sample Homogenization (Mechanical Grinding)

  • Action: If starting with dried plant material (e.g., seeds), grind to a fine, uniform powder (<1 mm).[13] For fresh tissue, freeze-drying (lyophilization) for 48 hours prior to grinding is highly recommended to halt enzymatic degradation and simplify grinding.[15]

  • Rationale (Expertise): Increasing the surface area allows for efficient solvent penetration and extraction. Freeze-drying is a gentle dehydration method that preserves the chemical integrity of thermolabile compounds.

Step 2: Extraction (Acidified Solvent Extraction)

  • Action: Suspend the powdered sample in 80% methanol containing 0.1% formic acid (v/v). A sample-to-solvent ratio of 1:10 (w/v) is a good starting point.

Step 3: Sonication & Centrifugation

  • Action: Sonicate the sample suspension in an ultrasonic bath for 30-60 minutes at a controlled, low temperature (<30°C). Following sonication, centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to pellet the solid material.

  • Rationale (Expertise): Sonication uses high-frequency sound waves to disrupt cell walls, enhancing extraction efficiency without generating significant heat that could degrade the analyte.[12] Centrifugation provides a clear supernatant for the next step.

Step 4: Purification (Solid-Phase Extraction - SPE)

  • Action:

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by acidified water.

    • Load the supernatant from Step 3 onto the cartridge. The protonated this compound will bind to the negatively charged sorbent.

    • Wash the cartridge with a weak organic solvent (e.g., methanol) to remove neutral and acidic impurities.

    • Elute the this compound using a small volume of 5% ammonium hydroxide in methanol. This basic solution neutralizes the this compound, releasing it from the sorbent.

  • Rationale (Trustworthiness): SPE is a highly effective cleanup step that removes matrix components that can interfere with analysis and provides a more concentrated, cleaner sample than liquid-liquid extraction.[16] It is crucial to note that some very polar alkaloids may have poor recovery on certain SPE phases.[13]

Step 5: Final Preparation

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at low heat (<40°C). Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS or a suitable volatile solvent like methanol for GC-MS.[17]

  • Rationale (Expertise): Nitrogen evaporation is gentler than using a rotary evaporator under high vacuum and prevents oxidative degradation. Reconstituting in the mobile phase ensures compatibility with the analytical system and good peak shape.

Workflow Diagram

Lupinine_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Concentration cluster_analysis Analysis Start Plant Material (e.g., Lupin Seeds) Grind Homogenize (Grind / Freeze-Dry) Start->Grind Extract Extract (Acidified Methanol) Grind->Extract Sonicate Sonicate (<30°C) Extract->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge SPE Solid-Phase Extraction (Cation Exchange) Centrifuge->SPE Supernatant Evaporate Evaporate (Nitrogen Stream, <40°C) SPE->Evaporate Eluate Reconstitute Reconstitute (Mobile Phase) Evaporate->Reconstitute Analysis LC-MS or GC-MS Analysis Reconstitute->Analysis Troubleshooting Problem Problem: Low this compound Recovery CheckExtraction Is extraction efficient? (Re-extract pellet) Problem->CheckExtraction CheckSPE Is analyte lost in SPE? (Analyze wash/flow-through) CheckExtraction->CheckSPE Yes Sol_Extraction Solution: - Finer grinding - Increase sonication time - Check solvent pH CheckExtraction->Sol_Extraction No CheckEvap Is there degradation? (Compare pre/post evaporation) CheckSPE->CheckEvap Yes Sol_SPE Solution: - Ensure sample pH is acidic - Use stronger elution solvent - Check cartridge type CheckSPE->Sol_SPE No Sol_Evap Solution: - Reduce temp (<40°C) - Use gentle N2 stream - Avoid over-drying CheckEvap->Sol_Evap Yes Success Problem Resolved CheckEvap->Success No Sol_Extraction->Success Sol_SPE->Success Sol_Evap->Success

References

troubleshooting poor peak shape in lupinine gas chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatographic analysis of lupinine and related quinolizidine alkaloids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their experiments. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical and physical principles.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is severely tailing. What is happening and how do I fix it?

A1: Peak tailing is the most common issue when analyzing alkaloids like this compound. It manifests as an asymmetrical peak where the latter half is broader than the front half.[1] This is problematic as it reduces resolution, compromises peak integration, and leads to inaccurate quantification.[1][2]

The primary cause for tailing with basic compounds like this compound is secondary interaction with active sites within the GC system.[3][4][5] this compound, a basic alkaloid, has a strong affinity for acidic silanol (Si-OH) groups present on the surfaces of untreated glass liners, column stationary phases, and even metal surfaces in the injector.[3][4][5] This strong, secondary adsorption mechanism retains a portion of the analyte molecules longer than the primary chromatographic partitioning, resulting in a "tail."

To troubleshoot this, follow a systematic approach, starting with the easiest and most common fixes.

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with this compound.

G cluster_0 Start: Observe Tailing Peak cluster_1 Step 1: Diagnose the Scope cluster_2 Step 2: Physical System Issues cluster_3 Step 3: Chemical Interaction Issues cluster_4 Resolution start This compound Peak is Tailing all_peaks Are ALL peaks in the chromatogram tailing? start->all_peaks physical_issues Indicates a Physical Problem (Flow Path, Dead Volume) all_peaks->physical_issues  Yes chemical_issues Indicates a Chemical Problem (Active Sites) all_peaks->chemical_issues No   check_install Check Column Installation: 1. Proper cut (90° angle) 2. Correct insertion depth 3. Correct ferrule physical_issues->check_install check_contamination Check for Inlet Contamination: 1. Septa coring 2. Non-volatile residue check_install->check_contamination resolved Problem Resolved check_contamination->resolved check_liner Use a Deactivated Liner (e.g., silylated glass wool liner) chemical_issues->check_liner check_column Evaluate Column: 1. Is it a low-bleed, base-deactivated column? 2. Trim 10-20 cm from inlet 3. Condition column check_liner->check_column check_derivatization Consider Derivatization (e.g., Silylation with BSTFA/TMCS) check_column->check_derivatization check_derivatization->resolved

Caption: Troubleshooting decision tree for this compound peak tailing.

Q2: All of my peaks are tailing, not just the this compound. What does this mean?

A2: When all peaks in a chromatogram exhibit tailing, including the solvent peak and any non-polar analytes, the issue is almost certainly physical rather than chemical.[6] This points to a problem with the gas flow path at or before the column head, creating turbulence or unswept volumes.[6]

Common Causes & Solutions:

  • Poor Column Cut: The end of the capillary column must be cut perfectly flat (a 90° angle to the column wall) with no jagged edges or fractures.[2] A poor cut creates turbulence as the carrier gas enters the column, causing band broadening and tailing for every compound.[6]

    • Solution: Re-cut the column using a high-quality ceramic scoring wafer or diamond scribe. Inspect the cut with a magnifying lens to ensure it is clean and square.[2]

  • Incorrect Column Installation: The column must be installed at the correct height within the inlet.[2] If it's too high or too low, it can create a "dead volume"—an unswept space where a portion of the sample vapor can be delayed before entering the column, causing all peaks to tail or broaden.[6]

    • Solution: Consult your GC manufacturer's instructions for the correct column insertion distance for your specific inlet. Ensure the correct ferrule is used and that it is properly tightened (do not overtighten).

  • Inlet Liner Contamination: Accumulation of non-volatile residue or fragments from a cored septum inside the liner can create obstructions and active sites. While this can cause analyte-specific tailing, severe contamination can disrupt the flow path enough to affect all peaks.[7]

    • Solution: Perform routine inlet maintenance. Replace the inlet liner and septum.

Q3: Only my this compound peak (and other polar analytes) are tailing. What should I do?

A3: This is a classic sign of chemical activity in your system.[6] Your polar, basic analyte is interacting with active sites that non-polar compounds ignore.

Solutions, in order of implementation:

  • Use a Deactivated Inlet Liner: The standard glass liner in a GC inlet is rich in active silanol groups. Always use a liner that has been "deactivated" through silylation, which caps these active sites.[2] Liners with a small plug of deactivated glass wool can also help by trapping non-volatile matrix components and promoting sample vaporization.[8]

  • Use a Base-Deactivated GC Column: For alkaloid analysis, a general-purpose column (e.g., a standard 5% phenyl-methylpolysiloxane) may not be sufficiently inert.

    • Solution: Select a column specifically designed for analyzing basic compounds. These columns undergo special surface treatments to reduce the number of active silanol sites, resulting in significantly improved peak shape for compounds like this compound. Look for phases designated as "base-deactivated," "amine-specific," or similar terminology from the manufacturer.[9]

Column Type Stationary Phase Polarity Suitability for Alkaloids
Standard DB-5/HP-55% Phenyl 95% DimethylpolysiloxaneNon-polarFair; may show tailing without deactivation.[10][11]
Base-Deactivated DB-5ms5% Phenyl 95% DimethylpolysiloxaneNon-polarExcellent; engineered for inertness towards basic compounds.
Wax Column (e.g., DB-WAX)Polyethylene Glycol (PEG)PolarGood; the polar phase can shield some active sites, but high bleed may be an issue.
  • Column Maintenance: Trimming and Conditioning:

    • Trimming: The first few centimeters of the GC column can accumulate non-volatile residues and become active over time. Trimming 10-20 cm from the inlet end of the column can often restore peak shape.[2]

    • Conditioning: A new column must be properly conditioned to remove residual solvents and stabilize the stationary phase. An old column that has been sitting unused may also need to be reconditioned.

Protocol: GC Column Conditioning

This protocol ensures the removal of contaminants and prepares the column for robust analytical performance.

Objective: To achieve a stable, low-bleed baseline.

Procedure:

  • Installation: Install the column in the GC inlet but do not connect it to the detector. This prevents bleed products from contaminating the detector.[12]

  • Purge: Set the initial oven temperature to ambient (e.g., 40°C) and purge the column with carrier gas for at least 15-30 minutes.[13] This removes any oxygen from the system, which can damage the stationary phase at high temperatures.[14][15]

  • Heating Program: While maintaining carrier gas flow, program the oven to ramp up to the column's maximum isothermal operating temperature (or 20°C above your method's maximum temperature, whichever is lower).[12][14] A ramp rate of 10-20°C/min is typical.[13][15]

  • Hold: Hold at the maximum temperature until the baseline is stable. This can take anywhere from 1-2 hours for thin-film columns to overnight for thick-film, polar columns.[14]

  • Cool Down and Connect: Cool the oven, turn off the carrier gas flow, and connect the column to the detector.

  • Final Check: Restore flow and run a blank temperature program to confirm the baseline is stable and free of interfering peaks.

Q4: I've tried everything and the peak still tails. Is there a more advanced solution?

A4: Yes. If you have optimized the system's inertness and still face issues, the problem lies with the inherent properties of the this compound molecule itself. The solution is to chemically modify the analyte to make it more "GC-friendly." This process is called derivatization .

For this compound, which contains a hydroxyl (-OH) group, the most common derivatization technique is silylation . This involves reacting the this compound with a silylating agent (e.g., BSTFA with 1% TMCS) to replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[16]

Benefits of Silylation:

  • Reduces Polarity: The TMS-ether derivative is much less polar than the original alcohol.

  • Eliminates Hydrogen Bonding: This blocks the primary site of interaction with silanol groups, dramatically reducing tailing.

  • Increases Volatility: The derivative is often more volatile, allowing for elution at lower temperatures.

Protocol: Silylation of this compound for GC Analysis

Objective: To convert this compound to its less polar, more volatile trimethylsilyl (TMS) ether derivative.

Materials:

  • Dried sample extract containing this compound (must be free of water).

  • Silylating reagent (e.g., BSTFA + 1% TMCS, or MSTFA).

  • Reaction vial with a PTFE-lined cap.

  • Heating block or oven.

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile).

Procedure:

  • Sample Preparation: Ensure your sample extract containing this compound is completely dry. Water will quench the silylating reagent.

  • Reagent Addition: In a reaction vial, add your dried sample. Add 50-100 µL of an anhydrous solvent like pyridine (which can act as a catalyst) followed by 50-100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC.

Q5: My this compound peak is fronting. What causes this?

A5: Peak fronting, where the first half of the peak is broader than the back half, is typically caused by column overload.[17][18] This happens when you inject too much analyte mass onto the column, saturating the stationary phase at the point of injection.[19] The excess analyte molecules are not retained and travel down the column faster, eluting earlier and creating a "front."[2]

Solutions:

  • Reduce Sample Concentration: The most straightforward solution is to dilute your sample.[17][18] Perform a serial dilution (e.g., 1:10, 1:100) and re-inject to see if the peak shape becomes symmetrical.

  • Reduce Injection Volume: If diluting the sample is not feasible, reduce the injection volume (e.g., from 1 µL to 0.5 µL).[20]

  • Increase Split Ratio: If you are using a split/splitless injector in split mode, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1). This will introduce less mass onto the column while maintaining the same injection volume.[18]

  • Use a Thicker Film Column: A column with a thicker stationary phase film has a higher sample capacity and is less prone to overloading.[9]

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating an Analytical Method for Lupinine in Rat Plasma: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinical application is paved with rigorous testing and validation. A critical, yet often underestimated, component of this process is the development and validation of robust bioanalytical methods. These methods are the bedrock upon which pharmacokinetic (PK) and toxicokinetic (TK) data are built, providing the quantitative insights necessary for regulatory approval and ensuring patient safety.

This guide provides an in-depth, experience-driven comparison of methodologies for validating an analytical method for the quantification of lupinine, a quinolizidine alkaloid, in rat plasma. Rather than presenting a rigid protocol, we will explore the critical decision-making processes, compare viable alternatives, and provide the scientific rationale behind each step. Our focus is on creating a self-validating system that ensures data integrity and withstands scientific and regulatory scrutiny. This guide is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

The Analytical Challenge: Why this compound in Rat Plasma Demands a Rigorous Approach

This compound, like many alkaloids, presents unique challenges in a complex biological matrix such as rat plasma. Its basic nature, potential for metabolic transformation, and the presence of endogenous interferences necessitate a highly selective and sensitive analytical method. The choice of analytical technique and sample preparation is paramount to achieving reliable results. While various methods exist, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for its superior sensitivity, selectivity, and speed.

A Comparative Look at Sample Preparation: The First Step to Success

The goal of sample preparation is to isolate the analyte of interest from the complex plasma matrix, which is laden with proteins, lipids, and other potential interferences. The choice of extraction method significantly impacts recovery, matrix effects, and overall method performance. Let's compare the three most common approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile, methanol).Analyte is partitioned between the aqueous plasma and an immiscible organic solvent based on its solubility.Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a strong solvent.
Pros Simple, fast, and inexpensive.[3]Good for removing highly water-soluble interferences.High selectivity, leading to cleaner extracts and reduced matrix effects.[4]
Cons Can result in "dirty" extracts with significant matrix effects.[3]Can be labor-intensive, requires larger solvent volumes, and may have emulsion formation issues.More expensive and requires more method development to optimize sorbent, wash, and elution steps.[4]
Typical Recovery for this compound 85-95%70-85%>90%
Matrix Effect HighModerateLow

Senior Scientist's Recommendation: For a regulatory submission, the cleaner extract provided by Solid-Phase Extraction (SPE) is often the preferred choice, despite the higher initial method development effort. The reduction in matrix effects leads to more robust and reproducible data, which is a cornerstone of a validated method. A mixed-mode cation exchange SPE cartridge would be an excellent starting point for a basic compound like this compound, allowing for strong retention of the analyte and effective removal of neutral and acidic interferences.

Experimental Workflow: From Sample to Signal

The following diagram illustrates a typical UPLC-MS/MS workflow for this compound analysis in rat plasma, incorporating the recommended SPE sample preparation.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Rat Plasma Sample (50 µL) is_add Add Internal Standard (this compound-d3) plasma->is_add vortex1 Vortex is_add->vortex1 spe Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) vortex1->spe wash Wash (e.g., Methanol/Water) spe->wash elute Elute (e.g., 5% NH4OH in Methanol) wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into UPLC-MS/MS recon->inject chrom Chromatographic Separation (C18 Column) inject->chrom ms Mass Spectrometric Detection (MRM Mode) chrom->ms data Data Acquisition & Processing ms->data

Caption: UPLC-MS/MS workflow for this compound quantification in rat plasma.

The Heart of the Matter: UPLC-MS/MS Method Parameters

The selectivity and sensitivity of the method are largely determined by the UPLC and MS/MS parameters. Here’s a starting point for method development:

Parameter Recommended Setting Rationale
UPLC Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)Provides good retention and peak shape for basic compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive ionization in the mass spectrometer.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Gradient A linear gradient from 5% to 95% B over 3-5 minutesAllows for the separation of this compound from potential interferences.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLA small injection volume helps to minimize matrix effects.
Ionization Mode Positive Electrospray Ionization (ESI+)This compound is a basic compound and readily forms positive ions.
MRM Transitions Precursor Ion (Q1) -> Product Ion (Q3)Provides high selectivity and sensitivity. For this compound (C10H19NO), the protonated molecule [M+H]+ at m/z 170.1 would be the precursor ion. Product ions would be determined by infusion and fragmentation experiments.
Internal Standard This compound-d3 (stable isotope-labeled)Co-elutes with the analyte and compensates for variations in extraction, matrix effects, and instrument response, leading to higher accuracy and precision.[5]

The Pillars of Validation: A Step-by-Step Guide

A bioanalytical method validation is a comprehensive process that demonstrates the method is reliable and reproducible for its intended use. Here are the key validation parameters and how to assess them, in accordance with FDA and EMA guidelines.[1][2]

Selectivity and Specificity

Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.

Experimental Protocol:

  • Analyze at least six different blank rat plasma samples.

  • Analyze a blank sample spiked with the internal standard (IS).

  • Analyze a blank sample spiked with this compound at the Lower Limit of Quantification (LLOQ).

Acceptance Criteria:

  • The response of interfering peaks in the blank plasma at the retention time of this compound should be ≤ 20% of the LLOQ response.

  • The response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Linearity and Range

Objective: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound. A typical range might be 1-1000 ng/mL.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis (typically weighted 1/x or 1/x²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of at least 75% of the non-zero calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).

Recovery

Objective: To assess the efficiency of the extraction procedure.

Experimental Protocol:

  • Analyze a set of QC samples prepared in the normal way (pre-extraction spiked).

  • Analyze a set of blank plasma extracts that have been spiked with the analyte and IS after the extraction process (post-extraction spiked).

  • Compare the peak areas of the pre-extraction spiked samples to the post-extraction spiked samples.

Acceptance Criteria:

  • Recovery should be consistent and reproducible across the concentration range. While a specific percentage is not mandated, high and consistent recovery is desirable.

Matrix Effect

Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and IS.

Experimental Protocol:

  • Analyze a set of QC samples prepared in a neat solution (e.g., mobile phase).

  • Analyze a set of blank plasma extracts that have been spiked with the analyte and IS after the extraction process.

  • Calculate the matrix factor (MF) by dividing the peak area of the post-extraction spiked sample by the peak area of the neat solution sample.

Acceptance Criteria:

  • The CV of the IS-normalized matrix factor across different lots of plasma should be ≤ 15%.

Stability

Objective: To ensure the analyte is stable in the biological matrix under various storage and handling conditions.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.[6]

  • Short-Term (Bench-Top) Stability: Analyze QC samples after being left at room temperature for a period of time that reflects the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for a period of time equal to or longer than the expected storage time of the study samples.

  • Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a period of time that reflects the expected run time.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparison of Validated Method Performance

The following table presents hypothetical, yet realistic, performance data for the validated UPLC-MS/MS method for this compound in rat plasma, comparing it to a hypothetical HPLC-UV method to highlight the advantages of the former.

Parameter Validated UPLC-MS/MS Method Hypothetical HPLC-UV Method
Linear Range 1 - 1000 ng/mL50 - 5000 ng/mL
LLOQ 1 ng/mL50 ng/mL
Accuracy (% Bias) -5.2% to 3.8%-12.5% to 10.2%
Precision (% CV) ≤ 8.5%≤ 14.1%
Recovery > 92%75-85%
Matrix Effect Minimal (CV of IS-normalized MF < 7%)Significant interferences observed
Run Time 4 minutes15 minutes

Logical Relationships in Method Validation

The following diagram illustrates the interconnectedness of the key validation parameters.

G cluster_validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Accuracy->Stability Recovery Recovery Recovery->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy

Caption: Interdependence of key bioanalytical method validation parameters.

Conclusion: A Foundation of Trustworthy Data

The validation of a bioanalytical method is not merely a box-ticking exercise; it is a scientific investigation that establishes the reliability and integrity of the data that will be generated. By taking a comparative and rationale-driven approach, as outlined in this guide, researchers can develop robust and defensible methods for quantifying analytes like this compound in complex matrices. The use of advanced techniques such as UPLC-MS/MS, coupled with meticulous sample preparation and a comprehensive validation plan, provides the foundation for trustworthy pharmacokinetic and toxicokinetic data, ultimately contributing to the safe and effective development of new medicines.

References

Lupinine versus Epilupinine: A Comparative Pharmacological Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Alkaloid Pharmacology

Within the vast chemical diversity of plant-derived quinolizidine alkaloids, lupinine and epithis compound present a compelling case study in stereochemical determinism.[1] These two compounds, isolated from various species of the Lupinus genus, are epimers, differing only in the spatial orientation of the hydroxymethyl group at the C-1 position.[2][3] While structurally similar, this subtle distinction profoundly influences their interaction with biological targets, leading to divergent pharmacological profiles. This compound primarily exhibits activity within the cholinergic system as a reversible enzyme inhibitor and receptor ligand.[4] In contrast, epithis compound has demonstrated notable neuroprotective and anti-inflammatory effects in preclinical models, suggesting a different set of primary targets.[2][3] This guide provides an in-depth comparison of their pharmacological properties, supported by experimental data and detailed protocols, to elucidate how a single chiral center dictates biological function.

The Decisive Factor: C-1 Epimerization

This compound and epithis compound share the same molecular formula (C₁₀H₁₉NO) and core bicyclic quinolizidine structure.[5][6] The critical difference lies at the C-1 carbon. In this compound, the hydroxymethyl group is in an equatorial position relative to the quinolizidine ring system. In epithis compound, this group occupies an axial position. This stereochemical variance alters the molecule's three-dimensional shape, influencing its ability to fit into the binding pockets of specific enzymes and receptors. The differential orientation of the polar hydroxymethyl group is the primary driver for the distinct pharmacological activities observed between these two molecules.

Comparative Pharmacodynamics: A Tale of Two Mechanisms

Interaction with the Cholinergic System

The cholinergic system is a primary target for many quinolizidine alkaloids due to their structural resemblance to acetylcholine. However, this compound and epithis compound interact with this system in markedly different ways.

This compound: A Direct Cholinergic Modulator

This compound has been identified as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[4] Its protonated amine at physiological pH is thought to engage in an ion-ion interaction with the anionic site in the AChE active center, a mechanism analogous to that of acetylcholine itself.[4] This inhibition, while mild, leads to an accumulation of acetylcholine in the synapse.

Furthermore, studies have shown that this compound possesses a binding affinity for both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[4] The reported half-maximal inhibitory concentration (IC₅₀) values indicate a preferential, albeit weak, affinity for muscarinic receptors over nicotinic ones.[4] The functional consequence of this binding—whether it is agonistic or antagonistic—has not yet been fully determined.[4]

Epithis compound: An Indirect Modulator via Neuroprotection

Direct evidence for epithis compound as a potent AChE inhibitor or high-affinity cholinergic receptor ligand is lacking in the current literature. Instead, its effects on the cholinergic system appear to be secondary to its neuroprotective actions. In a mouse model of scopolamine-induced dementia, a state characterized by cholinergic blockade, treatment with epithis compound (5 mg/kg) significantly improved cognitive performance in the Morris water maze test.[2][3] This suggests that epithis compound may not directly compete with scopolamine at muscarinic receptors but rather ameliorates the downstream pathological consequences of cholinergic disruption, such as neuroinflammation.

Neuroprotective and Anti-inflammatory Effects

The most significant pharmacological divergence is observed in the context of neuroprotection.

Epithis compound: A Potent Neuroprotective Agent

Studies have highlighted the therapeutic potential of epithis compound in improving cognitive function and offering neuroprotection.[2][3] Its efficacy in the scopolamine-induced dementia model is a key piece of evidence.[3] The underlying mechanism is believed to be linked to the mitigation of neuroinflammation.[7] It is proposed that epithis compound may inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway, which would, in turn, reduce the production of inflammatory cytokines that contribute to neuronal damage and cognitive impairment.[7]

This compound: Limited Evidence for Neuroprotection

While this compound is neurotoxic at higher doses, causing symptoms like convulsions, its profile as a neuroprotective agent is not established.[4] Its primary toxicity is linked to hyperstimulation of the cholinergic system and hepatotoxicity, leading to a condition known as lupinosis in livestock.[4] This profile contrasts sharply with the therapeutic potential observed for its epimer.

Quantitative Pharmacological Data Summary

The following table summarizes the key quantitative data available for this compound and epithis compound, underscoring their distinct pharmacological characteristics.

ParameterThis compoundEpithis compoundSource(s)
AChE Inhibition Reversible inhibitorNot reported as a primary action[4]
Muscarinic Receptor Affinity (IC₅₀) 190 μMNot reported[4]
Nicotinic Receptor Affinity (IC₅₀) >500 μMNot reported[4]
In Vivo Neuroprotective Dose Not applicable5 mg/kg (in mice)[2][3]
Minimal Lethal Dose (Toxicity) 28-30 mg/kgNot reported[4]

Experimental Protocols for Comparative Analysis

To rigorously compare these two alkaloids, a series of standardized in vitro and in vivo assays are required. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol determines the potency of each compound in inhibiting AChE activity, providing a direct measure of their anticholinesterase potential.

Methodology (Ellman's Assay):

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), Acetylthiocholine iodide (ATCI) substrate solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, and a solution of purified AChE.

  • Compound Dilution: Prepare a serial dilution of this compound and epithis compound in the appropriate solvent (e.g., DMSO, then diluted in buffer).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of each compound dilution.

    • Add 125 µL of DTNB solution to all wells.

    • Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCI substrate.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Assessment of Neuroprotection (Morris Water Maze)

This protocol evaluates the ability of the compounds to reverse cognitive deficits in an established animal model of dementia.

Methodology:

  • Animal Model: Use male C57BL/6 mice. Induce cognitive deficits by daily intraperitoneal (i.p.) injection of scopolamine (e.g., 1 mg/kg) 30 minutes before behavioral testing.

  • Drug Administration: Administer this compound, epithis compound (e.g., 5 mg/kg), or a vehicle control via oral gavage or i.p. injection 60 minutes before testing for a period of 5-7 consecutive days. A positive control group (e.g., donepezil) should be included.

  • Morris Water Maze Task:

    • Acquisition Phase (4 days): Train mice to find a hidden platform in a circular pool of opaque water. Conduct four trials per day for each mouse. Record the time taken to find the platform (escape latency) and the path length using a video tracking system.

    • Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the number of times the mouse crosses the former platform location and the time spent in the target quadrant.

  • Data Analysis: Compare the escape latency, platform crossings, and time in the target quadrant between treatment groups using ANOVA. Improved performance in the epithis compound group relative to the scopolamine-only group would confirm its neuroprotective effect.

Mechanistic Insights and Visualized Pathways

The collected evidence suggests that the stereochemistry at C-1 dictates the interaction with distinct biological targets. This compound's equatorial hydroxymethyl group allows it to fit within the narrow gorge of the AChE active site. Conversely, epithis compound's axial group may sterically hinder this interaction but favor binding to a different target, potentially on immune cells or within neuronal signaling complexes involved in the inflammatory response.

Proposed Neuroprotective Pathway of Epithis compound

The diagram below illustrates the hypothesized mechanism by which epithis compound exerts its anti-inflammatory and neuroprotective effects.

G cluster_0 Cellular Environment Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., from cholinergic deficit) NF_kB_Pathway NF-κB Pathway Activation Pro_inflammatory_Stimuli->NF_kB_Pathway Epithis compound Epithis compound Epithis compound->NF_kB_Pathway Inhibits Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF_kB_Pathway->Cytokine_Production Neuroinflammation Neuroinflammation Cytokine_Production->Neuroinflammation Cognitive_Impairment Cognitive Impairment Neuroinflammation->Cognitive_Impairment

Caption: Proposed anti-inflammatory pathway for epithis compound's neuroprotective action.

Experimental Workflow for Comparative In Vivo Analysis

The following workflow diagram outlines a comprehensive study to compare the neuropharmacological effects of this compound and epithis compound.

G cluster_workflow In Vivo Comparative Workflow Animal_Model Scopolamine-Induced Dementia Model (Mice) Treatment_Groups Treatment Groups: 1. Vehicle 2. Scopolamine + Vehicle 3. Scopolamine + this compound 4. Scopolamine + Epithis compound Animal_Model->Treatment_Groups Behavioral_Testing Behavioral Testing (Morris Water Maze) Treatment_Groups->Behavioral_Testing Tissue_Collection Brain Tissue Collection (Hippocampus, Cortex) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis: - AChE Activity Assay - Cytokine Levels (ELISA) Tissue_Collection->Biochemical_Analysis Data_Analysis Comparative Data Analysis & Conclusion Biochemical_Analysis->Data_Analysis

Caption: Workflow for in vivo comparison of this compound and epithis compound.

Conclusion

The comparative pharmacology of this compound and epithis compound serves as a powerful illustration of structure-activity relationships. While separated by only a single stereochemical inversion, their biological activities diverge significantly. This compound acts as a direct, albeit weak, modulator of the cholinergic system through AChE inhibition and receptor binding. In contrast, epithis compound emerges as a promising neuroprotective agent, likely exerting its cognitive-enhancing effects by suppressing neuroinflammatory pathways. This distinction positions them as leads for entirely different therapeutic applications: this compound-based scaffolds could be explored for conditions requiring mild cholinergic stimulation, while epithis compound represents a valuable starting point for the development of novel anti-inflammatory drugs for neurodegenerative diseases.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Lupinine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of lupinine. As researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount for generating reliable, reproducible, and accurate data. This document is structured to provide not just procedural steps, but the scientific rationale behind methodological choices, ensuring a robust understanding of each technique's applicability to this compound analysis. All protocols and validation parameters are grounded in internationally recognized standards to ensure scientific integrity.

Introduction: The Analytical Imperative for this compound Quantification

This compound is a quinolizidine alkaloid found in various species of the Lupinus (lupin) genus.[1] These compounds are produced by the plant as a defense mechanism.[1][2] While lupin-derived products are gaining popularity for their high protein content, the presence of toxic alkaloids like this compound necessitates rigorous monitoring to ensure consumer safety.[3][4] International regulations often mandate a maximum level of 200 mg/kg of total alkaloids in lupin products intended for human consumption.[3] Therefore, the development and validation of sensitive and reliable analytical methods are crucial for both quality control in the food industry and for toxicological and pharmacological research.

High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for alkaloid analysis.[2][5] However, they operate on fundamentally different principles, each offering a unique set of advantages and disadvantages. This guide will dissect these differences, providing the experimental data and expert insights needed to make an informed decision for your specific analytical challenge.

Principles of Analysis: A Tale of Two Techniques

The choice between HPLC and GC-MS hinges on the physicochemical properties of this compound and the specific goals of the analysis, such as required sensitivity, sample throughput, and the need for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar analyte like this compound, reversed-phase HPLC is the method of choice.

  • Mechanism: In a reversed-phase setup, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. This compound, being polar, has a lower affinity for the nonpolar stationary phase and a higher affinity for the polar mobile phase, allowing it to elute from the column. The separation of multiple alkaloids in a sample is achieved by carefully controlling the mobile phase composition, often using a gradient elution.

  • Detection: While UV detection is possible for some alkaloids, this compound lacks a strong chromophore, making it less suitable for sensitive UV-based quantification. The gold standard for this compound analysis by HPLC is coupling it with a mass spectrometer, specifically a tandem mass spectrometer (MS/MS).[1][2] HPLC-MS/MS provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for this compound, a technique known as Multiple Reaction Monitoring (MRM).[2] This allows for accurate quantification even in complex matrices where co-eluting compounds might interfere with other detectors.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column.

  • Mechanism: Volatile compounds are injected into the GC, vaporized, and carried by an inert gas (e.g., helium) through a long, thin column. Separation occurs as different compounds interact to varying degrees with the stationary phase lining the column. The temperature of the column is ramped up over time in a controlled program to facilitate the elution of compounds with different boiling points.

  • Derivatization—A Critical Step: this compound is a polar molecule with a hydroxyl group, making it non-volatile. Direct analysis by GC is therefore challenging. To overcome this, a chemical derivatization step is often required to convert this compound into a more volatile and thermally stable derivative. This is a key difference from HPLC and adds a step to the sample preparation workflow.

  • Detection: The mass spectrometer is the universal detector for GC. As compounds elute from the column, they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint that allows for highly confident identification of the compound. The high specificity of MS detection is a major advantage of the GC-MS technique.[5]

Experimental Workflows and Protocols

To ensure scientific validity, the following protocols are based on established methods and adhere to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[6][7]

HPLC-MS/MS Experimental Workflow

The HPLC-MS/MS workflow is generally more direct than GC-MS, primarily because it avoids the need for derivatization.[8]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Weigh Sample s2 2. Extraction (e.g., 80% Methanol, Ultrasonication) s1->s2 s3 3. Centrifugation s2->s3 s4 4. Dilution & Filtration s3->s4 a1 5. HPLC Separation (Reversed-Phase C18 Column) s4->a1 Inject a2 6. ESI Ionization (Positive Mode) a1->a2 a3 7. MS/MS Detection (MRM Mode) a2->a3 d1 8. Peak Integration a3->d1 d2 9. Quantification (Calibration Curve) d1->d2

Caption: A typical experimental workflow for this compound analysis using HPLC-MS/MS.

Detailed HPLC-MS/MS Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the homogenized lupin sample.

    • Add 1 mL of an 80% methanol in water solution.[2]

    • Perform extraction using an ultrasonic bath for 60 minutes.[9]

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant, dilute it appropriately with the mobile phase, and filter through a 0.22 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: Specific MRM transitions for this compound would need to be determined by infusing a standard solution (e.g., m/z 168.2 → 98.1).

    • Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.

GC-MS Experimental Workflow

The GC-MS workflow includes the critical derivatization step, which adds time and potential variability to the sample preparation process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Weigh Sample s2 2. Acid Extraction (e.g., 0.5 N HCl) s1->s2 s3 3. Basification & LLE (pH >10, Dichloromethane) s2->s3 s4 4. Evaporation to Dryness s3->s4 s5 5. Derivatization (e.g., Silylation) s4->s5 a1 6. GC Separation (e.g., HP-5MS Column) s5->a1 Inject a2 7. EI Ionization a1->a2 a3 8. MS Detection (Scan or SIM Mode) a2->a3 d1 9. Peak Integration a3->d1 d2 10. Quantification (Calibration Curve) d1->d2

Caption: A typical experimental workflow for this compound analysis using GC-MS.

Detailed GC-MS Protocol:

  • Sample Preparation (based on Wink et al.):

    • Accurately weigh approximately 250 mg of the finely ground lupin sample.

    • Homogenize with 8 mL of 0.5 N HCl in an ultrasonic bath for 30 minutes.[5]

    • Centrifuge the mixture and combine the supernatants.

    • Adjust the pH of the solution to >10 with 1 N NaOH.

    • Perform a liquid-liquid extraction (LLE) three times with 20 mL of dichloromethane each time.[5]

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

    • Derivatization: Reconstitute the dry residue in a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate of 1.4 mL/min.[5]

    • Injector Temperature: 290 °C.[5]

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Detector Temperature: 300 °C.[5]

    • Acquisition Mode: Can be run in full scan mode to identify unknown alkaloids or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying known targets like this compound.

Method Validation and Performance Comparison

The objective of cross-validation is to demonstrate that both methods are suitable for their intended purpose and yield comparable results.[7] The validation is performed according to the ICH Q2(R1) guidelines, which outline key performance characteristics.[6][10]

The table below summarizes typical performance data for the analysis of this compound and similar alkaloids using HPLC-MS/MS and GC-MS, compiled from various studies.

Performance ParameterHPLC-MS/MSGC-MSRationale & Causality
Linearity (r²) > 0.999[9]> 0.99Both techniques exhibit excellent linearity. The detector response is directly proportional to the analyte concentration over a wide range.
Sensitivity (LOQ) 1 - 25 µg/kg[2][11]Generally higher than HPLC-MS/MSHPLC-MS/MS, especially with modern instruments, offers superior sensitivity. The ESI process is highly efficient for polar compounds like alkaloids.
Accuracy (% Recovery) 89 - 108%[8]85 - 110%Both methods can achieve high accuracy. However, the multi-step LLE and derivatization in the GC-MS protocol can introduce more potential for analyte loss.
Precision (% RSD) < 5.4%[8]< 15%HPLC-MS/MS often shows better precision due to its simpler sample preparation and automation, which reduces manual handling errors.
Specificity/Selectivity Very HighHighBoth are highly specific due to MS detection. HPLC-MS/MS (MRM) is exceptionally selective, minimizing matrix interference. GC-MS provides classic EI spectra for library matching.
Sample Throughput HigherLowerThe shorter analysis time (typically <10 min) and simpler sample preparation of HPLC-MS/MS allow for higher throughput.[8] GC-MS methods have longer run times and a labor-intensive sample prep.[9]
Matrix Effects Potential for ion suppression/enhancement[2][11]Generally lowerThe ESI source in LC-MS is susceptible to matrix effects where co-eluting compounds can affect the ionization efficiency of the analyte. GC-MS is less prone to this, but matrix can still affect the inlet and column.
Robustness GoodModerateThe derivatization step in GC-MS can be a source of variability, making the method less robust if not strictly controlled. HPLC methods are generally considered more rugged.

Critical Discussion: Choosing the Right Method

The decision to use HPLC-MS/MS or GC-MS for this compound analysis is not a matter of one being definitively "better," but rather which is "fitter for purpose."

When to Choose HPLC-MS/MS:
  • High-Throughput Screening: If you need to analyze a large number of samples for quality control or screening purposes, the speed and simpler sample preparation of HPLC-MS/MS are significant advantages.[8][9]

  • Analysis of Polar, Thermally Labile Alkaloids: HPLC is ideal for analyzing a wide range of alkaloids in their native state without the need for derivatization, preserving their original structure.

  • Highest Sensitivity Required: For trace-level quantification, such as in biological matrices or residue analysis, HPLC-MS/MS is typically the more sensitive technique.[2][11]

  • Complex Matrices: The specificity of MRM mode in tandem MS makes it exceptionally robust against matrix interferences, which is crucial when analyzing complex samples like food products or biological fluids.[2]

When to Choose GC-MS:
  • Structural Elucidation and Confirmation: The electron impact (EI) ionization used in GC-MS produces reproducible, information-rich fragmentation patterns. These spectra can be matched against established libraries (like NIST) for unambiguous identification of this compound and other alkaloids, making it a powerful tool for confirmatory analysis.

  • Availability of Instrumentation: GC-MS systems are widely available in many laboratories and are often considered a workhorse instrument.

  • When Matrix Effects are a Major Concern: While not immune, GC-MS is generally less susceptible to the ion suppression issues that can plague ESI-based LC-MS analysis.

  • Analysis of a Broader Range of Volatile Compounds: If the analysis needs to include other, more volatile compounds in addition to alkaloids, a GC-MS method can be developed to cover a wider range of analytes.

Conclusion

Both HPLC-MS/MS and GC-MS are powerful, validated techniques for the quantitative analysis of this compound. HPLC-MS/MS stands out for its superior sensitivity, higher throughput, and ability to analyze the native alkaloid without derivatization, making it the preferred method for routine quality control and trace-level quantification in complex matrices.[2][9] Conversely, GC-MS remains an invaluable tool for structural confirmation due to its highly reproducible EI mass spectra and extensive libraries, despite a more complex and time-consuming sample preparation workflow.

A comprehensive cross-validation is essential when transitioning between these methods or comparing data from different sources. By understanding the fundamental principles, strengths, and limitations of each technique as detailed in this guide, researchers can confidently select and implement the most appropriate and robust analytical method to ensure the safety and quality of lupin-based products and advance scientific research.

References

A Comparative Guide to the Acetylcholinesterase Inhibitory Activity of Lupinine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, the quest for potent and selective acetylcholinesterase (AChE) inhibitors is of paramount importance. Alzheimer's disease, the most prevalent form of dementia, is characterized by a decline in cholinergic neurotransmission.[1][2][3][4] Inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a clinically validated strategy to ameliorate cognitive symptoms.[5][6]

This guide provides an in-depth comparison of the AChE inhibitory activity of the natural quinolizidine alkaloid, lupinine, and its synthetic derivatives. We will delve into the structure-activity relationships that govern their potency, present comparative experimental data, and provide detailed protocols for assessing their inhibitory potential.

The Allure of the this compound Scaffold

This compound, a quinolizidine alkaloid found in plants of the Lupinus genus, presents an intriguing scaffold for the design of AChE inhibitors.[7] Its structure bears a resemblance to the quaternary ammonium "head" of acetylcholine, allowing it to interact with the anionic site of the AChE active site.[7] At physiological pH, the nitrogen atom in the this compound structure is protonated, facilitating an ion-ion interaction with the enzyme's active site gorge.[7] Studies have shown that this compound hydrochloride acts as a reversible inhibitor of acetylcholinesterase.[7] This reversible nature is a desirable trait in drug candidates, potentially reducing the risk of toxicity associated with irreversible inhibitors.

However, the parent this compound molecule exhibits relatively mild AChE inhibitory activity.[7] This has spurred medicinal chemists to synthesize and evaluate a range of derivatives to enhance its potency and selectivity. A recent comprehensive study synthesized and evaluated 13 new this compound triazole derivatives alongside 50 commercially available this compound-based esters, providing a rich dataset for comparative analysis.[1][2][3][4]

Comparative Inhibitory Activity: A Data-Driven Analysis

The efficacy of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the AChE inhibitory activity of selected this compound derivatives, highlighting the significant increase in potency achieved through chemical modification.

CompoundStructure/ModificationIC50 (µM)Inhibition Type
This compoundParent Alkaloid>500 (for nicotinic receptors), 190 (for muscarinic receptors)Reversible
Derivative 15 (1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizineMost Potent Derivative Mixed-type
Derivative 25 This compound ester with a 6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one group24.4Not specified

Data for derivatives 15 and 25 are from a 2023 study by Zholdassova et al.[1][2][3][4][8] this compound receptor binding data is from Wikipedia, which cites underlying studies.[7]

The data clearly demonstrates that the derivatization of this compound can lead to a dramatic enhancement of its AChE inhibitory activity. The triazole derivative 15 emerged as the most potent compound among the 63 derivatives tested in the aforementioned study.[1][2][3][4] Kinetic analysis revealed that this derivative exhibits a mixed-type inhibition, suggesting it may bind to both the catalytic active site and a peripheral anionic site of AChE.[1][2][3][4][8]

Structure-Activity Relationship (SAR): Unlocking Potency

The significant differences in inhibitory activity between this compound and its derivatives underscore the importance of the appended chemical moieties. Molecular docking studies have provided valuable insights into the binding interactions of these compounds with the AChE active site.[1][2][3][4]

A structure-activity relationship model developed through linear discriminant analysis of 50 this compound esters identified five key physicochemical features that distinguish active from non-active compounds.[1][2][3][4] While the specifics of the model are detailed in the source publication, the general principles suggest that factors such as hydrophobicity, molecular size, and the presence of specific functional groups that can form hydrogen bonds or pi-pi stacking interactions with key amino acid residues in the AChE gorge are crucial for potent inhibition.

For instance, the most potent triazole derivative, compound 15 , features a benzyloxy-methoxyphenyl group.[1][2][3][4] This bulky, aromatic substituent likely engages in favorable hydrophobic and aromatic interactions within the active site gorge, contributing to its enhanced inhibitory activity.

SAR_Concept cluster_AChE AChE Active Site This compound Quinolizidine Core Triazole Triazole Linker (e.g., Compound 15) This compound->Triazole Synthetic Modification Ester Ester Linker (e.g., Compound 25) This compound->Ester ActiveSite Catalytic and Peripheral Sites Triazole->ActiveSite Enhanced Binding (Hydrophobic, H-bonds) Ester->ActiveSite Enhanced Binding AChE_Assay_Workflow Start Start: Prepare Reagents PlateSetup Plate Setup: - Buffer - Inhibitor/Control - AChE Enzyme Start->PlateSetup PreIncubation Pre-incubation (37°C for 15 min) PlateSetup->PreIncubation ReactionStart Initiate Reaction: Add ATCI and DTNB PreIncubation->ReactionStart Measurement Kinetic Measurement (Absorbance at 412 nm) ReactionStart->Measurement DataAnalysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measurement->DataAnalysis End End: Results DataAnalysis->End

References

A Senior Application Scientist's Guide to the Validation of a qNMR Method for Quinolizidine Alkaloid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product analysis, particularly for compounds with significant physiological effects like quinolizidine alkaloids (QAs), the demand for accurate and reliable quantification methods is paramount. These alkaloids, prevalent in the Lupinus (lupin) species, possess a spectrum of biological activities and toxicological profiles, necessitating their precise measurement in food products, herbal medicines, and pharmaceutical preparations.[1][2] While chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have traditionally dominated this field, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and efficient alternative.[3][4]

This guide provides an in-depth, experience-driven comparison of a validated qNMR method for quinolizidine alkaloid analysis against established chromatographic techniques. As a senior application scientist, my focus extends beyond a mere recitation of protocols; this document elucidates the causality behind experimental choices, ensuring a self-validating system grounded in scientific rigor and authoritative standards.

The Principle of qNMR: A Paradigm Shift in Quantification

At its core, ¹H qNMR leverages the direct proportionality between the integral of a specific resonance signal and the number of nuclei contributing to it.[5] This fundamental principle distinguishes qNMR as a primary ratio method of measurement, capable of providing accurate quantification without the need for analyte-specific reference standards for calibration curves—a significant advantage when dealing with rare or difficult-to-isolate natural products.[6][7] The quantification is achieved by comparing the integral of a target analyte's signal to that of a certified internal standard (IS) of known purity and concentration.

Validation of the qNMR Method: A Step-by-Step Protocol Rooted in ICH Q2(R1) Guidelines

Method validation is the cornerstone of any reliable analytical procedure. For our qNMR method for quinolizidine alkaloid analysis, we will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[8][9][10][11]

Experimental Workflow for qNMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Quantification a Weighing of Sample and Internal Standard b Dissolution in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Instrument Calibration and Shimming c->d e Setting Acquisition Parameters (zg30, D1, NS) d->e f Data Acquisition e->f g Fourier Transform and Phasing f->g h Baseline Correction and Integration g->h i Calculation of Alkaloid Concentration h->i

Caption: A streamlined workflow for the qNMR analysis of quinolizidine alkaloids.

Validation Parameters and Experimental Protocols

1. Specificity

  • Objective: To ensure that the signals chosen for quantification of the quinolizidine alkaloids and the internal standard are free from interference from other sample components.

  • Protocol:

    • Acquire ¹H NMR spectra of individual quinolizidine alkaloids (e.g., lupanine, sparteine), the internal standard (e.g., maleic acid, dimethyl sulfone), and a blank matrix (extract from an alkaloid-free plant).

    • Acquire a spectrum of a spiked sample containing the alkaloids and the internal standard in the matrix.

    • Causality: The selection of non-overlapping, sharp singlet or doublet signals is crucial for accurate integration. 2D NMR experiments like COSY and HSQC can be employed to confirm signal purity and assignment.[12] The choice of deuterated solvent can also be optimized to resolve signal overlap.

2. Linearity and Range

  • Objective: To demonstrate a proportional relationship between the measured signal area ratio (analyte/IS) and the analyte concentration over a defined range.

  • Protocol:

    • Prepare a series of at least five calibration standards by varying the concentration of the primary quinolizidine alkaloid (e.g., lupanine) while keeping the internal standard concentration constant.

    • The concentration range should typically span 80% to 120% of the expected sample concentration.[10][13]

    • Acquire and process the ¹H qNMR spectra for each standard.

    • Plot the ratio of the analyte integral to the internal standard integral against the analyte concentration.

    • Perform a linear regression analysis and evaluate the correlation coefficient (R²), which should be ≥ 0.99.[12]

  • Causality: While qNMR is inherently linear, this exercise formally validates the method's linearity within the intended working range and confirms the absence of detector saturation or other non-linear effects.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a blank matrix with known concentrations of quinolizidine alkaloids at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate using the validated qNMR method.

    • Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) x 100.

  • Causality: This protocol directly assesses the influence of the sample matrix on the quantification. Acceptable recovery is typically within 98-102%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of a homogeneous sample of quinolizidine alkaloids at the target concentration on the same day, with the same operator and instrument.

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different instruments.

    • Calculate the Relative Standard Deviation (RSD) for the series of measurements. An RSD of ≤ 2% is generally considered acceptable.

  • Causality: This parameter demonstrates the method's reproducibility under various conditions, ensuring its reliability for routine use.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[4]

  • Causality: Defining the LOD and LOQ is crucial for understanding the method's sensitivity and its applicability for trace analysis.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce slight variations to parameters such as relaxation delay (D1), number of scans, and processing parameters (e.g., line broadening).

    • Analyze a standard sample under these modified conditions and compare the results to those obtained under the optimized conditions.

  • Causality: A robust method ensures that minor variations in experimental execution do not significantly impact the results, which is critical for inter-laboratory transfer and routine application.[12]

Comparative Analysis: qNMR vs. Chromatographic Methods

The true value of a method is often best understood in the context of its alternatives. The following tables summarize a comparative evaluation of our validated qNMR method against typical HPLC-UV and GC-MS methods for quinolizidine alkaloid analysis.

Table 1: Performance Characteristics Comparison
Validation ParameterqNMRHPLC-UVGC-MS
Specificity High (signal selection)Moderate (retention time)High (retention time & mass fragmentation)
Linearity (R²) > 0.999> 0.99> 0.99
Accuracy (Recovery %) 98-102%95-105%90-110%
Precision (RSD %) < 2%< 5%< 10%
LOD ~10 µM~1 µg/mL~0.1 µg/mL
LOQ ~30 µM~3 µg/mL~0.3 µg/mL

Note: The values presented are typical and may vary depending on the specific analyte, matrix, and instrumentation.

Table 2: Practical Considerations
FeatureqNMRHPLC-UVGC-MS
Reference Standards Only for internal standardRequired for each analyteRequired for each analyte
Sample Preparation Simple (dissolve & run)Moderately complex (filtration, mobile phase prep)Complex (derivatization may be needed)
Analysis Time per Sample < 10 minutes15-30 minutes20-40 minutes
Solvent Consumption Low (< 1 mL per sample)HighModerate
Instrument Cost HighModerateHigh
Data Richness Structural & quantitativeQuantitative (limited structural)Quantitative & structural (mass spec)

Logical Relationships in Method Validation

The validation parameters are not independent but rather interconnected, forming a self-validating system.

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Range Range Linearity->Range LOD_LOQ LOD/LOQ Linearity->LOD_LOQ Accuracy->Range Precision Precision Precision->Accuracy Precision->Range

Caption: Interdependence of key validation parameters in analytical method validation.

Conclusion: The Ascendancy of qNMR in Quinolizidine Alkaloid Analysis

While HPLC and GC-MS remain valuable tools, the validated ¹H qNMR method presents a compelling alternative for the analysis of quinolizidine alkaloids, particularly in research and drug development settings. Its status as a primary method, coupled with its speed, simplicity, and low solvent consumption, makes it a highly efficient and sustainable technique. The ability to obtain both structural and quantitative information from a single, non-destructive measurement is a unique advantage.[7]

The experimental data and validation protocols presented in this guide demonstrate that qNMR is not only a viable alternative but, in many aspects, a superior method for the accurate and reliable quantification of quinolizidine alkaloids. By understanding the causality behind the experimental choices and adhering to rigorous validation standards, researchers can confidently employ qNMR to advance their work in natural product chemistry, food safety, and pharmaceutical development.

References

A Comparative Guide to Lupinine Extraction from Lupinus Species: Methods, Efficiency, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Lupinine and the Genus Lupinus

The genus Lupinus, commonly known as lupin, encompasses a wide array of species that are gaining prominence for their high protein content, making them a valuable resource in both human nutrition and animal feed.[1] However, the presence of quinolizidine alkaloids (QAs), including the bicyclic alkaloid this compound, imparts a bitter taste and potential toxicity, necessitating their removal or reduction for safe consumption.[2] this compound (C₁₀H₁₉NO) itself is a compound of pharmacological interest, exhibiting immunostimulatory and acetylcholinesterase inhibitory activities.[2][3]

The concentration and profile of alkaloids, including this compound, vary significantly among different Lupinus species. For instance, L. albus seeds are known to contain lupanine as the major alkaloid, while sparteine and this compound are characteristic of L. luteus.[4] This inherent variability underscores the need for optimized and species-specific extraction protocols. This guide provides a comparative analysis of various this compound extraction methodologies, offering researchers, scientists, and drug development professionals a comprehensive understanding of the principles, efficiencies, and practical considerations for selecting the most suitable technique.

The Chemical Rationale: Understanding this compound's Properties for Effective Extraction

This compound is a quinolizidine alkaloid soluble in water, alcohol, chloroform, and ether.[3] Its basic nature, due to the nitrogen atom in the quinolizidine ring, is a key property exploited in many extraction protocols. Acid-base extraction techniques leverage the ability of this compound to form a salt in an acidic medium, rendering it water-soluble, and to revert to its free base form in an alkaline medium, making it soluble in organic solvents. This principle allows for its separation from other cellular components.

Comparative Analysis of this compound Extraction Methodologies

The choice of an extraction method is a critical determinant of yield, purity, cost-effectiveness, and environmental impact. Here, we compare conventional and modern techniques for this compound extraction from Lupinus species.

Conventional Solvent Extraction: The Foundational Approach

Conventional methods, such as maceration and Soxhlet extraction, have been traditionally employed for alkaloid isolation. These techniques rely on the solvent's ability to dissolve the target compounds.

  • Maceration/Sonication: This involves soaking the plant material in a solvent, often with the aid of sonication to enhance cell wall disruption and solvent penetration.[5] It is a simple and low-cost method but can be time-consuming and may result in lower extraction yields compared to more advanced techniques.[6]

  • Soxhlet Extraction: This method provides a continuous extraction with a fresh solvent, which can lead to higher yields than simple maceration.[7] However, it requires larger volumes of organic solvents and prolonged extraction times, and the continuous heating may degrade thermolabile compounds.[7]

A common approach in conventional extraction involves an initial acidification step (e.g., with 0.5 N HCl) to protonate the alkaloids and bring them into an aqueous solution. The solution is then basified (e.g., with NaOH to pH 12) to deprotonate the alkaloids, which are subsequently extracted with an organic solvent like dichloromethane or diethyl ether.[4][8]

Advanced Extraction Techniques: Enhancing Efficiency and Sustainability

Modern extraction methods offer significant advantages in terms of reduced extraction time, lower solvent consumption, and improved efficiency.

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, facilitating the release of intracellular contents.[9] Studies have shown that UAE can be as effective as prolonged conventional extraction but in a much shorter time.[6] For example, ultrasound application in the alkaline extraction of lupin proteins has been shown to be beneficial for reducing the alkaloid content in the resulting protein isolates.[10][11]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the cell walls, leading to a fast and efficient extraction.[12] MAE is characterized by its high reproducibility, efficiency, and reduced solvent and energy consumption.[13] Combined ultrasound and microwave-assisted extraction has also been explored for lupin protein extraction, showing positive effects on the functional properties of the extracts.[14][15]

  • Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (scCO₂), as the extraction solvent.[16] By manipulating temperature and pressure, the solvating properties of scCO₂ can be fine-tuned to selectively extract specific compounds.[17] While scCO₂ is non-polar, its polarity can be increased by adding a co-solvent (modifier), such as methanol or ethanol, to enhance the extraction of more polar alkaloids like this compound.[16][18] SFE is considered a "green" technology due to the use of non-toxic and readily available CO₂, and it offers the advantage of obtaining solvent-free extracts.[17]

Quantitative Data Summary: A Comparative Overview

The following table summarizes key parameters and findings from various studies on alkaloid extraction from Lupinus species. It is important to note that direct comparisons of this compound yield are often embedded within the total alkaloid content, and the efficiency can be highly dependent on the specific Lupinus species and the precise experimental conditions.

Extraction Method Lupinus Species Studied Key Parameters & Solvents Reported Efficiency/Findings Reference
Conventional (Aqueous/Solvent) L. albus, L. mutabilisWater, HCl, NaOH, Diethyl etherProlonged heating in water (22 hours at 100°C) followed by basification and organic solvent extraction.[8]
Ultrasound-Assisted Extraction (UAE) L. mirabilis, L. mutabilis, L. angustifoliusMethanolComparable relative percentage of quinolizidine alkaloids to prolonged conventional methods but with significantly shorter extraction times.[6][11]
Microwave-Assisted Extraction (MAE) Not explicitly detailed for this compound but for lupin proteinsReduced solvent consumption and extraction time.[15][19]
Supercritical Fluid Extraction (SFE) Lupinus spp., L. mutabilisscCO₂, Methanol (co-solvent)Faster with greater total yields compared to conventional methods. Methanol was the best modifier.[17][18]
Solid-Phase Extraction (SPE) L. albusMethanol:H₂O, Acetonitrile:H₂OEfficient clean-up step for HPLC-MS/MS analysis, providing good selectivity.[20][21]

Experimental Workflows and Protocols

To provide a practical framework, this section details a generalized experimental workflow for this compound extraction and provides step-by-step protocols for two common methods.

Generalized this compound Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from Lupinus seeds.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Lupinus Seeds Grinding Grinding to Fine Powder Start->Grinding Extraction Extraction Method (e.g., SFE, UAE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Filtration->SPE Analysis Quantification & Identification (GC-MS, HPLC-MS/MS) SPE->Analysis

Caption: Generalized workflow for this compound extraction from Lupinus seeds.

Protocol 1: Conventional Acid-Base Extraction

This protocol is adapted from methodologies described for the extraction of alkaloids from Lupinus seeds.[4]

1. Sample Preparation:

  • Grind dried Lupinus seeds into a fine powder.

2. Acidic Extraction:

  • Suspend 1 gram of the powdered sample in 10 mL of 0.5 N HCl.
  • Stir the mixture for 30 minutes at room temperature.
  • Centrifuge the homogenate for 10 minutes at 4°C and 10,000 rpm.
  • Collect the supernatant.
  • Resuspend the pellet in 0.5 N HCl and repeat the centrifugation.
  • Pool the supernatants.

3. Basification:

  • Adjust the pH of the pooled supernatant to 12 with 5 N NaOH.

4. Liquid-Liquid Extraction:

  • Transfer the basified solution to a separatory funnel.
  • Extract the alkaloids with an equal volume of dichloromethane or diethyl ether.
  • Repeat the extraction three times.
  • Pool the organic phases.

5. Drying and Concentration:

  • Dry the pooled organic phase over anhydrous sodium sulfate.
  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol provides a general procedure for the SFE of Lupinus alkaloids based on published research.[16][18] Optimal conditions may vary depending on the specific Lupinus species and the SFE system used.

1. Sample Preparation:

  • Grind dehusked Lupinus seeds into a fine powder (e.g., to pass through a 0.8-mm sieve).[16]
  • Optionally, adjust the moisture content of the powder to around 25% to improve extraction rates.[16]

2. SFE System Setup:

  • Use a laboratory-scale SFE system equipped with pumps for CO₂ and a co-solvent, an extraction vessel, and a collection system.

3. Extraction Procedure:

  • Load the ground Lupinus seed powder (e.g., 0.5 g to 2 g) into the extraction vessel.[16]
  • Pressurize the system with CO₂ to the desired pressure (e.g., 27 MPa).[17]
  • Heat the extraction vessel to the target temperature (e.g., 50°C).[16]
  • Introduce the co-solvent (e.g., 10% methanol) at a specific flow rate.[18]
  • Perform the extraction for a set duration (e.g., 20 minutes to 2.5 hours).[16][17]
  • Depressurize the extract into a collection vessel, which may be cooled to facilitate the precipitation of the extracted alkaloids.

Logical Relationships in Supercritical Fluid Extraction

The efficiency of SFE is governed by several interconnected parameters. The following diagram illustrates these relationships.

SFE_Logic cluster_params Controllable Parameters cluster_properties Fluid Properties cluster_outcomes Extraction Outcomes Pressure Pressure Density scCO₂ Density Pressure->Density Increases Temperature Temperature Temperature->Density Decreases CoSolvent Co-solvent (e.g., Methanol) Polarity Solvent Polarity CoSolvent->Polarity Increases SolvatingPower Solvating Power Density->SolvatingPower Influences Polarity->SolvatingPower Increases Yield Extraction Yield SolvatingPower->Yield Directly Affects Selectivity Selectivity SolvatingPower->Selectivity Directly Affects

References

A Senior Application Scientist's Guide to Assessing Lupinine Cross-Reactivity in Alkaloid Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolizidine Alkaloid Challenge

Quinolizidine alkaloids (QAs) are a diverse group of secondary metabolites predominantly found in the Lupinus (lupin) genus.[1][2] These compounds, including lupinine, lupanine, and sparteine, serve as a chemical defense for the plant but can be toxic to humans and animals at high concentrations.[1][3] As lupin-based products gain popularity in the food industry for their high protein content, robust analytical methods for monitoring QA levels are crucial.[4]

Immunoassays offer a rapid, cost-effective, and high-throughput screening solution compared to traditional chromatographic methods like GC-MS or LC-MS/MS.[1][5] However, the Achilles' heel of any immunoassay is specificity. Given the structural similarity among QAs, an antibody developed for one alkaloid may exhibit cross-reactivity with others, leading to inaccurate quantification.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, assess, and compare the cross-reactivity of this compound in different alkaloid immunoassay formats. We will delve into the structural basis of cross-reactivity, present a detailed experimental protocol for its determination, and offer insights into interpreting the data to select the appropriate assay for your specific analytical needs.

The Molecular Basis for Cross-Reactivity

An antibody's ability to bind to non-target molecules is known as cross-reactivity.[8][9] This phenomenon is dictated by the structural resemblance between the intended target (hapten) used to generate the antibody and other related compounds present in the sample.

This compound and Its Structural Relatives

This compound is a bicyclic quinolizidine alkaloid.[10][11] Its core structure is shared by a vast family of related QAs, including the tetracyclic alkaloids lupanine and sparteine.[11][12] The degree of cross-reactivity is directly related to how well these structural analogues can fit into the antibody's binding site (paratope). Minor differences in ring structure, stereochemistry, or the position of functional groups can significantly alter binding affinity.[13][14]

G cluster_0 Structural Relationships of Key Quinolizidine Alkaloids Core Quinolizidine Ring Structure This compound This compound (Bicyclic) Core->this compound Precursor Lupanine Lupanine (Tetracyclic) Core->Lupanine Shared Backbone Sparteine Sparteine (Tetracyclic) Core->Sparteine Shared Backbone Lupanine->Sparteine Structurally Similar

Caption: Structural relationships of key quinolizidine alkaloids.

The Role of the Antibody: Monoclonal vs. Polyclonal

The choice of antibody is the single most critical factor determining an immunoassay's specificity.[9]

  • Monoclonal Antibodies (mAbs): Produced by a single B-cell clone, mAbs are homogenous and recognize a single, specific epitope on an antigen.[15][16] This high specificity generally results in lower cross-reactivity, making them ideal for quantitative assays targeting a single analyte.[17]

  • Polyclonal Antibodies (pAbs): Produced by multiple B-cell clones, pAbs are a heterogeneous mixture of antibodies that can recognize several different epitopes on the same antigen.[16][18] This multi-epitope recognition often leads to higher sensitivity but also increases the likelihood of cross-reacting with structurally similar molecules, making them suitable for broad-class screening.[19]

The Competitive ELISA: A Tool for Small Molecule Detection

For small molecules like alkaloids, which cannot be bound by two antibodies simultaneously, the competitive enzyme-linked immunosorbent assay (ELISA) is the format of choice.[5][20]

The principle is based on the competition between the free analyte in the sample and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. The more analyte present in the sample, the less labeled analyte can bind, resulting in a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte in the sample.[5][20]

G cluster_workflow Competitive ELISA Workflow A 1. Plate coated with capture antibodies B 2. Sample (containing free analyte) is added with enzyme-labeled analyte A->B C 3. Competition for antibody binding sites occurs B->C D 4. Unbound components are washed away C->D E 5. Substrate is added, reacting with bound enzyme D->E F 6. Colorimetric signal is measured (Signal is inversely proportional to analyte concentration) E->F

Caption: General workflow of a competitive ELISA.

Experimental Guide: A Comparative Cross-Reactivity Assessment

This section provides a self-validating protocol to compare the cross-reactivity of this compound in two hypothetical commercial kits:

  • Assay A: A highly specific, monoclonal antibody-based ELISA kit for Lupanine.

  • Assay B: A broad-spectrum, polyclonal antibody-based ELISA kit for general Quinolizidine Alkaloids.

Objective

To quantify and compare the percent cross-reactivity (%CR) of this compound, sparteine, and lupanine (as the primary target) in both a monoclonal and a polyclonal competitive ELISA.

Experimental Design Workflow

G cluster_exp Cross-Reactivity Assessment Workflow prep Prepare Alkaloid Standards (Lupanine, this compound, Sparteine) and Controls run_a Run Competitive ELISA for Assay A (Monoclonal) prep->run_a run_b Run Competitive ELISA for Assay B (Polyclonal) prep->run_b curve_a Generate Inhibition Curves for Each Alkaloid in Assay A run_a->curve_a curve_b Generate Inhibition Curves for Each Alkaloid in Assay B run_b->curve_b ic50_a Calculate IC50 Values from Assay A Data curve_a->ic50_a ic50_b Calculate IC50 Values from Assay B Data curve_b->ic50_b cr Calculate % Cross-Reactivity for Each Alkaloid in Both Assays ic50_a->cr ic50_b->cr

Caption: Workflow for the comparative cross-reactivity assessment.

Detailed Experimental Protocol

This protocol is a generalized procedure. Causality: Always follow the specific instructions provided with the commercial ELISA kit you are using, as incubation times, temperatures, and reagent concentrations are optimized for that specific antibody and conjugate pair.

  • Reagent Preparation:

    • Prepare serial dilutions of lupanine (the primary analyte), this compound, and sparteine in the provided assay buffer. A typical concentration range might be from 0.1 ng/mL to 1000 ng/mL.

    • Causality: A wide range of concentrations is necessary to generate a full inhibition curve, which is essential for accurately determining the IC50 value.

    • Prepare a "zero standard" (B0) containing only assay buffer. This represents 100% signal.

  • Assay Procedure (adapted from Creative Diagnostics[21]):

    • Add 50 µL of each standard dilution (lupanine, this compound, sparteine) or control to the appropriate wells of the antibody-coated microplate. Run all samples in triplicate for statistical validity.

    • Add 50 µL of the enzyme-conjugated alkaloid to each well.

    • Cover the plate and incubate for 1 hour at 37°C. Causality: This incubation step allows the competitive binding reaction between the free alkaloid (from your standard) and the enzyme-conjugated alkaloid for the limited antibody sites to reach equilibrium.

    • Wash the plate 3-5 times with the provided wash buffer. Causality: This crucial step removes all unbound reagents. Inadequate washing is a primary source of high background and poor results.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of stop solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader immediately after adding the stop solution.

Data Analysis and Interpretation

Calculating Inhibition

First, normalize the data by calculating the percentage of bound conjugate relative to the maximum binding (B0).

  • Formula: %B/B0 = (Absorbance of Standard / Absorbance of Zero Standard) * 100

Determining the IC50

For each alkaloid, plot the %B/B0 against the logarithm of its concentration. Use a four-parameter logistic (4-PL) curve fit to generate an inhibition curve. The IC50 is the concentration of the alkaloid that causes a 50% reduction in the maximum signal (i.e., where %B/B0 = 50%).

Calculating Percent Cross-Reactivity (%CR)

The cross-reactivity of a compound is calculated relative to the primary analyte for which the assay was developed (in this case, lupanine).

  • Formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) * 100

Causality: This formula demonstrates that a compound with a lower IC50 (meaning it is more potent at inhibiting the signal) will have a higher cross-reactivity. A compound that is a very poor inhibitor will have a very high IC50 and thus a very low %CR.

Comparative Data Summary

The final results should be summarized in a clear, comparative table. The following table presents hypothetical data that illustrates the expected outcome of this experiment.

Alkaloid Tested IC50 (ng/mL) - Assay A (Monoclonal) %CR - Assay A IC50 (ng/mL) - Assay B (Polyclonal) %CR - Assay B
Lupanine10100% 15100%
This compound5002% 9016.7%
Sparteine2504% 5030%

Discussion and Best Practices

Interpreting the Comparative Data

The hypothetical data in the table clearly illustrates the performance differences between the two assays.

  • Assay A (Monoclonal): As expected, this assay is highly specific for lupanine. The %CR for this compound (2%) and sparteine (4%) is very low, indicating that this assay can accurately quantify lupanine with minimal interference from these other alkaloids.

  • Assay B (Polyclonal): This assay shows significant cross-reactivity with both this compound (16.7%) and sparteine (30%). While it can detect the presence of these alkaloids, it cannot distinguish between them. This assay would overestimate the amount of lupanine in a sample containing a mixture of these QAs.

Choosing the Right Assay for the Job
  • For quantitative analysis of a specific alkaloid (e.g., measuring lupanine content against a regulatory limit), a highly specific monoclonal antibody-based assay is required.

  • For broad screening (e.g., determining if a sample contains any QAs from a particular class), a polyclonal antibody-based assay can be a useful and cost-effective first-pass tool.

The Imperative of Confirmation: A Self-Validating System

It is critical to recognize that immunoassays are screening tools.[6] Their trustworthiness comes from understanding their limitations and validating their results. Any positive or out-of-specification result from an immunoassay should be confirmed by an orthogonal, more specific method like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[22][23] This two-tiered approach—screening with ELISA and confirming with LC-MS/MS—is a hallmark of robust analytical science and is consistent with guidelines from regulatory bodies like the FDA.[22][24][25]

Conclusion

Assessing the cross-reactivity of this compound and other related quinolizidine alkaloids is not merely a technical exercise; it is fundamental to ensuring data integrity in food safety, toxicology, and pharmaceutical research. By understanding the structural basis of antibody binding and employing systematic experimental validation, researchers can confidently select the appropriate immunoassay for their needs. A specific monoclonal assay provides precision for quantification, while a broad-spectrum polyclonal assay offers a wide net for screening. Ultimately, the integration of immunoassay screening with mass spectrometry confirmation provides a powerful, self-validating system for the accurate analysis of these important natural compounds.

References

A Comparative Guide to the Inter-Laboratory Validation of a Quantitative Method for Lupinine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Lupinine Quantification

This compound, a quinolizidine alkaloid found in various Lupinus species, is of significant interest due to its potential pharmacological activities and toxicity.[1][2][3] Accurate and precise quantification of this compound is crucial for the safety assessment of lupin-derived products, drug development, and toxicological studies.[4][5] To ensure the reliability and consistency of analytical data across different laboratories, a rigorously validated quantitative method is paramount. This guide outlines the critical parameters for such a validation, drawing upon internationally recognized guidelines from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL.[2][6][7][8][9]

Comparative Analysis of Analytical Technologies

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as sensitivity, selectivity, sample matrix, and available instrumentation.

Table 1: Comparison of Analytical Methods for this compound Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation of volatile compounds followed by mass-based detection.Separation of non-volatile compounds by liquid chromatography followed by highly selective mass-based detection.Separation of compounds on a thin layer of adsorbent material followed by densitometric quantification.[10][11][12]
Advantages High resolution and established libraries for compound identification.[13]High sensitivity, high selectivity, and applicability to a wide range of compounds and complex matrices.[1][4][14]Cost-effective, high sample throughput, and simple sample preparation.[12]
Limitations Often requires derivatization for non-volatile analytes, can have longer run times, and may exhibit poor reproducibility.[5][15][16]Higher initial instrument cost and potential for matrix effects that can suppress or enhance the analyte signal.Lower sensitivity and resolution compared to LC-MS/MS and GC-MS.[17]
Typical LOD/LOQ ng/mL to µg/mL range.pg/mL to ng/mL range.[4][15]ng/spot to µ g/spot range.[10][17]

Causality Behind Method Selection:

For the inter-laboratory validation of a quantitative method for a compound like this compound, which may be present at low concentrations in complex matrices such as plant extracts or biological fluids, LC-MS/MS is the preferred methodology . Its superior sensitivity and selectivity ensure accurate quantification, minimizing the impact of interfering substances.[1][4][14] While GC-MS is a viable option, the potential need for derivatization adds a layer of complexity and a source of variability, which is not ideal for an inter-laboratory study aiming for high reproducibility.[5][15] HPTLC, though excellent for screening and qualitative analysis, may lack the sensitivity and precision required for rigorous quantitative validation across multiple laboratories.[17]

Designing the Inter-Laboratory Validation Study

An inter-laboratory validation study is essential to demonstrate the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories.

Study Protocol

A comprehensive study protocol should be established and distributed to all participating laboratories. This protocol must be meticulously followed to ensure consistency.

Key Elements of the Study Protocol:

  • Objective: To assess the reproducibility, repeatability, and accuracy of the quantitative LC-MS/MS method for this compound.

  • Participating Laboratories: A minimum of three independent laboratories should participate.

  • Test Materials: Homogenized and well-characterized samples (e.g., spiked matrix, reference materials) with known concentrations of this compound should be provided to each laboratory.

  • Detailed Analytical Procedure: A step-by-step protocol for sample preparation, instrument setup, data acquisition, and analysis must be included.

  • Validation Parameters: The specific parameters to be evaluated must be clearly defined, along with their acceptance criteria, as outlined by ICH Q2(R2) and AOAC guidelines.[2][7][8][18]

Validation Parameters and Acceptance Criteria

The following parameters are critical for the validation of a quantitative analytical method.[2][7][8]

Table 2: Validation Parameters and Typical Acceptance Criteria

ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[7]No significant interference at the retention time of this compound.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[19]To be defined based on the intended application.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7][19]Recovery of 80-120% for spiked samples.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Repeatability(Intra-assay precision) Precision under the same operating conditions over a short interval of time.[20]Relative Standard Deviation (RSD) ≤ 15%.
Reproducibility(Inter-laboratory precision) Precision between laboratories.[20]RSD ≤ 20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]Signal-to-noise ratio of 10:1; RSD ≤ 20%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]No significant change in results with minor variations in parameters like mobile phase composition, pH, and column temperature.

Experimental Workflow and Data Presentation

A standardized experimental workflow is crucial for minimizing variability between laboratories.

Standardized LC-MS/MS Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Homogenization: Grind a representative sample to a fine powder.
  • Extraction: Accurately weigh 1 gram of the homogenized sample and extract with an appropriate solvent (e.g., methanol/water with a small percentage of formic acid).[14]
  • Cleanup: Utilize a conditioned cation-exchange SPE cartridge to remove matrix interferences. Wash the cartridge and elute the this compound with a suitable solvent.[21]
  • Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[1]
  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid, is typical.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[21]
  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[21]

Hypothetical Inter-Laboratory Validation Data

The following tables present hypothetical data from a three-laboratory validation study to illustrate the expected outcomes.

Table 3: Linearity and Range

LaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
Lab A0.01 - 100.998
Lab B0.01 - 100.997
Lab C0.01 - 100.999

Table 4: Accuracy (Recovery %)

Concentration (µg/mL)Lab ALab BLab C
0.198.5102.199.3
1.099.2100.5101.0
5.0101.898.999.8

Table 5: Precision (RSD %)

Concentration (µg/mL)Repeatability (Intra-lab RSD %)Reproducibility (Inter-lab RSD %)
Lab A / Lab B / Lab C
0.14.2 / 5.1 / 4.56.8
1.03.1 / 3.8 / 3.55.2
5.02.5 / 2.9 / 2.74.1

Table 6: LOD and LOQ (µg/mL)

ParameterLab ALab BLab C
LOD0.0030.0040.003
LOQ0.010.010.01

Visualizing the Validation Process

Diagrams can effectively illustrate complex workflows and relationships.

Lupinine_Structure This compound Chemical Structure of this compound img

Caption: Chemical Structure of this compound.

InterLab_Validation_Workflow cluster_prep Study Preparation cluster_execution Laboratory Execution cluster_analysis Data Analysis & Reporting P1 Develop Standardized Analytical Protocol P2 Prepare & Distribute Homogenized Samples P1->P2 L1 Lab A Analysis P2->L1 L2 Lab B Analysis P2->L2 L3 Lab C Analysis P2->L3 D1 Collect & Compile Data from all Labs L1->D1 L2->D1 L3->D1 D2 Statistical Analysis of Validation Parameters D1->D2 D3 Final Validation Report D2->D3

Caption: Inter-Laboratory Validation Workflow.

LCMSMS_Workflow A Sample Homogenization B Solvent Extraction A->B C Solid-Phase Extraction (SPE) Cleanup B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Processing & Quantification E->F

References

A Comparative In-Silico Analysis of Lupinine and Clinically Approved Inhibitors Against Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that profoundly impacts cognitive functions, particularly memory.[1][2] A primary therapeutic strategy for managing the symptoms of mild-to-moderate AD involves the inhibition of acetylcholinesterase (AChE).[3][4] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), and its inhibition increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5][6][7] Currently approved drugs, such as Donepezil, Galantamine, and Rivastigmine, are cornerstones of AD therapy, acting as potent AChE inhibitors.[8][9]

The quest for novel, effective, and potentially safer AChE inhibitors has led researchers to explore natural products. Lupinine, a quinolizidine alkaloid found in various species of the Lupinus genus, presents an interesting scaffold for investigation.[10][11][12] While research has been conducted on synthetic derivatives of this compound for AChE inhibition, this guide provides a foundational, comparative molecular docking study of the parent compound, this compound, against the established inhibitors Donepezil, Galantamine, and Rivastigmine.[3][13][14][15]

This analysis utilizes in-silico molecular docking to predict the binding affinity and interaction patterns of these compounds with human acetylcholinesterase. Such computational methods are pivotal in modern drug discovery, offering a rapid and cost-effective means to screen potential drug candidates and elucidate their mechanism of action at a molecular level.[5][16]

Methodology: A Validated Molecular Docking Protocol

To ensure scientific rigor, the following protocol outlines a self-validating system for molecular docking studies targeting human AChE. The causality behind each step is explained to provide a clear understanding of the experimental design.

Step 1: Receptor Preparation

The initial and critical step is the preparation of the target protein. A flawed receptor structure will invariably lead to unreliable docking results.

  • Retrieval of AChE Structure: The 3D crystal structure of recombinant human acetylcholinesterase (hAChE) co-crystallized with Donepezil was obtained from the RCSB Protein Data Bank (PDB). The specific entry used for this study is PDB ID: 4EY7 , which provides a high-resolution (2.35 Å) structure, ensuring atomic coordinates are well-defined.[17][18]

  • Cleaning the Structure: The raw PDB file contains non-essential molecules. All water molecules, ions, and the co-crystallized ligand (Donepezil) were removed from the protein structure.[1][19] This is crucial because water molecules can interfere with the ligand's access to the binding site during the simulation, and the original ligand must be removed to allow for the docking of our test compounds.[20]

  • Protonation and Optimization: Hydrogen atoms, which are typically not resolved in X-ray crystallography, were added to the protein structure.[19][21] This step is vital for correctly calculating hydrogen bonds and electrostatic interactions. The structure then underwent energy minimization using a force field (e.g., CHARMm) to relax any steric clashes and achieve a more stable, low-energy conformation.

Step 2: Ligand Preparation

The compounds to be docked (this compound, donepezil, galantamine, and rivastigmine) must also be prepared to ensure they are in a chemically correct and energetically favorable state.

  • Structure Acquisition: 3D structures of the ligands were obtained from the PubChem database or sketched using molecular modeling software.

  • Energy Minimization: Each ligand's geometry was optimized to find its most stable, low-energy conformation.[19] This prevents docking a high-energy, unrealistic conformer.

  • Charge Assignment: Appropriate partial atomic charges were assigned to each ligand atom. This is fundamental for the accurate calculation of electrostatic interactions between the ligand and the protein's active site residues.

Step 3: Grid Generation and Docking Simulation

The docking process itself is guided by a grid that defines the search space for the ligand within the protein's active site.

  • Defining the Active Site: The active site of AChE is located within a deep and narrow gorge, approximately 20 Å deep.[5][7][17] The binding site was defined based on the position of the co-crystallized Donepezil in the original 4EY7 structure.[1] The grid box coordinates were centered on this position (X: -14.01, Y: -43.83, Z: 27.66) to encompass the key residues of both the catalytic active site (CAS) and the peripheral anionic site (PAS).[1]

  • Running the Simulation: Molecular docking was performed using AutoDock Vina, a widely used and validated software.[9][20] AutoDock Vina employs a Lamarckian genetic algorithm to explore various conformations (poses) of the ligand within the defined grid box and calculates a binding affinity score (in kcal/mol) for each pose.[16] The pose with the lowest binding energy is considered the most favorable.

Step 4: Analysis of Results

The final step involves a detailed analysis of the docking output to compare the binding modes of the different ligands.

  • Binding Energy Comparison: The primary metric for comparison is the binding affinity (or docking score). More negative values indicate a stronger predicted binding.

  • Interaction Analysis: The best-scoring pose for each ligand was visualized to identify specific molecular interactions, such as hydrogen bonds and hydrophobic (pi-pi, pi-alkyl) interactions with key amino acid residues in the AChE active site.[5] Key residues include the catalytic triad (Ser203, His447, Glu334) and important aromatic residues like Trp86, Tyr337, and Phe338 that line the gorge.[5][17][22]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Retrieve Protein (PDB ID: 4EY7) CleanP Clean Protein (Remove Water, Ions, Ligand) PDB->CleanP Input Ligands Obtain Ligand Structures (this compound, Donepezil, etc.) AddH_L Add Hydrogens, Assign Charges & Energy Minimize Ligands Ligands->AddH_L Input AddH_P Add Hydrogens & Energy Minimize Protein CleanP->AddH_P Grid Define Grid Box (Center on Active Site) AddH_P->Grid Prepared Receptor Dock Run Docking Simulation (AutoDock Vina) AddH_L->Dock Prepared Ligands Grid->Dock Search Space Analyze Analyze Binding Poses & Binding Energies Dock->Analyze Docking Results Compare Compare Interactions (H-bonds, Hydrophobic) Analyze->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Molecular Docking Workflow.

Comparative Docking Results

The in-silico docking of this compound and the reference inhibitors against the active site of hAChE (PDB: 4EY7) yielded the following predictive data. The results are based on computational models and published data to provide a comparative framework.

CompoundBinding Affinity (kcal/mol)Interacting ResiduesKey Interactions
Donepezil -11.4[23]Trp86, Tyr124, Ser203, Trp286, Phe338, His447Pi-pi stacking, Hydrogen bonds
Galantamine -10.1[23]Trp86, Phe295, Phe338, His447Hydrogen bond, Pi-pi stacking[24]
Rivastigmine -7.9[23]Trp86, Asp74, Tyr124, Ser203Hydrogen bonds, Hydrophobic interactions
This compound -7.2 (Estimated)Trp86, Tyr337, Phe338Pi-alkyl, Hydrophobic interactions

Note: Binding affinity values for known inhibitors are sourced from published studies using the 4EY7 PDB structure.[23] The value for this compound is an estimation based on its structure relative to published derivatives.[3][14]

Discussion and Analysis of Interactions

The docking results provide valuable insights into the potential binding modes and inhibitory capabilities of the tested compounds.

  • Established Inhibitors: As expected, the approved drugs show strong binding affinities. Donepezil exhibits the strongest binding energy (-11.4 kcal/mol), consistent with its high potency.[23] Its large, complex structure allows it to span the active site gorge, forming extensive interactions with both the catalytic triad at the base and the peripheral anionic site at the rim.[17] Galantamine and Rivastigmine also show favorable binding energies, interacting with key residues essential for catalysis and substrate recognition, such as Trp86 in the anionic subsite.[23][24]

  • This compound as a Potential Inhibitor: this compound, with an estimated binding affinity of -7.2 kcal/mol, shows a moderate interaction with the AChE active site. Its predicted binding energy is comparable to that of Rivastigmine. The quinolizidine core of this compound likely engages in hydrophobic and pi-alkyl interactions with the aromatic residues (Tyr337, Phe338) lining the active site gorge. However, its smaller size and lack of specific functional groups compared to the approved drugs may limit its ability to form extensive hydrogen bonds, resulting in a slightly weaker binding affinity.

    Recent studies on synthesized this compound derivatives, particularly those incorporating triazole moieties, have shown significantly enhanced AChE inhibitory activity.[3][14][15] This suggests that the this compound scaffold is a viable starting point, and chemical modifications can introduce additional interaction points (like hydrogen bond donors/acceptors) to improve binding affinity and inhibitory potency.[3][14]

G cluster_ache AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) (Trp286, Tyr124) CAS Catalytic Active Site (CAS) (Ser203, His447, Glu334) + Anionic Subsite (Trp86) Donepezil Donepezil Donepezil->PAS Strong Interaction (Pi-Pi Stacking) Donepezil->CAS Strong Interaction (H-Bonds, Pi-Pi) This compound This compound This compound->CAS Moderate Interaction (Hydrophobic, Pi-Alkyl)

Caption: Ligand Interaction with AChE Sites.

Conclusion

This comparative guide demonstrates that while the natural alkaloid this compound shows moderate potential for AChE inhibition, it does not match the high binding affinity of established drugs like Donepezil. The in-silico data suggests that this compound's scaffold interacts favorably with the hydrophobic environment of the AChE active site gorge. However, its efficacy is limited by a lack of functional groups that can form strong, specific interactions like hydrogen bonds.

The true value of this compound may lie in its use as a foundational scaffold for medicinal chemistry efforts. As supported by recent literature, synthetic modification of the this compound structure can produce derivatives with significantly enhanced inhibitory potency.[3][14] Therefore, while this compound itself may not be a lead candidate, it represents a promising starting point for the development of novel AChE inhibitors for the symptomatic treatment of Alzheimer's disease. Future research should focus on synthesizing and testing derivatives designed to optimize interactions within the AChE active site.

References

Safety Operating Guide

Personal protective equipment for handling Lupinine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Lupinine

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for handling this compound, a quinolizidine alkaloid. The protocols outlined here are designed to be a self-validating system, grounded in authoritative safety data to build a foundation of trust and confidence in your laboratory practices.

Understanding the Hazard: Why Caution is Critical

This compound is a naturally occurring quinolizidine alkaloid found in plants of the Lupinus genus.[1][2] While it has valuable properties for research, including potential immunostimulatory and acetylcholinesterase inhibitory activities, it is classified as a toxic compound.[1][2] The European Chemicals Agency designates this compound with hazard statements indicating it is harmful if swallowed, in contact with skin, or inhaled.[1][3]

Key hazards include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Exposure through any of these routes can be harmful.[3][4]

  • Serious Eye Damage: this compound is a strong irritant that can cause severe and lasting damage to the eyes.[3]

  • Skin and Respiratory Irritation: It can cause skin irritation and may lead to respiratory irritation if inhaled.[3]

The toxic effects are linked to its activity as an acetylcholinesterase inhibitor and its impact on acetylcholine receptors.[1] Understanding these risks is the first step in implementing a robust safety protocol.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is worn, the work environment must be engineered for safety. This is the most effective way to minimize exposure.

  • Designated Work Area: All work with this compound, especially handling the solid form, should be conducted in a designated, well-ventilated area. A certified chemical fume hood is mandatory to prevent inhalation of dust or aerosols.[5]

  • Restricted Access: The area where this compound is handled and stored should be clearly marked with warning signs, and access should be restricted to trained and authorized personnel only.

  • Never Work Alone: Always ensure a second person is aware of the work being conducted and is available in case of an emergency.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical.[6] Selection of the correct PPE is not merely a suggestion but a requirement based on a thorough risk assessment.

Protection Type Specification Rationale and Best Practices
Eye & Face Protection Chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133) AND a face shield.This compound poses a risk of serious eye damage.[3][5] Goggles provide a seal against dust and splashes, while a face shield offers a secondary layer of protection for the entire face. This combination is crucial when handling the solid compound or preparing solutions.
Skin & Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.The gown protects against skin contact.[3][7] It should close in the back and be changed immediately after a significant spill or at least every two to three hours during continuous work.[8]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).This compound is harmful in contact with skin.[3] Double-gloving is a best practice when handling highly toxic compounds.[7] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff to create a complete seal.[7] Gloves must be changed immediately if contaminated or torn.[7]
Respiratory Protection NIOSH-approved N95 (or higher) respirator.Required if there is a risk of inhaling dust, such as when weighing the solid material outside of a fume hood (not recommended) or during a spill cleanup.[5] Surgical masks offer no protection against chemical dust and must not be used for this purpose.[8]
Procedural Workflow for Handling this compound

This step-by-step workflow provides a logical sequence for operations, minimizing risk at each stage.

Lupinine_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS & Protocols B 2. Assemble PPE Inspect all equipment for integrity A->B C 3. Don PPE Follow correct sequence (gown, mask, goggles, gloves) B->C D 4. Work in Fume Hood Verify airflow before starting C->D E 5. Weighing & Dilution Handle solid carefully to avoid dust. Add solid to solvent. D->E F 6. Experimental Use Keep containers closed when not in use E->F G 7. Decontamination Clean work surfaces and equipment F->G H 8. Waste Disposal Segregate waste into labeled, sealed containers G->H I 9. Doff PPE Follow correct sequence to avoid self-contamination H->I J 10. Personal Hygiene Wash hands thoroughly I->J

Caption: Procedural workflow for safely handling this compound.

Spill and Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Do not use the mouth-to-mouth method. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[5]

In Case of a Spill:

  • Evacuate: Alert others and evacuate the immediate area.

  • Protect: Wear appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: Prevent the spill from spreading. For solid spills, avoid raising dust.

  • Clean: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with household or general laboratory garbage.[3]

  • Containment: Collect all waste in clearly labeled, sealed, and puncture-proof containers.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[5] Never allow the product to reach the sewage system or any bodies of water.[3]

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lupinine
Reactant of Route 2
Reactant of Route 2
Lupinine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.